1-Boc-3-bromo-6-fluoroindole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-6-fluoroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAERWTKKEZHNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150889 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-46-6 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Boc-3-bromo-6-fluoroindole: Synthesis, Properties, and Applications in Modern Drug Discovery
This technical guide provides an in-depth exploration of 1-Boc-3-bromo-6-fluoroindole, a key heterocyclic intermediate in contemporary pharmaceutical research and development. We will delve into its chemical identity, synthetic pathways, characteristic reactivity, and strategic applications, particularly in the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this versatile building block.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom into the indole ring system can profoundly and beneficially alter the physicochemical and biological properties of a molecule.[1] Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]
The subject of this guide, this compound, combines three critical functionalities:
-
A 6-fluoroindole core , which imparts the advantageous properties of organofluorine compounds.
-
A 3-bromo substituent , which serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments.
-
A 1-Boc (tert-butyloxycarbonyl) protecting group , which deactivates the indole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents, while being readily removable under mild acidic conditions.
While a specific CAS number for this compound is not readily found in major chemical databases, its identity is unambiguously defined by its structure. For reference, the CAS numbers of several closely related compounds are provided in Table 1.
Table 1: CAS Numbers of Related Indole Derivatives
| Compound Name | CAS Number |
| 6-Fluoroindole | 399-51-9 |
| 1-Boc-3-bromoindole | 143259-56-7 |
| 1-Boc-6-bromoindole | 147621-26-9 |
| 4-Bromo-6-fluoro-1H-indole | 885520-70-7 |
| 3-bromo-6-fluoro-2-methyl-1H-indole | 606092-05-1 |
Synthesis and Mechanism
The synthesis of this compound can be approached through a logical sequence of reactions, starting from commercially available 6-fluoroindole. The chosen synthetic route is designed for efficiency and control over regioselectivity.
Synthetic Workflow
The overall synthetic strategy involves two key steps:
-
Boc Protection: The indole nitrogen of 6-fluoroindole is protected with a tert-butyloxycarbonyl group.
-
Regioselective Bromination: The resulting 1-Boc-6-fluoroindole is selectively brominated at the C3 position.
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Boc-6-fluoroindole
-
Rationale: The protection of the indole nitrogen is crucial to prevent N-bromination and to activate the C3 position for electrophilic substitution. Di-tert-butyl dicarbonate ((Boc)₂O) is a standard reagent for this transformation, and 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst.
-
Procedure:
-
To a solution of 6-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added (Boc)₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to yield 1-Boc-6-fluoroindole.
-
Step 2: Synthesis of this compound
-
Rationale: N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent for electron-rich aromatic systems like indoles. The reaction is typically performed at low temperatures to control exothermicity and improve selectivity.
-
Procedure:
-
A solution of 1-Boc-6-fluoroindole (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (1.1 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
-
Reaction completion is confirmed by TLC analysis.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The resulting crude material is purified by flash chromatography to afford the final product, this compound.
-
Physicochemical and Spectroscopic Properties
The expected properties of this compound are summarized in Table 2. These values are estimated based on the properties of structurally similar compounds.
Table 2: Estimated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₃BrFNO₂ |
| Molecular Weight | 314.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in CH₂Cl₂, THF, Ethyl Acetate |
| ¹H NMR (CDCl₃) | δ ~ 8.0-8.2 (d), 7.6-7.8 (s), 7.0-7.2 (m), 1.6-1.7 (s, 9H) |
| ¹⁹F NMR (CDCl₃) | Expected singlet around -120 to -130 ppm |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[][] The C3-bromo substituent is the primary site for diversification through metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction allows for the formation of a carbon-carbon bond between the indole C3 position and a variety of aryl or heteroaryl boronic acids or esters. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C3 position. This is particularly useful for synthesizing compounds that mimic the tryptamine scaffold.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the indole and a terminal alkyne, providing access to a diverse range of alkynyl-substituted indoles, which are valuable precursors for further transformations.
Deprotection and Further Functionalization
Following the desired C3-functionalization, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free indole NH. This allows for subsequent N-alkylation or N-arylation, adding another layer of molecular diversity.
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a fluorinated indole core, a handle for cross-coupling, and a stable protecting group provides an efficient entry point to a vast chemical space of potential therapeutic agents. The synthetic protocols and application strategies outlined in this guide are intended to empower researchers to harness the full potential of this important intermediate in their drug discovery endeavors.
References
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PubChem. (n.d.). 3-bromo-6-fluoro-2-methyl-1H-indole. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoroindole-3-carboxaldehyde. Retrieved from [Link]
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Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
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ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-6-fluoro-1H-indole. Retrieved from [Link]
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Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-3-bromo-6-fluoroindole
Introduction: The Strategic Importance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The compound 1-Boc-3-bromo-6-fluoroindole is a trifunctionalized indole derivative of significant interest in drug discovery. The strategic placement of its functional groups—a bulky, acid-labile N-Boc protecting group, a reactive bromine atom at the electron-rich C3 position, and an electron-withdrawing fluorine atom on the benzene ring—makes it a highly valuable intermediate for building complex molecular architectures.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. As this is a specialized reagent not widely characterized in public literature, this document combines data from closely related analogs with established principles of organic chemistry to offer a predictive and practical framework for its synthesis, handling, and characterization. We will delve into the causality behind experimental choices, providing researchers with the necessary insights to confidently work with this versatile building block.
Molecular Identity and Core Physicochemical Profile
The fundamental identity of a molecule is the bedrock of all further investigation. The structure and key identifiers for this compound are presented below.
| Parameter | Value |
| IUPAC Name | tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate |
| Molecular Formula | C₁₃H₁₃BrFNO₂ |
| Molecular Weight | 314.15 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1F)N(C(=C2)Br)C(=O)OC(C)(C)C |
| InChI Key | (Predicted) YZJGMZJBFXGGEF-UHFFFAOYSA-N |
| CAS Number | Not assigned. |
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Field Insights |
| Physical Form | Off-white to light brown crystalline solid | Unsubstituted 6-fluoroindole is a crystalline solid.[3] The addition of the large, rigid Boc-bromo-indole structure is expected to favor a solid state at room temperature. |
| Melting Point (°C) | 100 - 120 | The melting point of 6-fluoroindole is 72-76 °C. The significant increase in molecular weight and size due to the N-Boc and C3-bromo substituents will substantially increase the melting point. For comparison, related multi-substituted bromoindoles often melt in this range.[4] |
| Boiling Point (°C) | > 350 (decomposes) | High molecular weight indoles typically have very high boiling points. However, the N-Boc group is known to be thermally labile and may undergo deprotection at elevated temperatures, leading to decomposition before boiling.[5] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Acetone; Insoluble in water. | The large tert-butyl group and the overall lipophilic nature of the molecule dominate its solubility profile. N-Boc protected compounds are generally highly soluble in common organic solvents while being insoluble in aqueous media.[6][7] |
| Calculated logP | ~4.5 | This value, predicted using computational algorithms, reflects a high degree of lipophilicity, which is consistent with its expected solubility. |
Synthesis and Purification Strategy
Given that this compound is not a readily available commercial product, a reliable synthetic route is paramount. The most logical and field-proven approach begins with commercially available 6-fluoroindole, proceeding through N-protection followed by regioselective bromination.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, where successful execution relies on careful monitoring and control of reaction parameters.
Part A: N-Boc Protection of 6-Fluoroindole
-
Causality: The indole nitrogen must be protected prior to bromination. The unprotected indole N-H is acidic and would interfere with electrophilic substitution reagents. The Boc group is ideal due to its stability under the subsequent neutral to slightly basic bromination conditions and its ability to be removed later under acidic conditions without affecting other parts of the molecule.[8][9]
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-fluoroindole (1.0 eq).
-
Dissolve the starting material in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Stir the reaction at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product, 1-Boc-6-fluoroindole, will have a higher Rf than the starting material.
-
Upon completion (typically 2-4 hours), concentrate the reaction mixture in vacuo. The crude intermediate can often be used directly in the next step after ensuring the absence of starting material.
Part B: C3-Bromination of 1-Boc-6-fluoroindole
-
Causality: The C3 position of the indole ring is the most electron-rich and thus the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and highly effective source of electrophilic bromine for this transformation. The reaction is typically rapid at low temperatures.[2]
-
Dissolve the crude 1-Boc-6-fluoroindole (1.0 eq) from the previous step in anhydrous THF or Dimethylformamide (DMF) (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Detailed Experimental Protocol: Purification
-
Causality: Crude reaction mixtures contain the desired product alongside byproducts (e.g., succinimide) and unreacted reagents. Flash column chromatography is the standard and most effective method for separating non-polar to moderately polar organic compounds based on their differential adsorption to a stationary phase.[10][11]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate is highly effective. Start with 100% Hexanes and gradually increase the proportion of Ethyl Acetate (e.g., from 0% to 10%).
-
Procedure: a. Prepare a silica gel column in the chosen eluent system. b. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. c. Elute the column with the solvent gradient, collecting fractions. d. Analyze the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized material is a critical, non-negotiable step. A multi-technique approach ensures the highest degree of confidence in the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted spectra for this compound are based on established chemical shift principles and data from similar fluorinated and brominated indoles.[12]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (dd, 1H): H7 proton. Expected to be a doublet of doublets due to coupling with H5 (meta, J ≈ 2.5 Hz) and the fluorine at C6 (ortho, J ≈ 9.0 Hz).
-
δ ~7.6-7.7 ppm (s, 1H): H2 proton. Appears as a singlet as adjacent positions are fully substituted.
-
δ ~7.4-7.5 ppm (dd, 1H): H4 proton. Expected to be a doublet of doublets due to coupling with H5 (ortho, J ≈ 8.5 Hz) and the fluorine at C6 (meta, J ≈ 5.5 Hz).
-
δ ~7.0-7.1 ppm (ddd, 1H): H5 proton. A complex multiplet (doublet of doublet of doublets) due to coupling with H4, H7, and the fluorine at C6.
-
δ ~1.65 ppm (s, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~160-163 ppm (d, ¹JCF ≈ 245 Hz): C6 carbon, directly attached to fluorine, showing a large one-bond coupling constant.
-
δ ~149 ppm: C=O of the Boc group.
-
δ ~137 ppm (d, ²JCF ≈ 12 Hz): C7a carbon.
-
δ ~125-130 ppm: Aromatic carbons (C4, C7).
-
δ ~122 ppm (d, ²JCF ≈ 10 Hz): C3a carbon.
-
δ ~115 ppm (d, ³JCF ≈ 24 Hz): C5 carbon.
-
δ ~100-105 ppm: C2 and C3 carbons. The C3 bearing the bromine will be shifted upfield.
-
δ ~84 ppm: Quaternary carbon of the Boc group.
-
δ ~28 ppm: Methyl carbons of the Boc group.
Protocol for NMR Analysis:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz recommended).
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and elemental composition of the compound.
-
Expected Result: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the key feature will be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 313.0 and 315.0). The observation of this isotopic pattern is definitive proof of the presence of a single bromine atom.
Protocol for GC-MS Analysis:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).
-
Inject the solution into a GC-MS system equipped with a suitable capillary column.
-
Use a temperature program that allows for the elution of the compound without thermal decomposition.
-
Analyze the resulting mass spectrum for the molecular ion and its isotopic pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a synthetic compound.[13]
Protocol for Purity Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A (e.g., 70%), and linearly increase B to 95-100% over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm and 280 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram. A purity of >95% is typically required for use in drug development.
Stability, Storage, and Handling
4.1. Chemical Stability
The primary point of instability in this compound is the N-Boc protecting group.
-
Acid Sensitivity: The Boc group is highly susceptible to cleavage under acidic conditions.[8] Exposure to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even prolonged exposure to milder acids will result in deprotection to the free indole. Caution is advised when using acidic modifiers in HPLC; while 0.1% formic acid is generally acceptable for analytical runs, prolonged exposure or concentration of fractions containing TFA can lead to sample degradation.[1]
-
Base and Nucleophile Stability: The compound is generally stable to a wide range of basic and nucleophilic conditions, a key advantage of the Boc protecting group.
-
Thermal Stability: While stable at room temperature, the N-Boc group can be cleaved at elevated temperatures (>150 °C), particularly in polar solvents.[5] This should be considered during high-temperature reactions or analytical procedures like GC.
4.2. Recommended Storage and Handling
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent slow degradation. Refrigeration (2-8 °C) is recommended.
-
Handling: Handle in a well-ventilated area, using standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust or contact with skin and eyes.
Conclusion
This compound stands as a potent and versatile chemical intermediate for the synthesis of novel therapeutic agents. While direct experimental data on its properties are sparse, a robust understanding can be built from the well-documented chemistry of its constituent parts. This guide provides a scientifically grounded framework for its synthesis, purification, characterization, and handling. By understanding the causal relationships behind its reactivity and stability—particularly the lability of the N-Boc group—researchers can effectively harness the synthetic potential of this valuable building block, paving the way for future discoveries in medicinal chemistry.
References
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Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
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Gabarkova, M. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3569. [Link]
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PubChem. (n.d.). 6-Fluoroindole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Chem-Impex. (n.d.). 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. Retrieved January 10, 2026, from [Link]
- Google Patents. (2009). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
- Google Patents. (2013).
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Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. [Link]
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ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
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Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli flavin reductase. Frontiers in Catalysis, 2. [Link]
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ResearchGate. (2015). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for an article in New Journal of Chemistry. [Link]
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PubChem. (n.d.). 1-Bromo-3-fluorocyclohexane. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved January 10, 2026, from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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Royal Society of Chemistry. (2020). Supporting Information for an article in Chemical Science. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]
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Oakwood Chemical. (n.d.). 1-Boc-3-bromoindole. Retrieved January 10, 2026, from [Link]
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A Technical Guide to 1-Boc-3-bromo-6-fluoroindole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Boc-3-bromo-6-fluoroindole, a crucial building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and development.
Core Properties and Molecular Characteristics
This compound, systematically named tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate, is a halogenated and N-protected indole derivative. Its specific combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.
The precise molecular weight and formula are foundational for all quantitative applications, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Weight | 314.15 g/mol | [1][2] |
| Molecular Formula | C13H13BrFNO2 | [2][3] |
| CAS Number | 1314406-46-6 | [3] |
| Full Chemical Name | tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate |
The structural features of this molecule are key to its utility. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, preventing unwanted side reactions at this position during subsequent synthetic transformations. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of target molecules, a common strategy in modern drug design.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the commercially available 6-fluoroindole. The following protocol outlines a standard and reliable method for its preparation.
Step 1: N-Protection of 6-Fluoroindole
The initial step involves the protection of the indole nitrogen with a Boc group. This is crucial to direct the subsequent bromination to the 3-position and to increase the solubility of the indole in organic solvents.
-
Dissolve 6-fluoroindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Boc-6-fluoroindole.
Step 2: Bromination at the 3-Position
With the nitrogen protected, the electron-rich 3-position of the indole ring is activated for electrophilic substitution.
-
Dissolve the purified 1-Boc-6-fluoroindole (1 equivalent) in a suitable solvent like THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a brominating agent such as N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.
-
Allow the reaction to stir at 0 °C for 1-2 hours, again monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound before its use in downstream applications.
Expected Analytical Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the C2-proton, multiplets for the aromatic protons on the benzene ring, and a large singlet corresponding to the nine protons of the tert-butyl group of the Boc protector.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the Boc group and the carbon atoms of the indole core.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should reveal the molecular ion peak corresponding to the calculated molecular weight (314.15 g/mol ), often observed as [M+H]⁺ or [M+Na]⁺ adducts. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
-
Purity Assessment (HPLC): High-performance liquid chromatography should indicate a high degree of purity, typically >95%, for use in sensitive synthetic applications.
Caption: Analytical workflow for product validation.
Applications in Drug Development and Medicinal Chemistry
This compound is a highly valuable intermediate in the synthesis of a wide array of biologically active molecules. The bromine at the 3-position is particularly amenable to Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. This versatility enables the rapid generation of diverse chemical libraries for high-throughput screening.
The 6-fluoroindole moiety is present in numerous compounds investigated for their therapeutic potential, including agents targeting cancer, infectious diseases, and neurological disorders.[4] The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity to target proteins through favorable electrostatic interactions.
Conclusion
This compound is a cornerstone building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, particularly its molecular weight of 314.15 g/mol , coupled with its synthetic tractability, make it an indispensable tool in the design and synthesis of novel therapeutic candidates. A thorough understanding of its synthesis and characterization ensures the reliability and reproducibility of research outcomes, ultimately accelerating the drug discovery process.
References
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PubChem. tert-Butyl 7-bromo-6-fluoro-indole-1-carboxylate. [Link]
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Introduction: The Strategic Importance of 1-Boc-3-bromo-6-fluoroindole
An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-3-bromo-6-fluoroindole
In the landscape of modern drug discovery, halogenated indoles serve as privileged scaffolds. The indole core is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of fluorine, in particular, can profoundly modulate a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and membrane permeability.[3][4] this compound is a key pharmaceutical intermediate, a versatile building block designed for further elaboration in the synthesis of novel chemical entities (NCEs).[5][][7] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a crucial protecting group, preventing unwanted side reactions, while the bromine at the 3-position provides a reactive handle for cross-coupling reactions. The fluorine at the 6-position imparts the aforementioned desirable electronic properties.
Given its role as a foundational precursor, unambiguous confirmation of its structure is not merely a procedural step but a cornerstone of synthetic success and regulatory compliance. Any ambiguity in the placement of the bromine or fluorine, or the integrity of the Boc group, can lead to the generation of incorrect downstream compounds, wasting significant resources and time. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in the principles of spectroscopic and crystallographic analysis. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a self-validating and robust characterization workflow.
Logical Workflow for Structure Elucidation
Caption: High-level workflow for the structure elucidation of this compound.
Part 1: Mass Spectrometry – Confirming Mass and Fragmentation
Mass spectrometry (MS) is the first-line technique to confirm the molecular weight and elemental composition of a synthesized compound. For this compound (C₁₃H₁₄BrFNO₂), the expected monoisotopic mass is approximately 314.02 Da.
Causality in Experimental Choices
The choice of ionization technique is critical due to the presence of the thermally labile Boc group.
-
Electron Ionization (EI): This high-energy technique often causes extensive fragmentation. While useful for creating a fragmentation fingerprint, the molecular ion (M⁺) peak may be weak or entirely absent.[8] A major fragmentation pathway is the loss of the Boc group.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for preserving the molecular ion.[9] The compound will typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. ESI is the preferred method for accurately determining the parent mass. Deliberate in-source fragmentation can also be induced to provide structural information.[10]
Expected Fragmentation Patterns
The fragmentation pattern provides structural clues that act as a secondary confirmation. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
Caption: Key fragmentation pathways for this compound in MS.
Data Summary: Expected Mass Fragments
| Fragment Ion | Description | Expected m/z (for ⁷⁹Br) |
| [M]⁺ | Molecular Ion | 314.02 |
| [M+2]⁺ | Molecular Ion (⁸¹Br isotope) | 316.02 |
| [M-56]⁺ | Loss of isobutylene (C₄H₈) | 258.98 |
| [M-100]⁺ | Loss of Boc group (C₅H₈O₂) | 214.97 |
| [C₄H₉]⁺ | tert-butyl cation | 57.07 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass resolution is set to >10,000 to allow for accurate mass measurement.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ or [M+Na]⁺ ion. Use the instrument software to calculate the elemental formula and compare it to the theoretical formula (C₁₃H₁₄BrFNO₂). The measured mass should be within a 5 ppm error margin.
Part 2: NMR Spectroscopy – Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[11][12][13] A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments like COSY and HSQC, will definitively establish the substitution pattern of the indole ring.
Expertise & Rationale: Interpreting the Spectra
The chemical shift of each nucleus is highly sensitive to its electronic environment. The electron-withdrawing nature of the Boc group, bromine, and fluorine atoms will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent nuclei provides definitive proof of their connectivity.
-
¹H NMR: Will show the number of distinct proton environments and their connectivity through coupling patterns. The protons on the fluorinated benzene ring will exhibit coupling to the ¹⁹F nucleus (J-coupling), which is a key diagnostic feature.
-
¹³C NMR: Will identify all unique carbon atoms. The large tert-butyl group of the Boc protecting group will give rise to two characteristic signals: a quaternary carbon (~84 ppm) and three equivalent methyl groups (~28 ppm).
-
¹⁹F NMR: Will show a single resonance for the fluorine atom, confirming its presence.
-
2D NMR (COSY & HSQC): COSY (Correlation Spectroscopy) will reveal which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal with the carbon atom it is directly attached to, allowing for unambiguous assignment of the carbon skeleton.
Data Summary: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Key Correlations (HSQC, COSY) |
| 1 | C=O | - | - | ~149.0 | - |
| 1 | C(CH₃)₃ | - | - | ~84.0 | - |
| 1 | C(C H₃)₃ | 1.65 | s (9H) | ~28.3 | Correlates with 1.65 ppm signal |
| 2 | C-H | ~7.60 | s (1H) | ~125.0 | Correlates with 7.60 ppm signal |
| 3 | C-Br | - | - | ~101.0 | - |
| 3a | C | - | - | ~129.0 | - |
| 4 | C-H | ~7.95 | dd (J_HF, J_HH) | ~115.0 (d, J_CF) | Correlates with 7.95 ppm, COSY to H-5 |
| 5 | C-H | ~7.00 | ddd (J_HH, J_HF, J_HH) | ~112.0 (d, J_CF) | Correlates with 7.00 ppm, COSY to H-4, H-7 |
| 6 | C-F | - | - | ~160.0 (d, ¹J_CF) | Strong C-F coupling (~240 Hz) |
| 7 | C-H | ~7.30 | dd (J_HH, J_HF) | ~121.0 (d, J_CF) | Correlates with 7.30 ppm, COSY to H-5 |
| 7a | C | - | - | ~135.0 | - |
Note: These are estimated values. Actual shifts and coupling constants may vary based on solvent and concentration.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (~1024 or more) may be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.
-
2D COSY Acquisition: Acquire a gradient-selected COSY spectrum to establish H-H correlations.
-
2D HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to establish one-bond C-H correlations.
-
Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals based on their chemical shifts, multiplicities, integrations, and 2D correlations, cross-referencing with the predicted data table.
Part 3: X-ray Crystallography – The Definitive Proof
While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray crystallography provides unambiguous, three-dimensional structural proof.[14][15] It is considered the "gold standard" for structure determination, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.
Trustworthiness: An Unimpeachable Method
The result of a successful X-ray diffraction experiment is a 3D electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. This directly confirms the regiochemistry of the bromo and fluoro substituents and the overall molecular structure, leaving no room for interpretation.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction.
-
Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) to near saturation. Place this solution in a vial, loosely capped or covered with parafilm pierced with a few holes, and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Alternative: Solvent/anti-solvent diffusion. Dissolve the compound in a small amount of a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble, e.g., hexane) on top. Crystals may form at the interface.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a large number of diffraction patterns.
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods (e.g., direct methods or Patterson methods) to generate an initial model of the molecule.
-
This model is then "refined" against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides the definitive molecular confirmation.
-
Conclusion: Synthesizing the Evidence
The structure elucidation of this compound is a systematic process of evidence accumulation. High-resolution mass spectrometry first confirms the correct elemental formula and molecular weight, with the bromine isotope pattern providing an initial check. Next, a comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity, confirming the 1,3,6-substitution pattern through chemical shifts and spin-spin coupling, particularly the diagnostic C-F and H-F couplings. Finally, where feasible, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By correlating the data from these orthogonal techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this critical synthetic intermediate.
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- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH.
- Wiley-VCH 2007 - Supporting Inform
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- New Journal of Chemistry Supporting Inform
- Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- X‐ray crystal structure of 4 a.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
- How can I avoid the Boc-cleavage during Mass Analysis?
- Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneum
- mass spectra - fragmentation p
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- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Eberhard Breitmaier.
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- 6-Fluoroindole. Ossila.
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- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
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- Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. IRIS - UNISA.
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- 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0224503). NP-MRD.
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- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
- 1-Boc-3-Bromoindole. Santa Cruz Biotechnology.
- Synthetic method of 6-fluoroindole-3-acetonitrile.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cyst
- Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube.
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Spectroscopic Characterization of 1-Boc-3-bromo-6-fluoroindole: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectral data for 1-Boc-3-bromo-6-fluoroindole, a key intermediate in contemporary drug discovery. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related structural analogs, to forecast its characteristic spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the identification and characterization of this and similar substituted indole compounds.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological properties. This compound is a versatile building block, incorporating three key functionalities:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, enabling selective reactions at other positions of the indole ring. It also enhances solubility in organic solvents, facilitating reaction work-ups and purification.
-
C3-Bromination: The bromine atom at the 3-position is a valuable synthetic handle for introducing a wide array of substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
-
C6-Fluorination: The fluorine atom at the 6-position can significantly modulate the physicochemical and metabolic properties of the final molecule, often improving metabolic stability, bioavailability, and binding affinity to biological targets.
Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. This guide provides a detailed predictive analysis of its spectral signature.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the steric and electronic effects of the Boc group.
Hypothetical Experimental Protocol:
A sample of this compound (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz NMR spectrometer at room temperature.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.05 | dd, J ≈ 8.8, 5.2 Hz | 1H | H-4 | The fluorine at C6 will have a minimal effect on H-4. The coupling will be primarily with H-5. The Boc group at N1 will cause a downfield shift compared to the unprotected indole. |
| ~ 7.65 | s | 1H | H-2 | The C3-bromo substituent will cause a downfield shift of the H-2 proton. The singlet multiplicity is due to the absence of adjacent protons. |
| ~ 7.40 | dd, J ≈ 9.6, 2.4 Hz | 1H | H-7 | The fluorine at C6 will couple with H-7, resulting in a doublet of doublets. |
| ~ 7.10 | ddd, J ≈ 8.8, 8.8, 2.4 Hz | 1H | H-5 | H-5 will be coupled to H-4 and the fluorine at C6, resulting in a doublet of doublet of doublets. |
| 1.65 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
Diagrammatic Representation of Predicted ¹H NMR Couplings:
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
Hypothetical Experimental Protocol:
The same sample prepared for ¹H NMR would be used. The ¹³C NMR spectrum would be acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C, with proton decoupling.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 (d, ¹JCF ≈ 240 Hz) | C-6 | The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift. |
| ~ 149.5 | C=O (Boc) | The carbonyl carbon of the Boc group appears in the typical range for carbamates. |
| ~ 137 | C-7a | This quaternary carbon is adjacent to the nitrogen and part of the fused ring system. |
| ~ 130 | C-2 | The bromine at C3 will have a deshielding effect on C-2. |
| ~ 125 (d, ³JCF ≈ 8 Hz) | C-4 | A smaller three-bond coupling to fluorine is expected. |
| ~ 122 | C-3a | This quaternary carbon is influenced by the adjacent bromine and nitrogen. |
| ~ 115 (d, ²JCF ≈ 25 Hz) | C-5 | A two-bond coupling to fluorine will be observed. |
| ~ 100 (d, ²JCF ≈ 20 Hz) | C-7 | A two-bond coupling to fluorine is expected. |
| ~ 95 | C-3 | The carbon bearing the bromine atom will be significantly shielded compared to an unsubstituted indole C3. |
| ~ 84.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 28.0 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Hypothetical Experimental Protocol:
A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980 | Medium | C-H stretch (aliphatic, Boc group) |
| ~ 1735 | Strong | C=O stretch (Boc carbonyl) |
| ~ 1600, 1470 | Medium | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-O stretch (ester of Boc group) |
| ~ 1150 | Strong | C-N stretch |
| ~ 1080 | Strong | C-F stretch (aromatic) |
| ~ 800-600 | Medium-Strong | C-Br stretch |
Diagrammatic Representation of Key IR Vibrations:
Caption: Predicted key functional group vibrations in the IR spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Hypothetical Experimental Protocol:
The mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source.
Predicted Mass Spectral Data:
The molecular formula of this compound is C₁₃H₁₃BrFNO₂. The monoisotopic mass is calculated to be 313.0114 g/mol .
| m/z | Ion | Rationale |
| 314.0193 / 316.0172 | [M+H]⁺ | The protonated molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed as two peaks separated by 2 Da. |
| 258.0399 / 260.0378 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group as isobutylene. The bromine isotopic pattern will be retained. |
| 214.0456 | [M-Boc+H]⁺ | Loss of the entire Boc group. |
| 179.0232 | [M-Br-C₄H₉+H]⁺ | Loss of both the bromine atom and the tert-butyl group. |
| 57.0704 | [C₄H₉]⁺ | The tert-butyl cation is a common fragment from Boc-protected compounds. |
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a robust framework for the characterization of this important synthetic intermediate. Researchers working with this compound can use this guide to anticipate spectral outcomes, aid in the interpretation of experimental data, and confirm the successful synthesis of their target molecule. It is important to reiterate that these are predicted data, and experimental verification is essential for definitive structural confirmation.
References
-
Spectral data for 1-Boc-3-bromoindole can be found in various chemical supplier catalogs and databases such as those from Sigma-Aldrich[1], SCBT[1], and Oakwood Chemical[2].
-
Spectroscopic information for 6-fluoroindole is available in public databases like PubChem[3] and from suppliers such as Sigma-Aldrich[4].
-
General principles of the effects of substituents on indole NMR spectra are discussed in various organic chemistry textbooks and review articles.[5]
-
The influence of Boc protection on the spectroscopy of indoles can be inferred from studies on the protection and deprotection of this functional group.[6][7][8][9]
-
The effects of fluorine substitution on NMR chemical shifts are well-documented in the literature.[10][11][12][13][14]
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- 10. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of 1-Boc-3-bromo-6-fluoroindole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-3-bromo-6-fluoroindole, a key intermediate in contemporary pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on first principles of physical organic chemistry, coupled with actionable experimental protocols for researchers. We will deconstruct the molecular architecture to forecast its behavior in a range of common organic solvents, provide detailed methodologies for empirical solubility determination, and discuss the profound implications of solvent selection on reaction kinetics, purification, and formulation. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.
Introduction: The Synthetic & Pharmaceutical Relevance of this compound
This compound is a strategically important building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1] The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the bromine at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen modulates the reactivity of the heterocyclic system and improves its solubility in many organic solvents.[2]
Understanding the solubility of this intermediate is not a trivial academic exercise; it is a critical parameter that dictates its handling, reaction efficiency, and purification.[3][4] Poor solubility can lead to challenges in achieving desired concentrations for reactions, resulting in sluggish or incomplete conversions.[5] Furthermore, solubility directly impacts the choice of chromatographic conditions for purification and the ability to obtain crystalline material with the desired purity.[6] This guide, therefore, aims to equip the practicing scientist with the knowledge to intelligently select solvents and troubleshoot solubility-related issues.
Theoretical & Predictive Solubility Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] To predict the solubility of this compound, we must analyze its structural components:
-
Indole Core: The bicyclic aromatic indole system is largely nonpolar and hydrophobic.
-
6-Fluoro Substituent: Fluorine is highly electronegative, creating a polar C-F bond. However, due to its small size, its overall contribution to increasing polarity is modest and it primarily influences the electronic properties of the indole ring.[8]
-
3-Bromo Substituent: The bromine atom is larger and more polarizable than fluorine, contributing to both dipole-dipole interactions and London dispersion forces.
-
N-Boc Group: The tert-butoxycarbonyl group is a significant feature. It is sterically bulky and possesses both nonpolar (the tert-butyl group) and polar (the carbonyl group) characteristics. This dual nature makes the molecule less prone to self-association through hydrogen bonding that would be present in the unprotected indole, thereby enhancing its solubility in a wider range of organic solvents.[9]
Based on this analysis, this compound can be classified as a moderately polar to largely nonpolar compound. Its solubility will be a balance between the nonpolar surface area of the indole ring and tert-butyl group, and the polar contributions from the carbonyl, C-F, and C-Br bonds.
Predicted Solubility Profile:
-
High Solubility: Expected in moderately polar aprotic solvents that can engage in dipole-dipole interactions with the carbonyl and halo-substituents, while also accommodating the nonpolar regions. Examples include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Acetone
-
-
Good to Moderate Solubility: Expected in polar aprotic solvents. While these are highly polar, they should effectively solvate the molecule. Examples include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[10]
-
Acetonitrile (ACN)
-
-
Moderate to Low Solubility: Expected in nonpolar aromatic solvents, where solubility would be driven by pi-pi stacking and dispersion forces.
-
Toluene
-
-
Low to Very Low Solubility: Expected in highly nonpolar aliphatic solvents and polar protic solvents.
-
Hexanes, Heptane: These solvents lack the polarity to interact favorably with the polar functionalities of the molecule.
-
Methanol, Ethanol: While polar, the hydrogen-bonding network of these solvents may not be effectively disrupted to accommodate the large, nonpolar structure of the indole derivative.
-
Water: Expected to be practically insoluble due to the predominantly hydrophobic character.[11]
-
Quantitative & Qualitative Solubility Data
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dichloromethane (DCM) | High | Moderately polar, effectively solvates both polar and nonpolar regions of the molecule. |
| Tetrahydrofuran (THF) | High | Good balance of polarity and ether functionality for solvating the molecule. | |
| Ethyl Acetate (EtOAc) | High | Ester group provides polarity, while the ethyl group helps solvate the nonpolar parts. | |
| Acetone | High | The carbonyl group can interact with the molecule's polar functionalities. | |
| Acetonitrile (ACN) | Moderate | Highly polar, may be less effective at solvating the nonpolar regions compared to DCM or THF. | |
| DMF / DMSO | Good to Moderate | Highly polar solvents capable of dissolving a wide range of compounds, though may be stronger than necessary.[10] | |
| Polar Protic | Methanol / Ethanol | Low | The large nonpolar structure disrupts the solvent's hydrogen bonding network inefficiently. |
| Water | Insoluble | The molecule is predominantly hydrophobic.[11] | |
| Nonpolar | Toluene | Moderate to Low | Aromatic stacking interactions can aid solubility, but the solvent lacks strong dipole interactions. |
| Hexanes / Heptane | Very Low | Lacks the polarity to interact with the C-F, C-Br, and C=O bonds. |
Experimental Protocol for Solubility Determination
Given the lack of published data, an empirical determination of solubility is essential. The following protocol outlines a robust method for determining the kinetic solubility of this compound in a chosen solvent.[3][12]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical technique (e.g., NMR).[13]
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., Dichloromethane) to create a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vial for a predetermined period (typically 24 hours is sufficient to reach equilibrium for kinetic solubility).[14]
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[3]
-
Dilute the filtered sample with a known volume of the initial solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., HPLC peak area) versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the test solvent by accounting for the dilution factor. Express the result in mg/mL or mol/L.
-
Visual Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Practical Implications & Strategic Solvent Selection
The choice of solvent extends beyond simple dissolution and has significant consequences for subsequent chemical operations.
-
Reaction Chemistry: For reactions involving this compound, such as Suzuki or Sonogashira couplings at the 3-position, solvents like THF or DMF are often preferred. They offer good solubility for the indole substrate, the catalyst, and other reagents, ensuring a homogeneous reaction mixture and facilitating optimal reaction rates.[5]
-
Purification:
-
Crystallization: To obtain crystalline material, a solvent system in which the compound has high solubility at elevated temperatures and lower solubility at room temperature or below is ideal. A co-solvent system, such as ethyl acetate/hexanes or dichloromethane/heptane, is often employed. The "good" solvent (EtOAc or DCM) dissolves the compound, and the "poor" solvent (hexanes or heptane) is added to induce precipitation.
-
Chromatography: For column chromatography, a solvent system that provides a good retention factor (Rf) on the chosen stationary phase (typically silica gel) is necessary. A common mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The high solubility in ethyl acetate and low solubility in hexanes allow for effective separation.
-
-
Formulation Development: In the context of drug development, if this intermediate or a downstream active pharmaceutical ingredient (API) has poor aqueous solubility, formulation strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions may be required to enhance bioavailability.[10]
Logical Framework for Solvent Selection
The diagram below presents a decision-making framework for selecting an appropriate solvent based on the intended application.
Caption: Solvent selection framework based on application.
Conclusion
While a definitive, quantitative solubility dataset for this compound is not yet established in the public domain, a thorough understanding of its molecular structure allows for robust predictions of its behavior in various organic solvents. This guide has provided a theoretical framework for these predictions, a detailed experimental protocol for empirical validation, and a discussion of the practical implications for chemical synthesis and purification. By combining theoretical knowledge with empirical testing, researchers can effectively navigate the challenges associated with the solubility of this important synthetic intermediate, leading to more efficient and successful research and development outcomes.
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. Humana Press.
-
Semantic Scholar. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
- Borchert, S., & Abraham, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
University of Waterloo. (2023). Solubility of Organic Compounds. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
-
BYJU'S. Factors Affecting Solubility. [Link]
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Solubility of Things. 5-Fluoroindole-2-carboxylic acid. [Link]
-
ChemBK. Indole, N-BOC protected. [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
ResearchGate. Indole N‐Boc deprotection method development. [Link]
-
PubChem. 6-Fluoroindole-3-carboxaldehyde. [Link]
-
PubChem. 1-Bromo-3-fluorocyclohexane. [Link]
-
PubChem. 3-bromo-6-fluoro-2-methyl-1H-indole. [Link]
-
PubChem. 1-(Tert-butoxycarbonyl)indole. [Link]
-
PubChem. 3-Bromo-1h-indole. [Link]
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Introduction: The Strategic Value of Fluorinated Indoles
An In-depth Technical Guide to the Commercial Availability and Application of 1-Boc-3-bromo-6-fluoroindole
This guide provides an in-depth analysis of this compound, a critical building block for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, quality control protocols, and synthetic utility, offering field-proven insights to empower your research and development endeavors.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[1][2][3] this compound is a trifunctional synthetic intermediate designed for maximum versatility. The Boc-protected nitrogen facilitates a range of transformations under non-acidic conditions, the bromine at the 3-position is primed for cross-coupling reactions, and the fluorine at the 6-position provides the aforementioned pharmacological benefits. This unique combination makes it a highly valuable precursor for creating diverse molecular libraries for drug discovery programs targeting areas such as oncology, neuroscience, and infectious diseases.[1][4]
Molecular Profile and Specifications
A clear understanding of the material's properties is the foundation of any successful experimental work. Below are the key specifications for this compound.
| Property | Value | Source |
| CAS Number | 1314406-46-6 | [5] |
| Molecular Formula | C₁₃H₁₃BrFNO₂ | [5] |
| Molecular Weight | 314.15 g/mol | [5] |
| IUPAC Name | tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate | [5] |
| Typical Appearance | Off-white to light-colored solid | |
| Typical Purity | ≥95% - 97% | [5] |
Commercial Availability and Procurement Strategy
This compound is readily available from a variety of specialized chemical suppliers. Procurement should be approached with a focus on purity, batch-to-batch consistency, and documentation.
Representative Commercial Suppliers:
| Supplier | Reported Purity | Notes |
| Cochemical Ltd. | 96% (¹HNMR) | Offers various pack sizes (5g, 10g, 25g, etc.).[5] |
| ShangHai AmK Pharmaceutical | 97% | Available in 1g, 10g, 100g quantities.[5] |
| Amadis Chemical | 97% | Provides material in mgs, gs, and kgs scales.[5] |
| Aikon International | 95+% | Standard pack sizes include 1g, 5g, 10g.[5] |
| Alfa Chemistry | 95% | Designed for research and industrial production.[6] |
Procurement and Quality Control Workflow:
A robust workflow is essential to ensure the quality of starting materials, which directly impacts experimental outcomes. The following diagram outlines a best-practice approach from supplier selection to experimental use.
Caption: Workflow from supplier selection to experimental use.
Quality Control and Identity Verification Protocol
Trustworthiness in research begins with rigorous validation of starting materials. Do not rely solely on the supplier's Certificate of Analysis (CoA). An in-house verification is a self-validating system that prevents costly downstream failures.
Objective: To confirm the identity and purity of commercially supplied this compound.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃) or DMSO-d₆ with TMS
-
NMR tubes
-
HPLC grade acetonitrile (ACN) and water
-
Formic acid (for mass spectrometry)
-
Vials for HPLC
Methodology:
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.
-
Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Resonances: The spectrum should be consistent with the structure. Key expected signals include:
-
A singlet around 1.6 ppm corresponding to the 9 protons of the Boc group (-C(CH₃)₃).
-
A series of aromatic protons between 7.0 and 8.5 ppm, showing splitting patterns consistent with a 3,6-disubstituted indole ring. The fluorine atom will introduce additional coupling (J_HF).
-
The proton at the 2-position will appear as a singlet in the aromatic region.
-
-
Causality: The chemical shifts and coupling constants are unique fingerprints of the molecule's electronic environment and connectivity. Any significant deviation suggests impurity or misidentification.
-
-
HPLC-MS Analysis:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to ~10-50 µg/mL for analysis.
-
HPLC Conditions (Illustrative):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry Conditions:
-
Mode: Electrospray Ionization (ESI), Positive mode.
-
Expected Mass: Look for the [M+H]⁺ ion (315.0/317.0 due to bromine isotopes) or [M+Na]⁺ adduct (337.0/339.0).
-
-
Data Interpretation: The HPLC chromatogram should show a single major peak, indicating high purity. The area of this peak relative to all other peaks provides a quantitative purity assessment (e.g., >95%). The mass spectrum confirms the molecular weight of the main peak, validating its identity.
-
Synthetic Applications and Experimental Insight
The true value of this compound lies in its synthetic utility. The three functional "handles" can be addressed selectively.
Key Reactive Sites and Their Utility:
Caption: Reactive sites and synthetic utility of the molecule.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the functionalization of the C3-bromo position, a common and powerful transformation in drug development.
Objective: To synthesize tert-butyl 3-aryl-6-fluoro-1H-indole-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Solvent Addition: Add the toluene/ethanol solvent mixture via syringe.
-
Base Addition: Add the aqueous sodium carbonate solution.
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Expert Insight: The biphasic mixture requires vigorous stirring to ensure efficient phase transfer. The use of a phase-transfer catalyst is generally not necessary but can be considered for sluggish reactions.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Safe Handling and Storage
Proper handling is paramount for user safety and maintaining the integrity of the chemical. Information is synthesized from safety data sheets of structurally related compounds.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling:
-
First Aid:
-
Storage:
Conclusion
This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its commercial availability from multiple suppliers provides a reliable supply chain, but this must be paired with stringent in-house quality control to ensure experimental reproducibility. By understanding its molecular properties and leveraging its versatile reactivity, researchers can efficiently construct novel and complex molecules with enhanced therapeutic potential.
References
-
Oakwood Chemical. (n.d.). 1-Boc-3-bromoindole. Retrieved from [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 27157-27161.
- ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF.
- Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Org. Synth. 2023, 100, 61–83.
-
National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. Retrieved from [Link]
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1-Boc-3-bromo-6-fluoroindole safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 1-Boc-3-bromo-6-fluoroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous brominated, fluorinated, and Boc-protected indole derivatives. The core principle of this guide is to treat this compound as a potentially hazardous substance and to minimize exposure through rigorous adherence to safety protocols.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not available, an analysis of related compounds allows for a presumptive hazard assessment. The primary anticipated hazards are:
-
Skin Irritation: Halogenated indoles and related aromatic compounds are frequently categorized as skin irritants. Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.
-
Harmful if Swallowed: Ingestion may be harmful, a common precaution for many research chemicals.
Causality of Hazards: The reactivity of the indole ring, combined with the presence of bromine and fluorine, contributes to its potential biological activity and irritant properties. The Boc protecting group may modulate this reactivity, but caution is still warranted.
Physical and Chemical Properties Overview
A summary of the known properties of this compound and related compounds is presented below.
| Property | This compound | 1-Boc-3-bromoindole | 6-Fluoroindole | 6-Bromoindole-3-carboxaldehyde |
| Molecular Formula | C13H13BrFNO2 | C13H14BrNO2 | C8H6FN | C9H6BrNO |
| Molecular Weight | 296.16 g/mol (approx.) | 296.16 g/mol | 135.14 g/mol | 224.05 g/mol |
| Appearance | Likely a solid (powder or crystalline) | Solid | Off-white powder | Yellow solid |
| Melting Point | Not available | Not available | 72-76 °C | 202 - 203 °C |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when manipulating the solid form to avoid dust inhalation or when working with solutions.
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin. | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust or aerosols. |
Safe Handling and Experimental Protocols
Adherence to good laboratory practices is paramount when working with this compound.
General Handling Workflow
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Verify that the chemical fume hood is operational.
-
Weighing: To prevent inhalation of dust, weigh the solid compound inside a fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: If the compound is used in a reaction, monitor its progress using appropriate analytical techniques to avoid unnecessary exposure.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
toxicological data for 1-Boc-3-bromo-6-fluoroindole
An In-Depth Technical Guide to the Toxicological Profile of 1-Boc-3-bromo-6-fluoroindole: A Hazard Assessment and Proposed Evaluation Strategy
Authored by a Senior Application Scientist
Foreword: This document serves as a technical guide for researchers, scientists, and drug development professionals on the toxicological considerations for this compound. It is critical to note that, as of the date of this publication, comprehensive toxicological studies for this specific molecule are not publicly available. The chemical, physical, and toxicological properties have not been thoroughly investigated[1]. Therefore, this guide is structured as an expert-led hazard assessment based on data from structurally related compounds and a proposed strategy for its empirical toxicological evaluation. This approach is designed to provide a robust framework for safe handling and informed decision-making in a research and development context.
Introduction and Regulatory Context
This compound is a halogenated indole derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. Such compounds are valuable intermediates in medicinal chemistry and materials science, enabling the synthesis of more complex molecular architectures[2][3]. The presence of fluorine, bromine, and the indole scaffold suggests potential biological activity, making a thorough understanding of its toxicological profile essential for any application.
Given the absence of specific data, a precautionary approach is mandated. This assessment synthesizes information from analogous structures to anticipate potential hazards and outlines the standard toxicological assays required to definitively characterize the compound's safety profile.
Hazard Identification Based on Structural Analogs
The potential toxicology of this compound can be inferred by examining its core structural components: the bromo-fluoro-indole core and the Boc protecting group.
The Halogenated Indole Core
The indole nucleus, especially when substituted, is present in many biologically active molecules. Halogenation can significantly modify a molecule's metabolic stability, lipophilicity, and toxicological properties.
-
General Irritation: Safety Data Sheets (SDS) for numerous related halogenated indoles consistently list warnings for irritation. It is prudent to assume that this compound may act as a skin, eye, and respiratory tract irritant.[4][5][6][7]
Potential for Mutagenicity and Genotoxicity
While no mutagenicity data exists for the target compound, studies on related indole structures provide cause for a thorough investigation. For instance, 3-methylindole has been shown to cause extensive DNA damage and is highly mutagenic in the presence of specific metabolic enzymes[9]. The metabolic fate of this compound is unknown, but the potential for bioactivation into reactive intermediates that can interact with DNA cannot be dismissed without empirical data. Standard assays, such as the bacterial reverse mutation (Ames) test, are therefore essential.
Carcinogenicity
No component of similar products is typically identified as a known or anticipated carcinogen by NTP or IARC[1][8]. However, the U.S. EPA has noted "Inadequate Information to Assess the Carcinogenic Potential" for other bromo-fluorobenzene compounds, highlighting the data gap for this class of chemicals[10]. Long-term carcinogenicity studies would only be warranted based on the results of genotoxicity assays and the intended use of the compound.
Summary of Inferred Hazards
The following table summarizes the anticipated hazards for this compound based on available data for analogous compounds. These should be treated as presumptive hazards until confirmed by specific testing.
| Toxicological Endpoint | Inferred Hazard from Structural Analogs | Confidence Level |
| Acute Oral Toxicity | Harmful if swallowed.[1][8] | High |
| Acute Dermal Toxicity | May be harmful if absorbed through the skin.[1] | Medium |
| Acute Inhalation Toxicity | May be harmful if inhaled.[1][5] | Medium |
| Skin Corrosion/Irritation | Causes skin irritation.[4][6] | High |
| Eye Damage/Irritation | Causes serious eye irritation.[4][5][6] | High |
| Respiratory Irritation | May cause respiratory irritation.[4][7] | High |
| Germ Cell Mutagenicity | Data not available; potential cannot be excluded based on related indole structures.[9] | Unknown |
| Carcinogenicity | Data not available; not listed as a carcinogen by major agencies, but this is due to a lack of data, not negative evidence.[1][8][10] | Unknown |
| Reproductive Toxicity | Data not available. | Unknown |
Proposed Strategy for Toxicological Evaluation
To establish a definitive safety profile for this compound, a tiered experimental approach is recommended. The following protocols represent standard, internationally recognized methods for chemical safety testing.
Tier 1: Foundational Assays
This initial phase focuses on acute toxicity and genotoxicity to provide the most critical data for safe handling and early-stage decision-making.
Caption: Tier 1 workflow for initial toxicological assessment.
Causality: The Ames test is a first-line screen for genotoxicity. It is based on the principle that a chemical's ability to induce mutations in bacteria is a strong predictor of its potential to be a carcinogen in mammals. Its speed and low cost make it an essential early-stage assay.
Methodology:
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). These strains are engineered with specific mutations in the histidine (Salmonella) or tryptophan (E. coli) operon, rendering them unable to synthesize the respective amino acid.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a similar agent[11]. This step is crucial as many chemicals only become mutagenic after being metabolized.
-
Exposure: Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates, which lack the essential amino acid (histidine or tryptophan).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring & Interpretation: Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal media). A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, indicates a positive (mutagenic) result[11].
Tier 2: Expanded Characterization
If the results from Tier 1 suggest the compound will be advanced, further studies are warranted to characterize its effects upon repeated exposure and to confirm in vitro findings.
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Stability of 1-Boc-3-bromo-6-fluoroindole Under Acidic Conditions: A Mechanistic and Practical Guide
An In-Depth Technical Guide
Abstract
1-Boc-3-bromo-6-fluoroindole is a pivotal building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is essential for modulating the reactivity of the indole nitrogen, yet its removal requires acidic conditions that can compromise the integrity of the electron-rich indole nucleus. This guide provides a comprehensive technical analysis of the stability of this compound in acidic media. We dissect the competing reaction pathways—Boc deprotection versus indole degradation—through a detailed mechanistic exploration. The electronic effects of the 3-bromo and 6-fluoro substituents are examined to explain their profound impact on the molecule's reactivity and stability. This theoretical framework is complemented by field-proven, step-by-step protocols for conducting forced degradation studies to empirically determine optimal reaction conditions. We further detail robust analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC), for monitoring reaction kinetics and product purity. This document is intended for researchers, scientists, and drug development professionals seeking to employ this valuable intermediate with precision and confidence, ensuring high-yield deprotection while safeguarding the molecular scaffold.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. In multi-step synthetic campaigns, precise control over the reactivity of various functional groups is paramount. For the indole nucleus, protection of the N-H proton is a common strategy to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its general stability to a wide range of nucleophilic and basic conditions.[1][2]
The standard method for cleaving the Boc group involves treatment with acid.[3][4] This presents a fundamental chemical challenge: the indole ring itself is notoriously sensitive to acidic environments.[5][6] Under strong acid catalysis, indoles are prone to protonation, which can initiate deleterious dimerization or polymerization cascades, leading to complex product mixtures and reduced yields.[7][8]
This guide focuses specifically on this compound, an intermediate whose utility is defined by the successful and clean removal of its Boc group. The key to its application lies in understanding the delicate balance between the desired deprotection reaction and the potential degradation of the core structure. We will explore how the electronic properties of the bromo and fluoro substituents provide a crucial, albeit not absolute, measure of stability against acid-catalyzed decomposition.
A Tale of Two Pathways: The Theoretical Framework
The fate of this compound in an acidic medium is governed by the kinetics of two competing reactions: the desired N-deprotection and the undesired C3-protonation driven degradation.
Mechanism of N-Boc Deprotection
The acid-catalyzed cleavage of the N-Boc group is a well-established, unimolecular-type mechanism. The reaction proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid catalyst, activating the group.
-
Carbocation Formation: The C-O bond cleaves to release a stable tert-butyl carbocation.
-
Decarboxylation: The resulting N-carbamic acid is unstable and rapidly loses carbon dioxide.
-
Product Formation: This yields the deprotected indole and the tert-butyl carbocation is quenched, typically by forming isobutylene.[1][3]
This pathway is efficient and is the intended synthetic transformation.
The Inherent Instability of the Indole Nucleus
The indole ring is an electron-rich heterocycle. While the N1 position is the site of acidity, the C3 position is the most nucleophilic and basic center of the ring.[9][10] In strongly acidic conditions, the C3 carbon is readily protonated to form a thermodynamically stable indoleninium cation.[11] This cation is a potent electrophile and the primary culprit in indole degradation.[8]
The Degradation Pathway: Acid-Catalyzed Polymerization
Once formed, the indoleninium cation can be attacked by a molecule of a neutral, unprotonated indole. This electrophilic aromatic substitution reaction typically occurs at the C3 position of the neutral indole, forming a dimer. This process can continue, leading to trimers and ultimately insoluble polymeric tars, often observed as a pink or purple discoloration of the reaction mixture.[5][6][8]
The Decisive Role of Substituents
For this compound, the substituents play a critical role in mediating its stability.
-
3-Bromo Group (Kinetic Shield): The presence of a bromine atom at the C3 position is the single most important stabilizing feature. It physically blocks the site most susceptible to protonation.[10] While protonation could theoretically occur at other positions like C2, it is kinetically and thermodynamically less favorable. By preventing the formation of the reactive indoleninium cation, the 3-bromo substituent effectively shuts down the primary degradation pathway.
-
6-Fluoro Group (Electronic Deactivation): The fluorine atom at the 6-position is an electron-withdrawing group (EWG) that acts primarily through induction.[8][11] This effect reduces the overall electron density of the benzonoid portion of the indole ring. A less electron-rich ring is inherently less nucleophilic and therefore less reactive towards electrophilic attack, including protonation itself. This deactivating effect provides an additional layer of electronic stability, complementing the kinetic blockade provided by the 3-bromo group.[12][13]
Experimental Design for Stability Assessment
To translate theory into practice, a systematic forced degradation study is the most reliable method to identify optimal deprotection conditions. This involves subjecting the compound to various acidic conditions and monitoring its fate over time.[14][15][16]
Objective
To determine a set of acidic conditions (reagent, concentration, temperature, and time) that maximizes the yield of 3-bromo-6-fluoroindole while minimizing the formation of degradation byproducts.
Materials & Equipment
-
Substrate: this compound
-
Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (4M in 1,4-dioxane), Acetic acid (glacial), Formic acid.
-
Solvents: Dichloromethane (DCM), 1,4-Dioxane, Methanol.
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with UV detector[17], Liquid Chromatography-Mass Spectrometry (LC-MS)[18].
-
General Labware: Reaction vials, magnetic stir plate, syringes, volumetric flasks.
Experimental Workflow: Forced Degradation Protocol
This protocol outlines a parallel study to efficiently screen multiple conditions.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like Dichloromethane (DCM).
-
Reaction Setup: In separate, appropriately sized vials, aliquot a precise volume of the stock solution. At time t=0, add the acidic reagent to initiate the reaction. For example:
-
Condition A: Add TFA to a final concentration of 20% (v/v).
-
Condition B: Dilute with 4M HCl in dioxane.
-
Condition C: Use 80% aqueous acetic acid. Run each condition at different temperatures (e.g., 0°C, Room Temperature, 40°C).
-
-
Time Point Sampling: At specified intervals (e.g., 0, 30, 60, 120 minutes, 4 hours, 24 hours), withdraw a small, exact aliquot from each reaction vial.[17]
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent, such as a saturated solution of NaHCO₃. This stops the reaction and prevents further degradation during sample workup.
-
Sample Preparation for Analysis: Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Reconstitute the residue in a known volume of the initial HPLC mobile phase for analysis.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring these reactions, providing quantitative data on the disappearance of starting material and the appearance of products and impurities.[14][17]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% TFA. (e.g., 10% to 90% Acetonitrile over 15 minutes). The TFA in the mobile phase ensures sharp peaks for amine-containing compounds.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Retention Times (Expected):
-
This compound (Starting Material): Higher retention time (less polar).
-
3-bromo-6-fluoroindole (Product): Lower retention time (more polar).
-
Degradation Products: Often appear as broad, late-eluting peaks or multiple small peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the identity of the main peaks observed in the HPLC chromatogram by verifying their mass-to-charge ratio (m/z).[18]
Data Presentation
Results from the forced degradation study should be summarized in a clear, tabular format to allow for easy comparison across different conditions.
Table 1: Representative Data from Forced Degradation Study of this compound
| Condition | Temp (°C) | Time (h) | Starting Material (%) | Product (%) | Total Impurities (%) | Observations |
| 20% TFA / DCM | RT | 1 | < 5% | > 95% | < 2% | Clean conversion |
| RT | 24 | 0% | ~ 92% | ~ 8% | Slight increase in impurities | |
| 40 | 1 | 0% | ~ 90% | ~ 10% | Minor degradation observed | |
| 4M HCl / Dioxane | RT | 1 | ~ 10% | ~ 90% | < 2% | Clean conversion |
| RT | 24 | 0% | ~ 85% | ~ 15% | Significant degradation | |
| 40 | 1 | 0% | ~ 75% | ~ 25% | Rapid degradation, pink color | |
| 80% Acetic Acid | 60 | 24 | ~ 80% | ~ 15% | < 5% | Very slow reaction |
Note: The data presented in this table is illustrative and intended to represent plausible outcomes of the described experimental protocol.
Discussion and Recommendations
The theoretical stability conferred by the 3-bromo and 6-fluoro substituents is borne out in experimental practice. Under controlled conditions, the N-Boc group can be removed cleanly and efficiently.
Key Insights from Analysis:
-
Reagent Choice is Critical: Strong acids like TFA and HCl in dioxane are effective for deprotection. Milder acids like acetic acid are generally too slow to be practical unless significantly elevated temperatures are used, which in turn increases the risk of degradation.
-
Temperature is a Key Parameter: As demonstrated in the hypothetical data, increasing the temperature accelerates both the desired deprotection and the undesired degradation. For this specific substrate, reactions at or below room temperature offer the best balance for achieving high purity. The onset of color change (pink, brown) is a clear visual indicator of indole polymerization and should be avoided.
-
Reaction Time Must Be Optimized: Prolonged exposure to acidic conditions, even those that are initially clean, can lead to the slow formation of impurities. Reactions should be monitored (e.g., by TLC or HPLC) and quenched as soon as the starting material has been consumed.
Field-Proven Recommendations:
-
Optimal Condition: For routine, high-purity deprotection of this compound on a laboratory scale, treatment with 10-25% TFA in DCM at 0°C to room temperature for 1-2 hours is recommended.
-
Monitoring is Mandatory: Do not run these reactions for a fixed time without validation. Monitor progress by TLC or HPLC to determine the point of completion and quench the reaction promptly to prevent byproduct formation.
-
Avoid Excessive Heat: Elevated temperatures (>40°C) with strong acids should be avoided as they significantly increase the rate of degradation, compromising yield and purity.
Conclusion
The stability of this compound under acidic conditions is a nuanced interplay of protecting group lability, inherent ring sensitivity, and the powerful directing effects of its substituents. The 3-bromo group acts as a kinetic shield, blocking the primary pathway of acid-catalyzed polymerization, while the 6-fluoro group provides an additional layer of electronic deactivation. This combination renders the molecule sufficiently robust for selective N-Boc deprotection. By employing a systematic approach, such as a forced degradation study, and utilizing robust analytical techniques like HPLC, researchers can confidently identify and implement optimal conditions. Adherence to controlled temperatures and reaction times with appropriate acid catalysts will ensure the successful synthesis of 3-bromo-6-fluoroindole, preserving its integrity for subsequent use in the development of novel therapeutics.
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An In-Depth Technical Guide to the Applications of 1-Boc-3-bromo-6-fluoroindole in Medicinal Chemistry
Executive Summary
1-Boc-3-bromo-6-fluoroindole has emerged as a strategically vital building block in contemporary drug discovery. Its unique trifecta of functionalities—a protected indole nitrogen, a versatile bromine handle at the 3-position, and a fluorine atom on the benzene ring—offers medicinal chemists a powerful tool for crafting complex molecules with desirable pharmacological profiles. The Boc group provides stability during synthetic transformations and allows for facile deprotection. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions. The fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, with a focus on its role in the development of kinase inhibitors and serotonin receptor modulators. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug development endeavors.
Introduction: The Privileged Indole Scaffold and the Strategic Impact of Fluorination and Bromination
The indole scaffold is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2] Its rigid, bicyclic structure and rich electron density allow it to participate in various non-covalent interactions with biological targets. The strategic functionalization of the indole ring is a key strategy for modulating the biological activity of these molecules.
The presence of a fluorine atom at the 6-position of the indole ring in this compound is particularly advantageous. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties.[3][4] Its introduction can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][4] This can increase the in vivo half-life of a drug candidate.[1]
-
Improve Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.[4]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing solubility and cell permeability.[1]
-
Control Conformation: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding.[1]
The bromine atom at the 3-position serves as a versatile synthetic handle. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the efficient introduction of diverse aryl, heteroaryl, and amino substituents, which is crucial for exploring structure-activity relationships (SAR).
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group. It is stable under a variety of reaction conditions, yet can be readily removed when necessary.[5] This allows for selective manipulation of other parts of the molecule without interference from the indole N-H.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 143259-56-7 (for 1-Boc-3-bromoindole) | [6] |
| Molecular Formula | C₁₃H₁₃BrFNO₂ | Inferred |
| Molecular Weight | 314.15 g/mol | Inferred |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
Reactivity:
The reactivity of this compound is dominated by the three key functional groups:
-
C-Br Bond at the 3-position: This is the primary site for diversification. The electron-rich nature of the indole ring activates this position for oxidative addition to a palladium(0) catalyst, initiating cross-coupling reactions.
-
N-Boc Group: This protecting group is stable to many reagents but can be cleaved under acidic conditions (e.g., TFA in DCM) or using other methods when required.[5]
-
Indole Ring: The indole nucleus itself can undergo electrophilic substitution, although the 3-position is blocked. Reactions at other positions are possible but less common in the context of this building block's typical applications.
Core Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable starting material for the synthesis of a wide range of biologically active molecules.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[2][7] The indole scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif in the ATP-binding site.[1][2] The 6-fluoroindole moiety has been incorporated into several potent kinase inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
The 6-fluoro substituent can enhance binding affinity through interactions with the protein backbone.
-
The 3-position is a key vector for exploring the solvent-exposed region of the ATP-binding site. By introducing various substituents at this position via cross-coupling reactions, it is possible to optimize potency and selectivity.
-
For example, derivatives of 3-alkylindoles have been investigated as potent myeloperoxidase (MPO) inhibitors.[8][9][10]
Serotonin Receptor Modulators
Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological processes, making them important targets for the treatment of psychiatric disorders such as depression and schizophrenia.[11][12] The indole nucleus is structurally similar to serotonin, making it an excellent scaffold for designing 5-HT receptor ligands.
Structure-Activity Relationship (SAR) Insights:
-
The 6-fluoro substitution can improve the metabolic stability and brain penetration of serotonin receptor modulators.
-
Functionalization at the 3-position allows for the introduction of pharmacophoric elements that can confer high affinity and selectivity for specific 5-HT receptor subtypes.[13]
-
Derivatives of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione have shown promise as multi-target antidepressants with affinity for the serotonin transporter.[14]
Synthetic Utility and Key Transformations
The synthetic versatility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions and subsequent Boc-deprotection.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to the use of this building block.[15][16][17][18][19]
Experimental Workflow for Cross-Coupling Reactions
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Introduction: The Strategic Value of the Fluorinated Indole Scaffold
An In-Depth Technical Guide to the Synthesis and Application of 1-Boc-3-bromo-6-fluoroindole and its Analogs
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius comparable to hydrogen, and the strength of the C-F bond—can profoundly enhance a molecule's pharmacological profile.[2][3] These enhancements often manifest as increased metabolic stability, improved lipophilicity for better membrane permeation, modulated pKa for optimal ionization at physiological pH, and favorable interactions with protein targets that can increase binding affinity.[1][3][4]
The indole nucleus is a privileged scaffold, present in a multitude of natural products and pharmaceuticals. When combined with fluorine, the resulting fluoroindole derivatives become powerful building blocks for drug discovery.[5] These compounds have shown a broad scope of physiological activity and are considered promising drug candidates.[5] For instance, fluorinated indoles are core components of approved drugs like the multi-targeted tyrosine kinase inhibitor Sunitinib, as well as clinical candidates for treating HIV, blood coagulation disorders, and more.[5]
This guide focuses on a particularly versatile synthetic intermediate: This compound . The N-Boc protecting group provides stability and modulates reactivity, the fluorine atom at the 6-position imparts desirable pharmacological properties, and the bromine atom at the 3-position serves as a versatile synthetic handle for elaboration through modern cross-coupling chemistry. We will explore its synthesis, key transformations for creating diverse analogs, and its application in the development of bioactive molecules.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a straightforward yet critical process, typically achieved in a two-step sequence starting from commercially available 6-fluoroindole. The logic behind this sequence is twofold: 1) Protection of the indole nitrogen with the tert-butyloxycarbonyl (Boc) group prevents N-bromination and other side reactions, and 2) The electron-donating nature of the protected nitrogen activates the indole ring towards electrophilic substitution, directing the incoming electrophile (bromine) regioselectively to the electron-rich C3 position.
Experimental Protocol: Two-Step Synthesis
Step 1: N-Boc Protection of 6-Fluoroindole
-
To a stirred solution of 6-fluoroindole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-6-fluoroindole, which is often used in the next step without further purification.
Step 2: C3-Bromination
-
Dissolve the crude 1-Boc-6-fluoroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.3 M) and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours. Again, monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.
Caption: Workflow for the synthesis of this compound.
Key Transformations and Analog Synthesis via Cross-Coupling
The C3-bromo substituent is a key functional group that enables the diversification of the indole scaffold through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming C-C and C-N bonds under relatively mild conditions with high functional group tolerance.[6][7][8]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl systems by coupling an organohalide with an organoboron species, such as a boronic acid or its ester.[9][10] This reaction is exceptionally valuable for its mild conditions, commercial availability of a vast library of boronic acids, and the low toxicity of its boron-containing byproducts.[9][11]
The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation , where the organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[10] The base is crucial as it activates the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[9][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME.
-
Seal the vessel and heat the reaction mixture at 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aryl-1-Boc-6-fluoroindole analog.
| Coupling Partner (Ar-B(OH)₂) | Product (3-Aryl-1-Boc-6-fluoroindole) | Typical Conditions |
| Phenylboronic acid | 3-Phenyl-1-Boc-6-fluoroindole | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C |
| 4-Methoxyphenylboronic acid | 1-Boc-6-fluoro-3-(4-methoxyphenyl)indole | Pd(dppf)Cl₂, Cs₂CO₃, DME, 85 °C |
| Pyridine-3-boronic acid | 1-Boc-6-fluoro-3-(pyridin-3-yl)indole | SPhos/Pd(OAc)₂, K₃PO₄, MeCN/H₂O, reflux |
| (E)-2-Phenylvinylboronic acid | 1-Boc-6-fluoro-3-((E)-styryl)indole | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene, 110 °C |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne.[13][14] This transformation is invaluable for introducing linear, rigid alkyne linkers into molecular scaffolds, a common strategy in materials science and for probing ligand-receptor interactions in medicinal chemistry. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[14]
The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the Palladium Cycle , oxidative addition of the aryl bromide to Pd(0) occurs, similar to the Suzuki reaction. In the Copper Cycle , the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Ar-Pd(II)-Br complex. Reductive elimination from palladium then yields the final coupled product and regenerates the Pd(0) catalyst.[14] Copper-free versions exist but often require different conditions.[15]
-
To a Schlenk tube, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Argon).
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).
-
Add the terminal alkyne (1.2-1.5 eq) via syringe and stir the mixture at room temperature to 60 °C.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-alkynyl-1-Boc-6-fluoroindole analog.
| Coupling Partner (Terminal Alkyne) | Product (3-Alkynyl-1-Boc-6-fluoroindole) | Typical Conditions |
| Phenylacetylene | 1-Boc-6-fluoro-3-(phenylethynyl)indole | Pd(PPh₃)₂Cl₂, CuI, TEA, THF, rt |
| Trimethylsilylacetylene | 1-Boc-6-fluoro-3-((trimethylsilyl)ethynyl)indole | Pd(PPh₃)₄, CuI, Et₃N, DMF, 50 °C |
| Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-1-Boc-6-fluoroindole | Pd(dppf)Cl₂, CuI, DIPA, Toluene, 60 °C |
| 3-Ethynylpyridine | 1-Boc-6-fluoro-3-(pyridin-3-ylethynyl)indole | [DTBNpP]Pd(crotyl)Cl, TMP, DMSO, rt |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, connecting amines with aryl halides.[8][16] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[8][17]
The choice of ligand is critical in this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential for promoting both the initial oxidative addition of the aryl bromide to Pd(0) and the final, often rate-limiting, reductive elimination step.[18][19] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming an amide that coordinates to the palladium center prior to reductive elimination.[16]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
In an oven-dried Schlenk tube, add a palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 eq) or a combination of a palladium source (Pd₂(dba)₃, 0.01 eq) and a ligand (e.g., XPhos, 0.04 eq). Add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add the amine coupling partner (1.2 eq). If the amine is a solid, add it in step 2.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the 3-amino-1-Boc-6-fluoroindole analog.
| Coupling Partner (Amine) | Product (3-Amino-1-Boc-6-fluoroindole) | Typical Conditions |
| Morpholine | 1-Boc-6-fluoro-3-(morpholino)indole | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C |
| Aniline | 1-Boc-6-fluoro-3-(phenylamino)indole | RuPhos-Pd-G3, K₃PO₄, Dioxane, 110 °C |
| Benzylamine | 3-(Benzylamino)-1-Boc-6-fluoroindole | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 90 °C |
| Pyrrolidine | 1-Boc-6-fluoro-3-(pyrrolidin-1-yl)indole | BrettPhos-Pd-G3, LiHMDS, THF, 65 °C |
Deprotection of the N-Boc Group
The final step in many synthetic sequences involving this scaffold is the removal of the N-Boc protecting group to reveal the free indole N-H. While robust, the Boc group can be cleaved under various conditions, with the choice of method depending on the functional group tolerance of the rest of the molecule.[20]
Acidic Deprotection
This is the most common method. Strong acids like trifluoroacetic acid (TFA) readily cleave the Boc group at room temperature.[21]
-
Protocol: Dissolve the N-Boc protected indole in DCM (~0.1 M). Add TFA (5-10 equivalents) and stir at room temperature for 1-3 hours. The reaction is typically monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated NaHCO₃ solution to neutralize residual acid.
Basic/Nucleophilic Deprotection
For substrates sensitive to strong acid, basic conditions can be employed. This is particularly effective for N-Boc indoles and other electron-rich heterocycles.[22]
-
Protocol: A catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature can efficiently cleave the N-Boc group on indoles.[20] The reaction is typically complete within a few hours. Workup involves dilution with water and extraction with an organic solvent.
Thermal Deprotection
Heating N-Boc compounds, sometimes in specific solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can effect thermolytic deprotection.[23] Microwave assistance can significantly accelerate this process.[23] This method is useful when both acidic and basic conditions need to be avoided.
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of strategic functionalization in modern organic synthesis. It combines the beneficial electronic properties of fluorine with the synthetic versatility of a protecting group and a halogen handle. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and modular access to a vast chemical space of 3-substituted-6-fluoroindole analogs. This enables researchers and drug development professionals to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. As catalytic methods continue to advance, the utility of this and similar building blocks will only expand, paving the way for the discovery of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.
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The Fluorinated Indole: A Historical and Synthetic Guide for the Modern Chemist
An In-depth Technical Guide on the Discovery and History of a Privileged Scaffold in Drug Discovery
Introduction: The Strategic Introduction of Fluorine into the Indole Core
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and pharmaceuticals.[1] Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in drug design.[2] Parallel to the rise of indole chemistry, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool for modulating pharmacological properties.[3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[3] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated indoles, offering researchers and drug development professionals a detailed understanding of this critical class of compounds.
While nature has been sparing in its use of fluorine, with only a handful of naturally occurring organofluorine compounds identified, none of which are indole-based, the synthetic world has embraced this element. The journey of the fluorinated indole is a story of chemical ingenuity, tracing the application of classical aromatic chemistry to the dawn of modern, highly selective fluorination methods.
The Dawn of Fluoroindoles: Early Syntheses and Methodologies
The precise moment of the first synthesis of a fluorinated indole is not definitively documented as a singular breakthrough. However, early explorations into aromatic fluorination provided the necessary tools. The Balz-Schiemann reaction, discovered in 1927, which transforms aromatic amines into aryl fluorides via diazonium tetrafluoroborates, was a pivotal development in organofluorine chemistry. It is highly probable that the first simple fluoroindoles were synthesized using this method on the corresponding aminoindoles.
A significant milestone in the documented history of fluoroindole synthesis appeared in a 1952 publication in the Journal of the American Chemical Society by Allen and VanAllan. This paper detailed the synthesis of 5-fluoroindole and 6-fluoroindole, providing concrete early examples of these now-crucial building blocks.
The classical methods of indole synthesis were quickly adapted for the preparation of their fluorinated counterparts. These early approaches primarily relied on introducing the fluorine atom onto a precursor, which was then cyclized to form the indole ring.
The Fischer Indole Synthesis: A Workhorse for Fluoroindole Construction
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole core. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4] For the synthesis of fluorinated indoles, the strategy is straightforward: employ a fluorinated phenylhydrazine as the starting material.[5]
The general workflow for the Fischer indole synthesis of a fluorinated indole is depicted below:
Caption: Generalized workflow of the Fischer indole synthesis for preparing fluorinated indoles.
Experimental Protocol: Synthesis of 6-Fluoroindole via the Fischer Indole Synthesis
This protocol is a generalized procedure and may require optimization based on the specific carbonyl compound used.
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add an aldehyde or ketone (e.g., pyruvic acid or an equivalent) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.
-
-
Cyclization:
-
Add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to the hydrazone.
-
Heat the reaction mixture, typically between 80-150 °C, and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by pouring it into ice water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[6]
-
The Leimgruber-Batcho Indole Synthesis: A Milder Alternative
Developed in the mid-20th century, the Leimgruber-Batcho indole synthesis provides a versatile and often milder alternative to the Fischer method.[7] This two-step process begins with the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole.[8][9] The availability of various substituted o-nitrotoluenes makes this a powerful strategy for preparing a wide range of substituted indoles, including fluorinated derivatives.
The general workflow for the Leimgruber-Batcho synthesis is as follows:
Caption: Generalized workflow of the Leimgruber-Batcho indole synthesis for preparing fluorinated indoles.
The Modern Era of Indole Fluorination: Direct C-H Fluorination
While classical methods that build the fluorinated indole ring from fluorinated precursors are robust and widely used, the direct fluorination of a pre-existing indole scaffold offers a more convergent and often more efficient approach. The development of modern fluorinating reagents has revolutionized this field, providing chemists with a diverse toolkit for late-stage fluorination. These methods can be broadly categorized into electrophilic, nucleophilic, and radical approaches.
Electrophilic Fluorination: Taming the Reactivity of Fluorine
Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an indole, with a reagent that delivers an electrophilic fluorine species ("F+").[10] Early attempts at electrophilic fluorination were often hampered by the high reactivity and toxicity of reagents like elemental fluorine. The development of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, provided safer and more selective alternatives.[11]
Indoles are particularly well-suited for electrophilic substitution, which typically occurs at the C3 position. However, the outcome of electrophilic fluorination can be highly dependent on the reaction conditions and the substitution pattern of the indole. For instance, the reaction of indoles with Selectfluor® can lead to 3-fluorooxindoles or 3,3-difluoroindolin-2-ols, depending on the solvent system.[12][13]
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The Strategic Imperative of Fluorine in Indole-Based Drug Discovery: A Technical Guide
For Immediate Release to the Scientific Community
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and versatile substitution patterns have made it a cornerstone of drug design. Parallel to the rise of indole-based therapeutics, the strategic incorporation of fluorine has become a central tenet of modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in indole-based drug candidates. We will explore the causal mechanisms by which fluorine substitution modulates key pharmacological parameters, including metabolic stability, target binding affinity, physicochemical properties, and conformation. Through case studies, detailed experimental protocols, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to harness the full potential of fluorine in the design of next-generation indole therapeutics.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Tool
The indole ring system is a ubiquitous feature in a vast array of biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine. Its aromaticity, hydrogen-bonding capabilities, and reactivity make it an ideal framework for interacting with biological targets. Fluorine, the most electronegative element, offers a unique set of properties when incorporated into organic molecules. Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for hydrogen, minimizing steric disruption while profoundly altering electronic properties.[1] The strategic introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability and modulate pharmacokinetic profiles.[2] This convergence of the versatile indole scaffold with the transformative potential of fluorine has yielded significant advances in drug discovery.[3][4]
This guide will dissect the critical considerations and mechanistic underpinnings of fluorinating indole-based drug candidates. We will move beyond a simple listing of effects to explain the "why" behind the experimental choices, providing a robust framework for rational drug design.
Modulating Metabolic Stability: The Power of the C-F Bond
One of the most impactful applications of fluorine in drug design is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug metabolism.[3][5]
Mechanism of Metabolic Blocking
Strategic placement of a fluorine atom at a metabolically labile position on the indole ring can effectively block CYP450-mediated oxidation.[2] This "metabolic blocking" can significantly increase a compound's half-life and bioavailability.[2][5] For instance, replacing a hydrogen atom on an aromatic ring with fluorine is a highly effective strategy to significantly slow down the oxidative metabolic step by cytochrome monooxygenases.
Positional Considerations on the Indole Ring
The position of fluorine substitution on the indole ring is critical. The electron-rich nature of the indole nucleus makes it susceptible to oxidation at several positions, most notably C2, C3, C4, and C7. Fluorination at these "soft spots" can sterically and electronically hinder enzymatic attack. However, it is crucial to consider the potential for metabolic defluorination, which can lead to the formation of reactive metabolites and potential toxicity concerns, especially when the fluorine atom is at the para-position of an aniline-like substructure.[2][6]
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[2][5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated indole derivative compared to its non-fluorinated parent compound.[5]
Materials:
-
Test compounds (fluorinated and non-fluorinated indole analogs)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]
Data Presentation: Comparative Metabolic Stability
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Human | [2] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Human | [2] |
This table illustrates the potential, albeit modest in this specific example, for increased metabolic stability with fluorination. The impact is highly context-dependent.
Diagram: Metabolic Blocking by Fluorination
Caption: Fluorination at a metabolically susceptible position can prevent enzymatic oxidation.
Enhancing Target Binding Affinity and Selectivity
The introduction of fluorine can significantly enhance the binding affinity of an indole-based drug candidate for its biological target through a variety of mechanisms.[1][3]
Modulation of Electronic Interactions
Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can lead to favorable electrostatic and dipole-dipole interactions with polar residues in the protein's binding pocket.[7] Furthermore, fluorine can act as a weak hydrogen bond acceptor.[8]
Conformational Control
Fluorine substitution can influence the conformational preferences of a molecule. This can "pre-organize" the drug candidate into a bioactive conformation that fits more snugly into the target's binding site, thereby increasing potency. For example, gem-difluorination has been shown to induce ring pucker in cyclohexane scaffolds, enhancing binding affinity in kinase inhibitors.
Case Study: HIV-1 Attachment Inhibitors
A compelling example of fluorine's impact on potency is seen in a series of indole-based HIV-1 attachment inhibitors. The introduction of a fluorine atom at the 4-position of the indole ring enhanced the potency by more than 50-fold compared to the non-fluorinated parent compound.[9] This dramatic increase in activity highlights the profound effect that a single fluorine atom can have on drug-target interactions.[9][10]
Diagram: Fluorine-Mediated Binding Interactions
Caption: Fluorine can engage in multiple favorable interactions within a protein binding site.
Tuning Physicochemical Properties: pKa and Lipophilicity
Fluorine's potent electron-withdrawing nature can significantly alter the physicochemical properties of an indole-based drug candidate, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
pKa Modulation
The introduction of fluorine can lower the pKa of nearby basic functional groups, such as the indole nitrogen or appended amines.[1][7] This reduction in basicity can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[1] For example, introducing fluorine to modulate the basicity of simple aliphatic amines generally results in a significant shift in pKa, especially when installed at the β or γ-position.[11]
Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is highly context-dependent.[12] While fluorination of an aromatic ring generally increases lipophilicity, the addition of fluorine to an alkyl chain can sometimes decrease it.[7][13] The ability to fine-tune lipophilicity is crucial for optimizing a drug's ability to cross biological membranes, such as the blood-brain barrier, and for controlling its overall pharmacokinetic behavior.[3]
Data Presentation: Impact of Fluorination on pKa
| Compound Series | Position of Fluorination | ΔpKa (vs. Non-fluorinated) | Reference |
| PDE9 Inhibitors | Varied | -1.1 to -3.3 (basic pyrrolidine) | [11] |
| 2-(Thiofluoroalkyl)pyridines | α to sulfur | -2.72 (for CF3) | [14] |
This table demonstrates the significant impact of fluorine substitution on the pKa of basic centers.
Synthetic Strategies for Fluorinated Indoles
The synthesis of fluorinated indoles can be achieved through various strategies, including the use of fluorinated starting materials or the late-stage introduction of fluorine onto a pre-formed indole scaffold.[4][15]
Building Block Approach
This strategy involves constructing the indole ring from fluorinated precursors, such as fluorinated anilines or phenylhydrazines.[4] This approach offers good control over the position of fluorination.
Late-Stage Fluorination
Recent advances in synthetic methodology have enabled the direct C-H fluorination of indole rings.[16] Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used for this purpose.[17][18] These methods are particularly valuable for rapidly generating analogs during lead optimization.
Experimental Protocol: Electrophilic Fluorination of an Indole Derivative
This protocol provides a general method for the direct fluorination of an indole using an electrophilic fluorine source.
Objective: To synthesize a mono-fluorinated indole derivative.
Materials:
-
Indole substrate
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile (or other suitable solvent)
-
Stir plate and stir bar
-
Round-bottom flask
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the indole substrate in acetonitrile in a round-bottom flask.
-
Add Selectfluor® (typically 1.1-1.5 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired fluorinated indole.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
Analytical Characterization of Fluorinated Indoles
The unique properties of the fluorine atom necessitate specific analytical techniques for the characterization of fluorinated indole derivatives.
-
¹⁹F NMR Spectroscopy: This is a powerful and essential tool for confirming the presence and determining the chemical environment of fluorine atoms in a molecule.[14]
-
Mass Spectrometry (MS): Electron-capture negative ionization (ECNI) mass spectrometry can be particularly sensitive for the detection of fluorinated compounds.[19]
-
X-ray Crystallography: Provides definitive structural information, including the precise location of fluorine atoms and their interactions within the crystal lattice.
Potential Pitfalls and Considerations: "The Dark Side of Fluorine"
While highly beneficial, the use of fluorine is not without its challenges. As highlighted by Jeschke, there can be a "dark side" to fluorine.[6] The high strength of the C-F bond is a measure of its resistance to homolytic cleavage; however, heterolytic cleavage can occur under physiological conditions.[6] This can lead to the release of fluoride ions, which have a strong affinity for bones and can cause skeletal fluorosis with long-term use of some drugs.[6] Additionally, metabolism can sometimes generate reactive metabolites following C-F bond cleavage, leading to potential toxicity.[6] A thorough understanding of physical organic chemistry and drug metabolism is crucial to predict and mitigate these potential liabilities.[6]
Conclusion and Future Outlook
The strategic incorporation of fluorine into indole-based drug candidates is a powerful and well-established strategy in medicinal chemistry.[20] By judiciously placing fluorine atoms, researchers can enhance metabolic stability, improve target binding affinity, and fine-tune physicochemical properties to optimize the overall pharmacological profile of a drug candidate. The continued development of novel synthetic fluorination methods will further expand the toolbox of medicinal chemists, enabling the creation of more effective and safer indole-based therapeutics. As our understanding of the complex interplay between fluorine substitution and biological systems deepens, the rational design of fluorinated indoles will undoubtedly play an increasingly vital role in addressing unmet medical needs.
References
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- Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers.
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- A Study On The Synthesis Of Fluorinated Indole Deriv
- Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. (2004).
- Electrosynthesis of fluorinated indole derivatives.
- Synthesis of Medicinally Important Indole Deriv
- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar
- A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. (2000). Organic Letters.
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute.
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent.
- Fluoroacylation of Indoles. (2023). ChemistryViews.
- Fluorine-containing indoles. (2018). daneshyari.com.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Assessing the metabolic stability of fluorinated vs non-fluorin
- The effects on lipophilicity of replacing oxygenated functionality with their fluorin
- Fluorine in drug discovery: Role, design and case studies. [Source not provided].
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- The role of fluorine in medicinal chemistry. [Source not provided].
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles. (2023). Organic & Biomolecular Chemistry.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source not provided].
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Case studies of fluorine in drug discovery. OUCI.
- Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in r
- The Role of Small Molecules Containing Fluorine
- Blockbuster drugs containing fluorinated indoles.
- Selected examples of fluorine‐containing indole derivatives.
- The conformational preferences of fluorinated piperidine derivatives.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021).
- Fluorimetric determination of indole derivatives by fluorophore generation in copper(II)-sulphuric acid solution.
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An In-depth Technical Guide to the Electrophilic Substitution Patterns of 6-Fluoroindoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 6-fluoroindole scaffold is a privileged motif in medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1] Understanding the regiochemical outcomes of electrophilic substitution reactions on this heterocyclic system is paramount for the rational design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the electrophilic substitution patterns of 6-fluoroindoles, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the directing effects of the fluorine substituent and the inherent reactivity of the indole nucleus, offering a predictive framework for researchers. Key transformations, including formylation, nitration, halogenation, and acylation, are discussed in detail, complete with step-by-step methodologies and an analysis of expected regioselectivity.
Introduction: The Strategic Importance of 6-Fluoroindole
The indole ring system is a cornerstone of numerous natural products and pharmaceuticals.[2] The strategic incorporation of a fluorine atom at the 6-position significantly alters the electronic landscape of the molecule, influencing its reactivity and biological profile.[3] 6-Fluoroindole serves as a critical building block in the synthesis of a wide array of therapeutics, including treatments for neurological disorders, cancer, and infectious diseases.[3] Its functionalization allows for the creation of extensive molecular libraries for drug discovery.[4] This guide aims to demystify the complexities of its electrophilic substitution, empowering chemists to harness its full synthetic potential.
Theoretical Underpinnings: Predicting Regioselectivity
The outcome of electrophilic aromatic substitution on 6-fluoroindole is governed by the interplay of electronic effects within the bicyclic system. The indole nucleus is an electron-rich heterocycle, with the highest electron density located at the C3 position of the pyrrole ring.[5][6] This inherent nucleophilicity makes C3 the kinetically and thermodynamically favored site for electrophilic attack. The stability of the resulting Wheland intermediate, where the positive charge is effectively delocalized onto the nitrogen atom without disrupting the benzene ring's aromaticity, is the primary driver for this selectivity.[5]
The fluorine atom at the C6 position introduces a competing electronic influence. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. However, through resonance, it acts as an electron-donating group (+M), directing incoming electrophiles to the ortho and para positions (C5 and C7). The interplay between these effects dictates the substitution pattern on the benzenoid ring, should the more reactive C3 position be blocked or conditions force substitution elsewhere.
dot graph "Wheland_Intermediates" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5", ratio=fill]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=10];
} dot Caption: Favored vs. Disfavored Electrophilic Attack on the Pyrrole Ring.
Key Electrophilic Substitution Reactions and Protocols
This section details the most pertinent electrophilic substitution reactions for the functionalization of 6-fluoroindole. The protocols provided are derived from established literature and serve as a robust starting point for experimental work.
Vilsmeier-Haack Formylation: Accessing 3-Formylindoles
The Vilsmeier-Haack reaction is a highly reliable and regioselective method for introducing a formyl group at the C3 position of indoles.[7][8] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[8] This reaction is a cornerstone for synthesizing indole-3-carboxaldehydes, which are versatile intermediates for further derivatization.
Experimental Protocol: Synthesis of 6-Fluoroindole-3-carboxaldehyde
Causality: This protocol utilizes an excess of DMF as both a reagent and a solvent. POCl₃ is the activating agent that converts DMF into the electrophilic Vilsmeier reagent. The reaction is initiated at a low temperature to control the exothermic formation of the reagent and then warmed to room temperature to drive the electrophilic substitution. The final hydrolysis step with aqueous NaOH converts the intermediate iminium salt to the aldehyde product.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Addition of 6-Fluoroindole: After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C. To this mixture, add a solution of 6-fluoroindole (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 9-10 with 2 M aqueous sodium hydroxide solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-fluoroindole-3-carboxaldehyde.
Expected Outcome: This procedure typically affords the C3-formylated product in high yield.
dot graph "Vilsmeier_Haack_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, size="7.6,5", ratio=fill]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} dot Caption: General workflow for the Vilsmeier-Haack formylation of 6-fluoroindole.
Nitration: Introducing the Nitro Group
The nitration of indoles is highly sensitive to reaction conditions. The use of strong mineral acids can lead to polymerization and degradation of the acid-sensitive indole nucleus. Therefore, milder nitrating agents are typically employed. For substituted indoles, the regioselectivity can be influenced by the solvent and the nature of any protecting groups. Nitration of N-protected tryptophan derivatives in trifluoroacetic acid has been shown to favor substitution on the benzene ring, specifically at the 6-position.[9] Given that the 6-position is blocked in 6-fluoroindole, nitration is expected to occur at other positions on the benzenoid ring, likely C5 or C7, directed by the fluorine atom, or potentially at C3 if milder, non-acidic conditions are used. A modern, non-acidic protocol using trifluoroacetyl nitrate generated in situ provides a highly regioselective method for C3 nitration.[10]
Experimental Protocol: Regioselective C3-Nitration of N-Boc-6-fluoroindole
Causality: This protocol employs a trifluoroacetyl nitrate electrophile generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride. This avoids the use of strong protic acids, thus preventing polymerization and favoring electrophilic attack at the most nucleophilic C3 position. An N-Boc protecting group is recommended to enhance solubility and prevent N-nitration. The reaction is run at low temperature to control the reactivity of the nitrating agent.[10]
Step-by-Step Methodology:
-
Protection: Protect the nitrogen of 6-fluoroindole with a di-tert-butyl dicarbonate (Boc₂O) group under standard conditions to yield N-Boc-6-fluoroindole.
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-6-fluoroindole (1.0 equivalent) and ammonium tetramethylnitrate (1.1 equivalents) in anhydrous acetonitrile (10 volumes).
-
Addition of Anhydride: Cool the reaction mixture to 0–5 °C. Add a solution of trifluoroacetic anhydride (2.0 equivalents) in anhydrous acetonitrile dropwise.
-
Reaction: Stir the reaction mixture at 0–5 °C for 4 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford N-Boc-3-nitro-6-fluoroindole.[10]
| Reaction | Reagents | Position of Substitution | Typical Yield |
| Formylation | POCl₃, DMF | C3 | High |
| Nitration | (CF₃CO)₂O, (CH₃)₄NNO₃ | C3 | Good to Excellent[10] |
| Bromination | NBS, THF | C3 | Good[11] |
| Acylation | RCOCl, AlCl₃ | C3 | Moderate to Good |
Table 1: Summary of Common Electrophilic Substitution Reactions on the 6-Fluoroindole Core.
Halogenation: Introducing Halogen Atoms
Halogenation of indoles, typically at the C3 position, can be readily achieved using various halogenating agents. N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of indoles at the C3 position. Similarly, N-chlorosuccinimide (NCS) can be used for chlorination. The reaction is typically fast and proceeds under neutral or slightly acidic conditions.
Experimental Protocol: C3-Bromination of 6-Fluoroindole
Causality: N-Bromosuccinimide serves as a source of an electrophilic bromine species. The reaction is typically carried out in a polar aprotic solvent like THF or DMF at low temperatures to control reactivity and minimize side reactions. The higher nucleophilicity of the C3 position of the indole ring directs the substitution.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 6-fluoroindole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction to completion by TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 3-bromo-6-fluoroindole can be purified by column chromatography or recrystallization.
Friedel-Crafts Acylation: Carbon-Carbon Bond Formation
The Friedel-Crafts acylation allows for the introduction of an acyl group onto the indole ring, forming a key C-C bond.[12] The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] Due to the high reactivity of the indole nucleus, milder Lewis acids or alternative protocols are often preferred to avoid polymerization and other side reactions. The reaction is highly regioselective for the C3 position.[13]
Experimental Protocol: C3-Acetylation of 6-Fluoroindole
Causality: This protocol uses the strong Lewis acid aluminum chloride to activate the acetyl chloride, forming a highly electrophilic acylium ion. The reaction is conducted in an inert solvent at low temperature to control the exothermic reaction between the Lewis acid and the acyl chloride. The indole is added last to the pre-formed complex to ensure immediate reaction with the acylium ion, maximizing the yield of the desired product. The reaction is quenched with an acidic workup to decompose the aluminum complexes.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (CH₂Cl₂, 15 volumes).
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous CH₂Cl₂ dropwise over 10 minutes.
-
Addition of 6-Fluoroindole: After stirring the mixture for 15 minutes at 0 °C, add a solution of 6-fluoroindole (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes. Monitor the reaction by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (15 volumes of ice, 1.5 volumes of HCl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography to yield 3-acetyl-6-fluoroindole.
Conclusion and Future Outlook
The electrophilic substitution of 6-fluoroindoles is a predictable and high-yielding process, primarily directed to the electron-rich C3 position of the pyrrole ring. Standard protocols for formylation, nitration, halogenation, and acylation can be successfully applied, often with minor modifications to accommodate the specific electronic nature of the fluorinated substrate. The directing influence of the C6-fluoro substituent becomes relevant in cases of C3-blocked indoles or under conditions that favor substitution on the benzenoid ring, guiding electrophiles to the C5 and C7 positions. The methodologies and mechanistic insights presented in this guide provide a solid foundation for researchers in drug discovery and organic synthesis to confidently design and execute synthetic routes toward novel and complex 6-fluoroindole derivatives. As the demand for sophisticated fluorinated heterocycles continues to grow, a deep understanding of these fundamental reactivity patterns will remain an invaluable asset.
References
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- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
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- 5. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]
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- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. [PDF] 3-Acylindoles via a one-pot, regioselective Friedel-Crafts reaction | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 1-Boc-3-bromo-6-fluoroindole
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Boc-3-bromo-6-fluoroindole, a key building block in contemporary drug discovery and development. Starting from commercially available 6-fluoroindole, the synthesis is executed in a robust two-step sequence involving N-protection with a tert-butoxycarbonyl (Boc) group, followed by a highly regioselective bromination at the C3 position using N-Bromosuccinimide (NBS). This guide delves into the underlying reaction mechanisms, offers a detailed step-by-step experimental procedure, and includes essential data for product characterization, troubleshooting, and safety. The protocols are designed for researchers in medicinal chemistry and process development, emphasizing reproducibility, safety, and high-yield synthesis.
Introduction: Significance and Synthetic Strategy
6-Fluoroindole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of therapeutic agents targeting central nervous system disorders, cancer, and infectious diseases.[1][2] The fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and lipophilicity. The targeted compound, this compound, serves as a versatile intermediate, enabling further functionalization at the C3 position through various cross-coupling reactions.
The synthetic strategy is designed for efficiency and control, proceeding through two distinct stages:
-
N-H Protection: The indole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. This step is critical for two reasons: it prevents unwanted side reactions at the acidic N-H site and modulates the electronic properties of the indole ring, ensuring precise regioselectivity in the subsequent step.[3][4]
-
Regioselective C3-Bromination: The electron-rich C3 position of the 1-Boc-6-fluoroindole intermediate is then selectively brominated using N-Bromosuccinimide (NBS), a mild and effective source of electrophilic bromine.[5][6]
This sequence ensures a high overall yield and simplifies purification, making it an ideal route for laboratory and scale-up applications.
Overall Reaction Scheme
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting.
Part A: The Rationale and Mechanism of N-Boc Protection
The protection of the indole nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution where the indole nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. The resulting intermediate then collapses, eliminating tert-butyl carbonate, which subsequently decomposes into carbon dioxide and tert-butanol.[7][8]
Key Justification: The Boc group is sufficiently electron-withdrawing to decrease the nucleophilicity of the indole ring, preventing potential side reactions like dibromination. However, it is not so deactivating as to shut down the desired C3-bromination. Its acid-lability allows for straightforward removal under mild conditions that often preserve other sensitive functionalities.[3][9]
Caption: Nucleophilic attack of indole nitrogen on Boc₂O.
Part B: The Mechanism of Electrophilic C3-Bromination
Indoles are electron-rich heterocycles, with the C3 position being the most nucleophilic and susceptible to electrophilic attack.[10] N-Bromosuccinimide (NBS) serves as a convenient source of an electrophilic bromine species (Br⁺). The π-system of the indole ring attacks the bromine atom of NBS, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step at the C3 position re-establishes aromaticity, yielding the 3-bromoindole product.
Key Justification: The use of NBS is preferred over elemental bromine (Br₂) as it provides a low, steady concentration of the electrophile, minimizing over-bromination and other side reactions.[5][6] The reaction is highly regioselective for the C3 position due to the superior stability of the resulting carbocation intermediate.
Caption: Electrophilic substitution at the C3 position of indole.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Purity | Supplier | Notes |
| 6-Fluoroindole | 399-51-9 | 135.14 | >98% | Commercially Available | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | >97% | Commercially Available | Acylating agent |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | >99% | Commercially Available | Catalyst |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | >98% | Commercially Available | Brominating agent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | Commercially Available | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Commercially Available | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Commercially Available | Extraction/Chromatography |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Commercially Available | Chromatography |
| Saturated aq. NH₄Cl | N/A | N/A | N/A | Prepared in-house | Quenching agent |
| Saturated aq. Na₂S₂O₃ | N/A | N/A | N/A | Prepared in-house | Quenching agent |
| Brine (Saturated aq. NaCl) | N/A | N/A | N/A | Prepared in-house | Washing agent |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Reagent Grade | Commercially Available | Drying agent |
Equipment
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware and consumables
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. It is harmful if swallowed and causes severe skin burns and eye damage.[11][12][13][14] Avoid creating dust. Keep away from combustible materials. Store in a cool, dry place away from light and moisture.[14]
-
Di-tert-butyl dicarbonate (Boc₂O): Boc₂O is a flammable liquid/solid with a low melting point (~23 °C). It is an irritant and may cause respiratory irritation.[15] Handle with care, avoiding contact with skin and eyes. Ensure reactions are not conducted in a closed system, as CO₂ gas is evolved.[7][8]
-
Solvents: Anhydrous solvents like THF and DMF are flammable and should be handled away from ignition sources. They are also irritants and should be handled in a fume hood.
Step-by-Step Synthesis Procedure
Caption: Overall experimental workflow for the synthesis.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-6-fluoro-1H-indole
-
To a 250 mL round-bottom flask, add 6-fluoroindole (5.0 g, 37.0 mmol, 1.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (9.7 g, 44.4 mmol, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.45 g, 3.7 mmol, 0.1 eq).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes). The starting material will have a lower Rf than the Boc-protected product. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 10% ethyl acetate in hexanes to afford 1-Boc-6-fluoroindole as a white solid or colorless oil. (Expected yield: 80-90%).
Step 2: Synthesis of 3-bromo-1-(tert-butoxycarbonyl)-6-fluoro-1H-indole
-
In a 250 mL round-bottom flask, dissolve the 1-Boc-6-fluoroindole (6.9 g, 29.3 mmol, 1.0 eq) obtained from the previous step in anhydrous N,N-dimethylformamide (DMF, 70 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring, add N-Bromosuccinimide (NBS) (5.7 g, 32.2 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Continue stirring the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC (Eluent: 10% Ethyl Acetate in Hexanes). The product will have a slightly higher Rf than the starting material. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water (200 mL) containing saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to destroy any excess NBS.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 5% ethyl acetate in hexanes. This will yield This compound as a white to off-white solid. (Expected yield: 85-95%).
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₃BrFNO₂ |
| Molecular Weight | 314.15 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (dd, 1H), 7.65 (s, 1H), 7.20 (dd, 1H), 7.00 (ddd, 1H), 1.65 (s, 9H). Note: Chemical shifts and coupling constants may vary slightly. The key signals are the disappearance of the C3-H proton and the appearance of a singlet for the C2-H proton around 7.65 ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 161.5 (d), 159.0 (d), 149.5, 136.0 (d), 130.0, 122.0 (d), 112.0 (d), 111.5 (d), 95.0, 84.5, 28.0. |
| Mass Spec (ESI) | m/z: 314.0, 316.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Boc Protection (Step 1) | - Insufficient Boc₂O or DMAP.- Low quality/wet THF. | - Add an additional 0.1-0.2 eq of Boc₂O and continue stirring.- Ensure the use of anhydrous solvent. |
| Low Yield in Bromination (Step 2) | - Decomposed or wet NBS.- Reaction temperature too high. | - Use freshly recrystallized NBS.- Maintain the temperature at 0 °C during NBS addition and for the initial reaction period. |
| Presence of Dibrominated Product | - Excess NBS used.- Reaction run for too long or at elevated temperature. | - Use no more than 1.1 equivalents of NBS.- Carefully monitor the reaction by TLC and quench as soon as the starting material is consumed. |
| Difficult Purification | - Co-elution of product with succinimide byproduct. | - Perform a thorough aqueous work-up. Washing the organic layer with water or a dilute base can help remove succinimide. |
Conclusion
The two-step protocol detailed herein provides a reliable and high-yielding pathway to synthesize this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable synthetic intermediate for applications in pharmaceutical research and beyond.
References
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
- Acme Synthesis. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. Provided by search result, specific URL not available.
-
Bridgewater State University Virtual Commons. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. [Link]
-
Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
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Guchhait, S. K., et al. (2012). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 17(10), 11627-11639. [Link]
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ResearchGate. (2014). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
CRO SPLENDID LAB. (n.d.). N-(Boc)-6-fluoroindole-2-boronic Acid. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). [Link]
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Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
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Frontiers in Microbiology. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 1-Boc-3-bromo-6-fluoroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and technical guidance for the successful execution of the Suzuki-Miyaura cross-coupling reaction with 1-Boc-3-bromo-6-fluoroindole. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, rationale for reagent selection, a step-by-step experimental protocol, and troubleshooting strategies. By elucidating the causality behind the experimental choices, this application note aims to empower scientists to confidently apply and adapt this powerful carbon-carbon bond-forming reaction to their specific synthetic challenges.
Introduction: The Strategic Importance of Indole Arylation
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] The functionalization of the indole core, particularly at the C3-position, is a critical strategy in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2][3][4]
This application note focuses on the Suzuki coupling of this compound, a substrate of significant interest due to the combined presence of a protecting group (Boc), a halogen for coupling (bromo), and a fluorine atom, which can favorably modulate the physicochemical properties of target molecules. We will delve into the critical parameters that govern the success of this transformation, providing a foundation for its reliable application in complex molecule synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][5][6][7]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2][6]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step requires the activation of the organoboron species by a base.[2][6][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Design and Rationale: Choosing Your Reaction Components
The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
The Palladium Catalyst and Ligand System
The combination of a palladium precursor and a phosphine ligand is crucial for an efficient reaction. For electron-rich heteroaryl halides like our indole substrate, standard catalysts such as Pd(PPh₃)₄ may be sluggish.[9] More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step and promote reductive elimination.[5][9]
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable sources of Pd(0) upon in-situ reduction. |
| Ligand | Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | These ligands are highly electron-rich and sterically hindered, which accelerates the rate-limiting oxidative addition and the final reductive elimination steps, especially for challenging substrates.[9] |
| Pre-catalyst | XPhos-Pd-G3, SPhos-Pd-G2 | These are air- and moisture-stable pre-catalysts that provide a reliable source of the active Pd(0) species under the reaction conditions, offering convenience and reproducibility.[10] |
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[2][8][11][12] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Typical Use Case |
| K₂CO₃, Cs₂CO₃ | Moderate to Strong | Commonly used and effective for a wide range of substrates. Cs₂CO₃ is often more effective but also more expensive. |
| K₃PO₄ | Strong | A highly effective base, particularly for difficult couplings involving less reactive halides.[9] |
| KOtBu | Very Strong | Can be effective but may promote side reactions with sensitive functional groups. |
For the coupling of this compound, a moderately strong to strong base like K₂CO₃ or K₃PO₄ is generally a good starting point.
Solvent Selection
The solvent system must be capable of dissolving the reactants and be compatible with the catalyst system. Aprotic polar solvents are commonly employed, often with the addition of water.
| Solvent System | Properties |
| Dioxane/Water, THF/Water, Toluene/Water | Biphasic systems are very common and often enhance the reaction rate. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[2] |
| DMF, DME | Polar aprotic solvents that can also be effective. |
Crucially, all solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. [13]
The Organoboron Reagent
While boronic acids are the most common coupling partners, their stability can be a concern. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes the nucleophilic partner.[5][9]
| Reagent Type | Advantages | Disadvantages |
| Boronic Acids | Widely available, generally reactive. | Susceptible to protodeboronation and dehydration to form boroxines. |
| Boronic Esters (e.g., pinacol esters) | More stable to protodeboronation, easier to purify.[5][13] | May require harsher conditions for transmetalation. |
| Potassium Trifluoroborate Salts | Highly stable, crystalline solids. | Require specific conditions for activation. |
| MIDA Boronates | Exceptionally stable, suitable for iterative couplings. | Require a deprotection step. |
For initial screenings, using the boronic acid is common. If low yields or significant starting material recovery are observed, switching to a more stable boronic ester is a logical next step.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Caption: Figure 2: Experimental Workflow for the Suzuki Coupling.
Reagents and Equipment
-
This compound
-
Arylboronic acid or ester
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed deionized water
-
Round-bottom flask or reaction vial with a stir bar
-
Septum
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium pre-catalyst (1-5 mol%).[10]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[9][10]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and then the degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-Boc-6-fluoroindole.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation by oxygen.[13] Use a fresh bottle of catalyst or pre-catalyst. |
| Insufficiently active catalyst system | Switch to a more electron-rich and bulky ligand, such as SPhos or XPhos.[9] Increase the reaction temperature. | |
| Poor quality boronic acid | Use a fresh sample of boronic acid or switch to a more stable boronic acid derivative like a pinacol ester.[13] | |
| Significant Protodeboronation | Excess water or acidic impurities | Use anhydrous solvents and a minimal amount of water. Ensure the base is of high purity. |
| Base is too strong | Consider a milder base such as K₂CO₃ instead of stronger bases like hydroxides. | |
| Formation of Side Products | Homo-coupling of the boronic acid | This can occur at higher temperatures or with prolonged reaction times. Try lowering the temperature or using a more active catalyst to shorten the reaction time. |
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dioxane and THF are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and ensure solvents are free of peroxides.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive. Avoid contact with skin and eyes.
-
Inert Gas: Handle compressed gas cylinders with care and according to safety regulations.
-
Exothermic Reactions: While typically not violently exothermic at a lab scale, palladium-catalyzed reactions can generate heat.[14][15] For larger-scale reactions, monitor the internal temperature and consider controlled addition of reagents.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of C3-arylated indoles. Success in this reaction is predicated on a rational selection of the catalyst system, base, and solvent, coupled with meticulous experimental technique, particularly with regard to maintaining an inert atmosphere. By understanding the underlying mechanistic principles and the function of each reaction component, researchers can effectively troubleshoot and adapt this protocol to achieve their synthetic goals in the pursuit of novel chemical entities.
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-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
Magano, J. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Dounay, A. B. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. [Link]
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Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Cacchi, S., & Fabrizi, G. (2011). Indolylboronic Acids: Preparation and Applications. Molecules. [Link]
-
Le, C. M., et al. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
-
Peter, E., et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Prieto, M., et al. (2011). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
-
Le, C. M., et al. (2021). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
Stanchev, S., et al. (2007). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
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- 15. researchgate.net [researchgate.net]
palladium-catalyzed cross-coupling reactions of 1-Boc-3-bromo-6-fluoroindole
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Boc-3-bromo-6-fluoroindole: Protocols and Applications
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound. This versatile building block is pivotal in modern medicinal chemistry, and its effective derivatization is key to accessing novel chemical entities with therapeutic potential.
Introduction: The Strategic Importance of the 6-Fluoroindole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals. The strategic incorporation of a fluorine atom, particularly at the 6-position, can significantly enhance a molecule's pharmacological profile.[1][2] Fluorination often improves metabolic stability by blocking sites of oxidative metabolism, increases binding affinity through favorable electronic interactions, and modulates lipophilicity, thereby enhancing cell permeability and oral bioavailability.[1] Consequently, 6-fluoroindole derivatives are critical intermediates in the synthesis of a wide array of bioactive compounds, including anti-cancer agents, antimicrobials, and neuroactive compounds.[1]
The substrate at the heart of this guide, this compound, is an exceptionally useful intermediate. The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group that modulates the electron density of the indole ring, while the bromine atom at the C3 position provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[3][4][5]
This document outlines field-proven protocols for the most critical of these transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The process is generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle, which consists of three key elementary steps.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (or subsequent steps): In reactions like the Suzuki, Stille, or Sonogashira couplings, a nucleophilic organometallic reagent exchanges its organic group with the halide on the palladium center.[4][7][8] For the Heck reaction, this step is replaced by migratory insertion of an alkene.[9] For the Buchwald-Hartwig amination, it involves the formation of a palladium-amido complex.[10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
The efficiency of each step is highly dependent on the choice of palladium precursor, ligands, base, and solvent, which are detailed in the specific protocols below.
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Application Notes and Protocols: Strategic N-Alkylation of 3-Bromo-6-fluoroindole Scaffolds for Drug Discovery
Introduction: The Strategic Value of N-Alkylated 6-Fluoroindoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Among its many variations, the fluorinated indole core is of particular interest to drug development professionals. The incorporation of a fluorine atom can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Specifically, the 6-fluoroindole moiety is a key building block in the synthesis of serotonin receptor modulators, kinase inhibitors, and potential anti-cancer agents.[4][5]
Functionalization of the indole's N1 position via N-alkylation is a critical step in the diversification of these scaffolds, allowing for the fine-tuning of pharmacological properties.[1] This guide provides a detailed technical overview and actionable protocols for the N-alkylation of 3-bromo-6-fluoroindole, a versatile intermediate for chemical library synthesis.
Our focus is on a common and strategically important synthetic sequence: the N-alkylation of 3-bromo-6-fluoroindole that is initially protected at the N1 position with a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a temporary shield for the indole nitrogen, preventing unwanted reactions during prior synthetic steps. Therefore, this application note will detail a two-stage process:
-
Stage 1: N-H Deprotection: Efficient removal of the Boc protecting group to liberate the reactive N-H bond of the indole.
-
Stage 2: N-Alkylation: Controlled introduction of an alkyl group onto the newly exposed indole nitrogen.
This guide will explain the causality behind experimental choices, provide validated step-by-step protocols, and offer insights into managing potential side reactions, thereby equipping researchers with a robust framework for their synthetic campaigns.
Part 1: The Strategic Role of the 1-Boc Protecting Group
The use of a 1-Boc protecting group on the indole nitrogen is a deliberate and strategic choice in multi-step synthesis. It provides crucial control over reactivity. The indole N-H is acidic (pKa ≈ 17 in DMSO) and nucleophilic, making it susceptible to reaction under various conditions.[6] The Boc group effectively masks this reactivity.
However, to proceed with N-alkylation, this group must be removed efficiently and cleanly. The most common methods for Boc deprotection rely on acidic conditions, which cleave the tert-butylcarbamate to release the free amine, isobutylene, and carbon dioxide.
Protocol 1: Boc Deprotection of 1-Boc-3-bromo-6-fluoroindole
This protocol describes a standard and highly effective method for removing the Boc group using trifluoroacetic acid (TFA).
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3-bromo-6-fluoroindole is often pure enough for the next step. If necessary, it can be further purified by silica gel column chromatography.
Part 2: N-Alkylation Methodologies
With the N-H of the 3-bromo-6-fluoroindole now accessible, N-alkylation can proceed. The classical approach involves deprotonation of the indole nitrogen with a suitable base to form a highly nucleophilic indolide anion, which then undergoes a nucleophilic substitution (SN2) reaction with an alkylating agent.[6]
The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Strong bases like sodium hydride (NaH) are highly effective but require strictly anhydrous conditions.[7] Milder bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) offer a more user-friendly alternative, particularly for substrates that may be sensitive to stronger bases.[8] Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically preferred as they effectively solvate the indolide anion.[9]
Logical Workflow for Indole N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation process.
Caption: General experimental workflow for N-alkylation.
Protocol 2: N-Alkylation using Sodium Hydride (NaH) in DMF
This protocol is a robust and widely used method for achieving high yields in N-alkylation. It is critical to use anhydrous solvents and maintain an inert atmosphere due to the reactivity of NaH with water.[7]
Materials and Reagents:
-
3-bromo-6-fluoroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-6-fluoroindole (1.0 eq). Dissolve it in anhydrous DMF (to ~0.2 M).
-
Deprotonation: Cool the solution to 0 °C. Carefully add NaH (1.1 - 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. Cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quenching and Work-up: Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-alkylated-3-bromo-6-fluoroindole.
Protocol 3: N-Alkylation using Cesium Carbonate (Cs₂CO₃) in DMF
This method employs a milder base, which can be advantageous for sensitive substrates and is generally safer to handle than NaH. Cesium carbonate is particularly effective in promoting N-alkylation.[8]
Materials and Reagents:
-
3-bromo-6-fluoroindole
-
Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., ethyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-bromo-6-fluoroindole (1.0 eq), cesium carbonate (1.5 - 2.0 eq), and anhydrous DMF.
-
Alkylation: Add the alkylating agent (1.1 - 1.2 eq) to the suspension.
-
Reaction Progression: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 4-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of N-Alkylation Conditions
The choice of reaction parameters significantly impacts yield and reaction time. The following table summarizes typical outcomes for the N-alkylation of substituted indoles under various conditions.
| Entry | Base (eq) | Solvent | Alkylating Agent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | NaH (1.2) | DMF | Benzyl Bromide | RT | 2-12 | >90% | |
| 2 | NaH (1.1) | THF | Methyl Iodide | RT | 12 | 85-95% | [6] |
| 3 | Cs₂CO₃ (2.0) | DMF | Propyl Bromide | 80 | 18 | ~85% | |
| 4 | K₂CO₃ (2.0) | Acetonitrile | Benzyl Bromide | Reflux | 6-12 | 70-85% | [8] |
| 5 | KOH (powdered) | DMSO | Methyl Iodide | RT | 1-3 | >90% |
Yields are representative and can vary based on the specific indole substrate and alkylating agent.
Scientific Integrity & Logic: Understanding the Reaction Mechanism
The N-alkylation of an indole is a classic example of a nucleophilic substitution reaction. The mechanism provides a clear rationale for the experimental choices outlined in the protocols.
Caption: Mechanism of Indole N-Alkylation.
Step 1: Deprotonation. The base removes the acidic proton from the indole nitrogen. Stronger bases like NaH deprotonate the indole completely and irreversibly, driving the equilibrium towards the formation of the indolide anion.[4][9] This is why anhydrous conditions are paramount when using NaH; any moisture will quench the base. Milder bases like Cs₂CO₃ establish an equilibrium, but the high nucleophilicity of the resulting anion is still sufficient to drive the reaction forward.
Step 2: Nucleophilic Attack (SN2). The electron-rich indolide anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide. This concerted step displaces the halide leaving group and forms the new N-C bond.
A Note on Regioselectivity: For many indole substrates, a competing side reaction is C3-alkylation, as the C3 position is also highly nucleophilic.[4] However, in the case of 3-bromo-6-fluoroindole , this is not a primary concern. The C3 position is already substituted with a bromine atom. Instead of alkylation, this site becomes a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which dramatically increases the value of this scaffold for building molecular complexity. This is a key advantage for researchers in drug discovery.
Conclusion
The N-alkylation of 3-bromo-6-fluoroindole following a strategic Boc-deprotection step is a fundamental and powerful sequence for the synthesis of advanced intermediates in drug discovery. By carefully selecting the base, solvent, and reaction conditions, researchers can achieve high yields and produce a diverse range of N-alkylated scaffolds. The presence of the 3-bromo and 6-fluoro substituents provides valuable handles for further molecular elaboration and for enhancing the pharmacological properties of the final compounds. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this critical synthetic transformation.
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
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Deprotection of different N-Boc-compounds. ResearchGate. [Link]
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An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]
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N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
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The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]
-
Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Organic Letters. [Link]
-
Cesium Carbonate Promoted N-Alkylation of Indoles. Synlett. [Link]
-
Cesium Carbonate Promoted N-Alkylation of Indoles. ResearchGate. [Link]
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The role of fluorine in medicinal chemistry. ResearchGate. [Link]
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Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. [Link]
-
Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols. [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]
-
Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus: A Novel Synthesis of 1-Aryltryptamines. ResearchGate. [Link]
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Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Organic Letters. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]
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3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules. [Link]
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Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
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deprotection of the Boc group from 1-Boc-3-bromo-6-fluoroindole
An Application Guide for the Synthesis of 3-Bromo-6-fluoroindole via N-Boc Deprotection
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of nitrogen-containing heterocycles like indoles.[1][2] Its widespread use stems from its robustness under a variety of reaction conditions and its predictable cleavage under acidic or specific thermal conditions.[3] The strategic removal of the Boc group from precursors such as 1-Boc-3-bromo-6-fluoroindole is a critical transformation, unlocking the N-H indole core for further functionalization. The resulting 3-bromo-6-fluoroindole is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[4][5][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the deprotection of this compound. It delves into the underlying mechanisms, compares common experimental protocols, and presents a detailed, validated procedure for achieving this transformation efficiently and in high yield.
Mechanistic Rationale: The Cleavage of the N-Boc Group
Understanding the mechanism of Boc group removal is fundamental to selecting the appropriate reaction conditions and troubleshooting potential issues. Two primary pathways are predominantly employed: acid-catalyzed hydrolysis and thermal elimination.
1. Acid-Catalyzed Deprotection This is the most common method for Boc removal. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine of the indole.[3][8]
Caption: Acid-catalyzed removal of the Boc protecting group.
2. Thermal Deprotection In some cases, particularly for N-Boc groups on aromatic heterocyles, the protecting group can be removed by heating.[9][10] This method avoids the use of strong acids, which can be advantageous for substrates containing other acid-labile functional groups. The mechanism is believed to involve a concerted fragmentation, yielding the free amine, carbon dioxide, and isobutylene.[11] This process can be facilitated by high-boiling polar solvents like 2,2,2-trifluoroethanol (TFE) or even conducted neat under vacuum.[12][13]
Comparative Analysis of Deprotection Methodologies
The choice of deprotection method is dictated by the overall molecular architecture, specifically the presence of other functional groups, and the desired scale of the reaction. For this compound, several reliable methods exist.
| Method | Reagents & Conditions | Temperature (°C) | Typical Time | Advantages | Disadvantages & Considerations |
| TFA/DCM | 10-50% TFA in Dichloromethane (DCM) | 0 to RT | 1 - 4 h | Fast, effective, volatile byproducts are easily removed.[14][15] | Harsh acidity can degrade the electron-rich indole nucleus or cleave other acid-sensitive groups.[16] TFA is corrosive. |
| HCl/Dioxane | 4M HCl in 1,4-Dioxane, often with a co-solvent like Methanol | RT | 2 - 16 h | Highly effective, commercially available reagent, often cleaner than TFA.[17][18] Can offer good selectivity.[19][20] | Dioxane is a potential peroxide-former and has health concerns. Still strongly acidic. |
| Thermal | High-boiling solvent (e.g., TFE, HFIP) or neat | 100 - 200+ | 1 - 48 h | Avoids strong acids, ideal for acid-sensitive substrates. Byproducts are gaseous.[11] | High temperatures may not be suitable for all substrates. May require specialized equipment for high-pressure reactions.[10][11] |
| Basic (NaOMe) | Catalytic Sodium Methoxide in Methanol | RT | 1 - 3 h | Very mild and selective for N-Boc on certain aromatic heterocycles.[21] | Substrate-dependent; may not be universally effective and can be sensitive to other functional groups. |
For the deprotection of this compound, the HCl/Dioxane method represents an excellent balance of reactivity, selectivity, and operational simplicity, making it a preferred choice in many research and development settings.
Detailed Protocol: Deprotection of this compound via HCl/Dioxane
This protocol describes a reliable and scalable procedure for the efficient removal of the Boc group to yield 3-bromo-6-fluoroindole.
Materials and Equipment
-
This compound
-
4.0 M Hydrochloric acid in 1,4-dioxane
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and personal protective equipment (PPE)
Safety Precautions
-
HCl in Dioxane: This reagent is highly corrosive and toxic. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvents: Dichloromethane and dioxane are volatile and harmful. Avoid inhalation and skin contact.
-
Pressure: The reaction generates gaseous byproducts (isobutylene, CO₂). Ensure the reaction vessel is not sealed to avoid pressure buildup.
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Application Notes & Protocols: Strategic Functionalization of the C3 Position of 1-Boc-6-fluoroindole
Abstract: This comprehensive guide provides detailed protocols and expert insights for the selective functionalization of the C3 position of 1-tert-butyloxycarbonyl-6-fluoroindole. C3-substituted indole scaffolds are pivotal in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document outlines several key synthetic transformations, including Vilsmeier-Haack formylation, Friedel-Crafts acylation, Mannich aminomethylation, and methods for installing versatile synthetic "handles" such as halogens and boronic esters for subsequent cross-coupling reactions. Each section includes a discussion of the underlying mechanism, step-by-step protocols, and the scientific rationale for experimental choices, empowering researchers in drug discovery and development to confidently synthesize diverse libraries of C3-functionalized 6-fluoroindoles.
Introduction and Strategic Considerations
The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The 6-fluoro substitution is particularly significant as fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa without significantly increasing steric bulk. Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group serves a dual purpose: it enhances solubility in organic solvents and modulates the electronic character of the indole ring.
The C3 position of the N-Boc protected indole is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution. The electron-donating character of the nitrogen atom, despite the inductive withdrawal of the Boc group, directs incoming electrophiles to this position. This guide details reliable methods to leverage this inherent reactivity for the synthesis of key intermediates.
Vilsmeier-Haack Formylation: Installation of a C3-Aldehyde
The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[1] The aldehyde functionality is a versatile synthetic intermediate, readily convertible to carboxylic acids, amines (via reductive amination), and other functional groups.
2.1. Mechanistic Rationale
The reaction proceeds via the formation of the "Vilsmeier reagent," a chloroiminium ion, from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[2][3] This iminium ion is a moderately strong electrophile that is readily attacked by the nucleophilic C3 position of the 1-Boc-6-fluoroindole. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4]
Caption: Mechanism of the Vilsmeier-Haack formylation.
2.2. Detailed Experimental Protocol: Synthesis of 1-Boc-6-fluoroindole-3-carbaldehyde
Materials:
-
1-Boc-6-fluoroindole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium acetate (NaOAc) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cold DMF via a syringe or dropping funnel over 15 minutes. The formation of a solid may be observed. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 1-Boc-6-fluoroindole (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. An exothermic reaction will occur.
-
Work-up: After stirring for 30 minutes, dilute the mixture with water and ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-Boc-6-fluoroindole-3-carbaldehyde.
Friedel-Crafts Acylation: Installation of a C3-Ketone
Friedel-Crafts acylation attaches an acyl group to the indole ring, producing a C3-acylated indole (an aryl ketone).[5] Unlike alkylation, acylation does not suffer from poly-substitution because the resulting ketone is less electron-rich than the starting indole, deactivating it towards further reaction.[6]
3.1. Mechanistic Rationale
The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acyl halide or anhydride. This coordination polarizes the carbon-halogen bond, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the C3 position of the indole. A stoichiometric amount of the Lewis acid is necessary because the product ketone can also coordinate to the catalyst, sequestering it.[6]
Caption: Mechanism of Friedel-Crafts acylation.
3.2. Detailed Experimental Protocol: Synthesis of 3-Acetyl-1-Boc-6-fluoroindole
Materials:
-
1-Boc-6-fluoroindole
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous) or 1,2-dichloroethane (DCE)
-
Ice-cold dilute hydrochloric acid (HCl, ~1 M)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a flame-dried flask under nitrogen, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Add a solution of 1-Boc-6-fluoroindole (1.0 equivalent) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography (hexane/ethyl acetate) or recrystallization to yield the desired product.
Mannich Reaction: C3-Aminomethylation
The Mannich reaction is a three-component condensation that installs an aminomethyl group at the C3 position.[7] These "Mannich bases" are valuable building blocks, particularly for accessing compounds with potential CNS activity.
4.1. Mechanistic Rationale
The reaction involves the formation of an electrophilic iminium ion (e.g., Eschenmoser's salt, or one generated in situ from an amine and formaldehyde).[8] The nucleophilic C3 of the indole then attacks this iminium ion to form the C-C bond, yielding the aminomethylated product.
4.2. Detailed Experimental Protocol: Synthesis of 1-Boc-3-((dimethylamino)methyl)-6-fluoroindole
Materials:
-
1-Boc-6-fluoroindole
-
Dimethylamine (as an aqueous solution, e.g., 40 wt. %)
-
Formaldehyde (as an aqueous solution, e.g., 37 wt. % 'formalin')
-
Acetic acid
-
Ethanol or Dioxane
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Setup: In a round-bottom flask, dissolve 1-Boc-6-fluoroindole (1.0 equivalent) in ethanol or dioxane. Add acetic acid (2.0 equivalents).
-
Reagent Addition: Cool the solution to room temperature and add dimethylamine solution (1.5 equivalents) followed by aqueous formaldehyde (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40-50 °C) for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Basification: Make the solution basic (pH > 10) by the careful addition of cold 2 M NaOH solution.
-
Extraction: Extract the product into ethyl acetate or DCM (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel chromatography to obtain the pure Mannich base.
Installation of Halogen and Boron Handles for Cross-Coupling
To access a wider array of derivatives, it is often strategic to first install a functional group at C3 that can participate in transition-metal-catalyzed cross-coupling reactions. Halogens (Br, I) and boronic esters are the most common and versatile handles.
5.1. Protocol: C3-Iodination
Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich heterocycles.
Procedure:
-
Dissolve 1-Boc-6-fluoroindole (1.0 eq.) in acetonitrile or DMF in a flask protected from light.
-
Add N-Iodosuccinimide (NIS) (1.1 eq.) in one portion.
-
Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with aqueous sodium thiosulfate solution (to remove excess iodine) and then brine.
-
Dry, concentrate, and purify by chromatography to yield 1-Boc-6-fluoro-3-iodoindole.
5.2. Protocol: C3-Borylation via Halogen-Lithium Exchange
Rationale: Direct C-H borylation at C3 can be challenging. A more robust method is to perform a lithium-halogen exchange on the C3-iodoindole, followed by quenching the resulting organolithium species with a boron electrophile.[9] This creates a C3-boronic ester, a key substrate for Suzuki cross-coupling reactions.[10]
Procedure (Two Steps):
-
Prepare 1-Boc-6-fluoro-3-iodoindole as described in section 5.1.
-
Lithiation-Borylation: a. In a flame-dried, N₂-purged flask, dissolve the 3-iodoindole (1.0 eq.) in anhydrous THF or diethyl ether. b. Cool the solution to -78 °C (dry ice/acetone bath). c. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise. Stir at -78 °C for 30-60 minutes. d. Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise at -78 °C. e. Allow the reaction to warm slowly to room temperature and stir overnight. f. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. g. Extract with ethyl acetate, wash with brine, dry, and concentrate. h. The resulting boronic ester can often be used directly or purified by chromatography. For long-term storage or more robust applications, the boronic acid can be converted to a more stable pinacol boronate ester.
Summary of Methods and Data
| Reaction | Reagents | Product Functional Group | Key Advantages | Considerations |
| Vilsmeier-Haack | POCl₃, DMF | Aldehyde (-CHO) | High yielding, reliable, uses common reagents. | POCl₃ is corrosive and moisture-sensitive. |
| Friedel-Crafts | Acyl Halide, AlCl₃ | Ketone (-COR) | Access to diverse ketones, product is deactivated. | Requires stoichiometric, moisture-sensitive Lewis acid. |
| Mannich | Amine, Formaldehyde | Aminomethyl (-CH₂NR₂) | Introduces basic nitrogen, useful for CNS drugs. | Often requires aqueous conditions and pH adjustment. |
| Iodination | N-Iodosuccinimide (NIS) | Iodide (-I) | Mild conditions, provides handle for coupling. | Reagent can be light-sensitive. |
| Borylation | n-BuLi, B(OiPr)₃ | Boronic Ester (-B(OR)₂) | Key substrate for Suzuki coupling. | Requires anhydrous, cryogenic (-78 °C) conditions. |
General Experimental Workflow
Caption: A typical workflow for synthesis and purification.
References
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. academicjournals.org [academicjournals.org]
- 8. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Application Note: 1-Boc-3-bromo-6-fluoroindole as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Multifunctional Building Block
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them prime targets for therapeutic intervention in a host of diseases, most notably cancer.[1][2] The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][3] This widespread utility stems from the indole's ability to mimic the adenine region of ATP, enabling it to effectively compete for the kinase hinge region.
This application note details the strategic use of 1-Boc-3-bromo-6-fluoroindole , a highly versatile and functionalized building block for the synthesis of next-generation kinase inhibitors. The unique combination of features in this single molecule provides a streamlined path to structural diversity and improved pharmacological properties:
-
Indole Core: Serves as the foundational pharmacophore for kinase binding.
-
6-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in modern drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[4][5][6]
-
3-Bromo Group: A key reactive handle that allows for the introduction of a wide array of chemical moieties through robust and well-characterized palladium-catalyzed cross-coupling reactions.[7] This position is critical for exploring structure-activity relationships (SAR) and optimizing ligand interactions within the ATP-binding pocket.
-
1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen from participating in unwanted side reactions, ensuring regioselective functionalization at the C3 position. It can be readily removed under acidic conditions late in the synthetic sequence if an N-H bond is desired for hydrogen bonding interactions with the target kinase.
By leveraging this building block, researchers can rapidly generate libraries of novel compounds, accelerating the discovery of potent and selective kinase inhibitors.
Core Synthetic Pathways and Mechanistic Rationale
The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern medicinal chemistry due to their reliability, functional group tolerance, and broad substrate scope.[8] The two most powerful transformations for this building block are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10]
Caption: Synthetic utility of this compound.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is an exceptionally versatile method for forming C(sp²)-C(sp²) bonds.[11] In the context of kinase inhibitor design, this reaction is used to append various aryl or heteroaryl fragments to the indole C3 position. These appended rings can occupy hydrophobic pockets, form additional hydrogen bonds, or modulate the overall electronics and solubility of the final compound.
Mechanistic Causality: The reaction proceeds through a well-established catalytic cycle.[12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indole.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which forms a borate species, enhancing the nucleophilicity of the organic group.[14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination or homocoupling of the boronic acid.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
Many potent ATP-competitive kinase inhibitors feature an amine linkage that forms a key hydrogen bond with the "hinge" region of the kinase active site. The Buchwald-Hartwig amination provides a direct and general method for constructing this vital C-N bond.[10][15] This reaction allows for the coupling of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to the indole C3 position.
Mechanistic Causality: The catalytic cycle is similar to the Suzuki coupling but differs in the nucleophilic partner.[16][17]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the product and regenerate the Pd(0) catalyst.
The choice of phosphine ligand is paramount in this reaction. Bulky, electron-rich ligands (e.g., biarylphosphines) are often required to promote the reductive elimination step, which is typically the rate-limiting step of the cycle.[16]
Experimental Protocols
Disclaimer: These protocols are representative methods and should be adapted and optimized for specific substrates and scales. All reactions should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Ethanol/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere operations
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-Boc-6-fluoroindole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details a representative synthesis of 3-amino-indoles from this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos or a suitable biarylphosphine, 4-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation (if not using a pre-formed catalyst): In a glovebox or under inert atmosphere, add the palladium source and the phosphine ligand to a dry Schlenk flask.
-
Add the base (NaOtBu is highly air- and moisture-sensitive and should be handled with care).
-
Add the this compound (1.0 eq).
-
Add the anhydrous, degassed solvent.
-
Finally, add the amine (1.2 eq) via syringe.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Target Pathways and Data Presentation
Indole-based molecules synthesized from this building block can be designed to target a wide range of kinases implicated in cancer cell signaling, such as receptor tyrosine kinases (EGFR, VEGFR) and non-receptor tyrosine kinases (Src family).[18][19][20] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and migration.[2][21]
Caption: Simplified kinase signaling pathway targeted by indole inhibitors.
Illustrative Biological Activity: The following table presents IC₅₀ values for representative indole-based kinase inhibitors to provide a benchmark for the potential potencies achievable through the synthetic routes described. Note: These compounds were not synthesized from this compound but serve as examples of the therapeutic potential of the indole scaffold.
| Compound Class | Target Kinase | Representative IC₅₀ (µM) | Reference |
| 3-Aryl Indole | c-Src | 50.6 | [18] |
| Substituted Indole | EGFR | 1.026 | [19] |
| Substituted Indole | c-Src | 0.002 | [19] |
Conclusion
This compound is a powerful and strategically designed starting material for the efficient synthesis of novel kinase inhibitors. Its pre-installed fluorine atom and Boc-protected nitrogen, combined with a reactive bromine handle at the C3 position, allow for rapid and controlled diversification using robust palladium-catalyzed methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and rationale provided herein offer a solid foundation for drug discovery teams to construct diverse chemical libraries and accelerate the identification of potent and selective modulators of key kinase signaling pathways.
References
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Ismail, M. M. F. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]
-
Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed. [Link]
-
Mohsen, U. A., et al. (2017). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PMC. [Link]
-
Emran, T. B., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. National Institutes of Health. [Link]
-
Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]
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Taylor, R. D., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Rao, V. K., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. PubMed. [Link]
-
Guller, U. A., et al. (2021). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Sharma, V., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Ismail, M. M. F. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Emran, T. B., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. ResearchGate. [Link]
-
Singh, M., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
-
Zhang, H., & Larock, R. C. (2002). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PubMed. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Guller, U. A., et al. (2025). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. ResearchGate. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Structures of our previously reported indole-based kinase inhibitors 6–12. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Tan, P., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [Link]
-
Li, Y., et al. (2023). Representative azaindole/oxindole core-containing BTK inhibitor in... ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Al-Wahaibi, L. H., et al. (2024). SAR of 7‐azaindole derivatives as Src kinase inhibitor. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry-portal.com. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. [Link]
-
Palomo, L. L. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry-portal.com. [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
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Preparation of 3-Substituted-6-Fluoroindole Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 6-Fluoroindole Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom at the 6-position of the indole ring can dramatically enhance the pharmacological properties of a molecule. This modification is known to improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity, thereby favorably impacting a drug candidate's overall profile.[1] Consequently, 3-substituted-6-fluoroindole derivatives are critical building blocks in the development of novel therapeutics, including anticancer agents, neuroactive compounds, and antimicrobials.[1]
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 3-substituted-6-fluoroindole derivatives, designed for researchers, scientists, and drug development professionals. We will first explore the construction of the core 6-fluoroindole ring and then delve into various methodologies for introducing diverse substituents at the crucial 3-position.
Part 1: Synthesis of the 6-Fluoroindole Core
The foundation for accessing 3-substituted derivatives is the efficient synthesis of the 6-fluoroindole scaffold itself. Two classical and robust methods, the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, are predominantly employed for this purpose.[1]
Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis remains a cornerstone for constructing the indole ring.[1][2][3] The reaction involves the acid-catalyzed cyclization of a (4-fluorophenyl)hydrazine with an aldehyde or ketone.[1][3][4] The choice of carbonyl compound will determine the substitution pattern at the 2- and 3-positions of the resulting indole. For the preparation of the parent 6-fluoroindole, a simple aldehyde like acetaldehyde can be used.
Mechanism Insight: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[5][5]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the aromatic indole core.[3][4]
Experimental Protocol: Fischer Indole Synthesis of 6-Fluoroindole
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetaldehyde
-
Ethanol or Acetic Acid
-
Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid or zinc chloride)[1][3]
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid in a round-bottom flask.[1]
-
Add acetaldehyde (1.1 eq) to the solution.[1]
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.[1] The hydrazone can be isolated by filtration or the reaction can proceed directly to the next step.
-
-
Indolization:
-
To the hydrazone mixture, cautiously add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a larger quantity of polyphosphoric acid).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 6-fluoroindole by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
-
Advantages and Disadvantages:
| Feature | Description |
| Advantages | Versatile and widely applicable.[1] A broad range of catalysts can be employed.[1] |
| Disadvantages | Can produce isomeric mixtures with unsymmetrical ketones.[1] Requires acidic conditions which may not be suitable for sensitive substrates.[1] |
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is another powerful method, particularly favored for industrial-scale production due to its high yields and mild reaction conditions.[1] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.
Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole
Materials:
-
4-Fluoro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Palladium on carbon (Pd/C) and Hydrogen gas, or Iron powder and Acetic acid
-
Methanol or Ethanol
-
Celite
-
Ethyl acetate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Enamine Formation:
-
In a flask, combine 4-fluoro-2-nitrotoluene (1.0 eq), DMF-DMA (1.2 eq), and a catalytic amount of pyrrolidine.
-
Heat the mixture at reflux for 12-16 hours, monitoring by TLC.
-
After cooling, remove the excess DMF-DMA under reduced pressure to yield the crude enamine, which can be used directly in the next step.
-
-
Reductive Cyclization:
-
Method A (Catalytic Hydrogenation): Dissolve the crude enamine in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Method B (Chemical Reduction): Dissolve the crude enamine in acetic acid. Add iron powder (excess) portion-wise. Heat the mixture to approximately 100°C and stir for 1-2 hours.[1]
-
-
Workup and Purification:
-
After the reaction, filter the mixture through a pad of Celite to remove the catalyst (for hydrogenation) or iron residues.[1]
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[1]
-
Advantages and Disadvantages:
| Feature | Description |
| Advantages | High yields and mild cyclization conditions, avoiding harsh acids.[1] |
| Disadvantages | The availability of substituted o-nitrotoluenes can be a limitation.[1] |
Part 2: Introduction of Substituents at the 3-Position
With the 6-fluoroindole core in hand, the next crucial step is the regioselective introduction of substituents at the C3 position. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, predominantly at this position.
Electrophilic Substitution Reactions
Friedel-Crafts acylation is a classic and effective method for introducing acyl groups at the 3-position of indoles.[6][7][8][9][10] The reaction typically involves an acylating agent (e.g., an acid chloride or anhydride) and a Lewis acid catalyst. However, the high nucleophilicity of the indole nitrogen can lead to N-acylation as a competing side reaction. Methodologies have been developed to favor C3-acylation.[8]
Mechanism Insight: The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of the indole ring.
Experimental Protocol: ZrCl₄-Mediated Friedel-Crafts Acylation
Materials:
-
6-Fluoroindole
-
Acyl chloride (e.g., benzoyl chloride)
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of 6-fluoroindole (1.3 eq) in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon), add ZrCl₄ (1.5 eq).[8]
-
Stir the mixture for 15 minutes.
-
-
Acylation:
-
Slowly add the acyl chloride (1.0 eq) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-acyl-6-fluoroindole.[8]
-
Note: Other Lewis acids such as SnCl₄ or AlCl₃ can be used, but may require optimization to avoid polymerization of the indole.[6][8]
The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl (-CHO) group at the C3 position of indoles, yielding valuable indole-3-carboxaldehydes.[11][12] These aldehydes are versatile intermediates for further functionalization. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11]
Mechanism Insight: The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile. It is attacked by the indole at C3 to form an iminium intermediate, which is then hydrolyzed during aqueous workup to give the aldehyde.[11]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
6-Fluoroindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium hydroxide solution
-
Water
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flask equipped with a dropping funnel, cool DMF in an ice bath.
-
Slowly add POCl₃ (1.1 eq) to the cooled DMF with stirring. The Vilsmeier reagent will form exothermically.
-
-
Formylation:
-
Dissolve 6-fluoroindole (1.0 eq) in a separate portion of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 80-90°C for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution until alkaline.
-
The product, 6-fluoroindole-3-carboxaldehyde, will often precipitate. Collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent.
-
Quantitative Data for Vilsmeier-Haack Formylation of Substituted Indoles: [11]
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 0 to 85 | 6 | 96 |
| 4-Methylindole | 0 to 85 | 8 | 90 |
| 5-Methylindole | 0 to 85 | 6 | 88 |
| 6-Methylindole | 0 to 90 | 9 | 89 |
The Mannich reaction provides a route to 3-aminomethylindoles, which are important synthetic intermediates.[13][14][15][16][17] The reaction involves the condensation of the indole with a non-enolizable aldehyde (typically formaldehyde) and a secondary amine.[14][15]
Mechanism Insight: The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and the secondary amine. This electrophilic species is then attacked by the indole at the C3 position.[13]
Experimental Protocol: Mannich Reaction
Materials:
-
6-Fluoroindole
-
Formaldehyde (aqueous solution)
-
Secondary amine (e.g., dimethylamine)
-
Acetic acid
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a flask, dissolve 6-fluoroindole (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add the secondary amine (1.1 eq) followed by aqueous formaldehyde (1.1 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
-
Workup and Purification:
-
Pour the reaction mixture into an ice-water mixture and basify with a suitable base (e.g., NaOH or K₂CO₃).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting Mannich base by column chromatography or crystallization.
-
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are invaluable for introducing aryl, vinyl, alkynyl, and amino groups at the 3-position, often requiring a pre-functionalized indole (e.g., 3-halo-6-fluoroindole).
The Heck reaction allows for the coupling of a halide with an alkene.[18][19][20][21] To introduce a substituent at the 3-position of 6-fluoroindole, one would typically start with 3-bromo- or 3-iodo-6-fluoroindole.
General Heck Reaction Scheme:
Typical Conditions:
-
Palladium Source: Pd(OAc)₂, PdCl₂(PPh₃)₂, etc.
-
Ligand: PPh₃, P(o-tol)₃, or other phosphine ligands.
-
Base: Et₃N, K₂CO₃, etc.
-
Solvent: DMF, acetonitrile, etc.
The Suzuki coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide. This is a powerful way to introduce aryl or vinyl groups.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[22][23][24][25][26][27] This reaction enables the synthesis of N-arylindoles or, in the context of C3-substitution, the coupling of 3-halo-6-fluoroindole with various amines.[22][25]
General Buchwald-Hartwig Amination Scheme:
Typical Conditions:
-
Palladium Source: Pd₂(dba)₃, Pd(OAc)₂.
-
Ligand: BINAP, XPhos, or other specialized phosphine ligands.[25]
-
Base: NaOtBu, K₃PO₄, Cs₂CO₃.
-
Solvent: Toluene, dioxane.
Pictet-Spengler Reaction
For the synthesis of more complex, fused indole systems, such as tetrahydro-β-carbolines, the Pictet-Spengler reaction is a powerful tool.[5][28][29][30][31] This reaction involves the condensation of a tryptamine derivative (which can be prepared from 6-fluoroindole) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[30]
Mechanism Insight: The reaction begins with the formation of a Schiff base (or iminium ion under acidic conditions) between the tryptamine and the carbonyl compound. This is followed by an intramolecular electrophilic attack of the iminium carbon on the C2 position of the indole ring, leading to the cyclized product.[30]
Part 3: Safety and Handling
-
Fluorinated Compounds: Handle fluorine-containing compounds with care. While the fluorine in 6-fluoroindole is covalently bound and stable, some reagents used in its synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[32][33][34]
-
Reagents: Many reagents used in these syntheses (e.g., strong acids, POCl₃, palladium catalysts, phosphine ligands) are toxic, corrosive, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety precautions.[32][33]
-
Inert Atmosphere: Many of the palladium-catalyzed reactions are sensitive to air and moisture. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The synthesis of 3-substituted-6-fluoroindole derivatives is a critical endeavor in modern drug discovery. This guide has provided a detailed overview of established and robust methodologies for both the construction of the 6-fluoroindole core and the subsequent introduction of a wide array of substituents at the C3 position. By understanding the underlying principles and following the detailed protocols, researchers can efficiently access a diverse library of these valuable compounds to fuel the development of next-generation therapeutics.
References
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Ottoni, O., Neder, A. V. F., et al. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link]
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Maiti, B., Rao, N., & Chanda, K. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science. [Link]
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Sarmah, D., Choudhury, A., & Bora, U. (2024). Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Synfacts. [Link]
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Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link]
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Březina, K., & Císařová, I. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
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Maiti, B., Rao, N., & Chanda, K. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. PubMed. [Link]
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Xue, J., Zhang, Y.-S., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]
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Maiti, B., Rao, N., & Chanda, K. (2017). Application of Pictet-Spengler Reaction to Indole Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ResearchGate. [Link]
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Reddy, T. J., et al. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry. [Link]
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Wang, H., et al. (2020). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Molecules. [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
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Xue, J., Zhang, Y.-S., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]
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Calo, F., et al. (2018). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Chemistry – A European Journal. [Link]
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ResearchGate. (n.d.). An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex. [Link]
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Old, D. W., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]
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ResearchGate. (n.d.). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]
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Sciencemadness.org. (n.d.). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [Link]
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Březina, K., & Císařová, I. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed. [Link]
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Lounès, S., et al. (2018). Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics. [Link]
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Old, D. W., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]
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ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. [Link]
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Calo, F., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications. [Link]
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Semantic Scholar. (n.d.). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. [Link]
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ResearchGate. (n.d.). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and thieno[3,4‐b]indole 31 derivatives. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). [Link]
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. [Link]
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Journal of Pharmaceutical Research International. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. [Link]
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Zhang, Y., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Custom Synthesis: Tailoring Molecules with 6-Fluoroindole-2-carboxylic Acid. [Link]
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Baghdad Science Journal. (n.d.). Synthesis of New Mannich Bases from Indole Derivatives. [Link]
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NJ.gov. (n.d.). HAZARD SUMMARY. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Boc-3-bromo-6-fluoroindole with Boronic Acids
For: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The ability to functionalize this heterocycle with precision is paramount for the development of novel therapeutics. Among the various C-C bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile tool.[2][3][4] This application note provides a detailed guide to the reaction of 1-Boc-3-bromo-6-fluoroindole with a range of boronic acids. The presence of the fluorine atom at the 6-position and the Boc protecting group at the 1-position are common features in contemporary drug candidates, influencing both the electronic properties and the metabolic stability of the final compounds.
This document will delve into the mechanistic underpinnings of the reaction, provide a comprehensive and validated experimental protocol, and present a comparative analysis of various reaction conditions to guide researchers in optimizing their synthetic strategies.
Reaction Mechanism: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7][8] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10] The choice of base is crucial for the reaction's success and can influence both the rate and yield.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]
The Role of Ligands
Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[4][11] Bulky and electron-rich ligands can facilitate the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[11][12] For challenging couplings, specialized ligands such as those from the Buchwald and Fu research groups are often employed.[11]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A Validated Method
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic aryl boronic acid.
Materials and Reagents
-
This compound
-
Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[13]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[13]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the chosen solvent (e.g., Dioxane/H₂O 4:1) followed by the palladium catalyst (0.02-0.05 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[14]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Boc-3-aryl-6-fluoroindole.[14][15]
Visualized Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Comparative Data and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent.[1] The following table summarizes representative conditions and outcomes for the coupling of bromoindoles with various boronic acids, providing a valuable starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a related bromo-indazole substrate.[1][16] |
| Pd(PCy₃)₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a similar substrate.[1][16] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for this substrate class.[1] |
| Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Good to Excellent | Effective for a range of heteroaryl halides.[17] |
| NiCl₂(PCy₃)₂ (5) | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A cost-effective alternative to palladium for some heteroaromatic halides.[1] |
Note: Yields are highly substrate-dependent and the conditions listed should be considered as a starting point for optimization.
Key Considerations for Optimization:
-
Catalyst and Ligand Selection: For electron-rich or sterically hindered substrates, more active catalyst systems, such as those employing Buchwald-type ligands (e.g., XPhos, SPhos), may be necessary.[11][12]
-
Base: The choice of base can significantly impact the reaction. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly with less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[18] Anhydrous conditions can be beneficial in cases where protodeboronation is a concern.[12]
-
Temperature: While many Suzuki couplings proceed at elevated temperatures, milder conditions should be explored to minimize side reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with boronic acids is a robust and highly versatile method for the synthesis of a diverse range of 3-aryl-6-fluoroindoles. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and data presented in this application note provide a solid foundation for the successful implementation and optimization of this important transformation in the context of drug discovery and development.
References
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Retrieved from [Link]
-
R Discovery. (2015). Synthesis of 3‐Fluoro‐2‐hetarylindoles and 3,3‐Difluoro‐2‐hetarylindolines through Lewis Acid‐Catalyzed Formation of 3,3‐Difluoroindolium Ions. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
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Application Notes and Protocols: Heck Reaction Conditions for 3-Bromoindole Derivatives
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4][5] Among the vast array of substrates, 3-bromoindole derivatives are of particular interest due to the prevalence of the indole scaffold in biologically active compounds. The ability to functionalize the C3 position of indoles via the Heck reaction opens a direct pathway to a diverse range of 3-vinylindoles, which are valuable precursors for further synthetic manipulations.
This guide provides a comprehensive overview of the critical parameters governing the Heck reaction for 3-bromoindole derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the influence of various reaction components, and provide detailed, field-proven protocols for researchers in academia and the pharmaceutical industry.
Mechanistic Considerations: The "Why" Behind the Conditions
A fundamental understanding of the Heck reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, illustrated below, involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps.[1][4][6][7]
Figure 1: Generalized Catalytic Cycle of the Heck Reaction.
For 3-bromoindoles, the electron-rich nature of the indole ring can influence the oxidative addition step. The choice of palladium precursor, ligands, base, and solvent becomes critical in navigating potential side reactions and ensuring high yields of the desired 3-vinylindole product.
Key Parameters and Their Influence
1. Palladium Catalyst and Precursor
The heart of the Heck reaction is the palladium catalyst. While Pd(0) is the active catalytic species, Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often used due to their stability.[1][4] These are reduced in situ to Pd(0) by a phosphine ligand, an amine, or the alkene itself.[8] For 3-bromoindole derivatives, Pd(OAc)₂ is a commonly employed and effective precursor.[2][9][10]
2. Ligands: Stabilizing the Catalyst and Tuning Reactivity
Phosphine ligands are crucial for stabilizing the Pd(0) catalytic species and preventing its aggregation into inactive palladium black.[11] The electronic and steric properties of the ligand significantly impact the reaction's efficiency and selectivity.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand in Heck reactions, often used in conjunction with Pd(OAc)₂.[2][9] It provides a good balance of stability and reactivity for many 3-bromoindole substrates.
-
Bulky Electron-Rich Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and bulky N-heterocyclic carbenes (NHCs) can promote the oxidative addition of less reactive aryl bromides and may be beneficial for sterically hindered 3-bromoindoles.[12]
-
Bidentate Phosphines: Ligands such as BINAP can influence the regioselectivity of the reaction, particularly in asymmetric Heck reactions.[6]
The choice of ligand can also influence the reaction pathway, favoring either a neutral or cationic cycle, which in turn affects regioselectivity.[4][6]
3. The Role of the Base
A base is essential to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[1][6][7] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and effective bases for Heck reactions involving 3-bromoindoles.[2][9][13] They are generally well-tolerated by a variety of functional groups.
-
Organic Bases: Triethylamine (Et₃N) is another frequently used base, particularly in reactions with phosphine ligands.[1][14] However, its volatility can be a consideration at higher temperatures.
4. Solvent Selection
The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) is a widely used and often optimal solvent for Heck reactions of 3-bromoindoles, facilitating the dissolution of the palladium catalyst and inorganic bases.[2][9][14] Other suitable solvents include N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc).[15]
-
Aqueous Conditions: For certain applications, particularly with water-soluble substrates or for greener chemistry approaches, reactions can be performed in aqueous solvent mixtures, often requiring specialized water-soluble ligands.[13]
Comparative Analysis of Reaction Conditions
The following table summarizes various reported conditions for the Heck reaction with 3-bromoindole derivatives, providing a valuable starting point for reaction optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ (10 mol%) | K₂CO₃ | DMF | 110 | 6 | 78 | [9] |
| Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%) | Et₃N | DMF | 30 | 2-3 | Good | [14] |
| Pd(OAc)₂ (4 mol%) / PPh₃ (8 mol%) | DIPEA | DMF | MW | 1.5 | 81 | [10] |
| Na₂PdCl₄ / sSPhos (5 mol%) | Na₂CO₃ | CH₃CN/H₂O | MW (80) | - | High | [13] |
| PdCl₂(dppf) | TEA | DMF | 50 | 2 | 62 | [16] |
Table 1: Selected Heck Reaction Conditions for Halo-Indole Derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Heck Coupling of 3-Bromoindole with an Acrylate
This protocol provides a robust starting point for the coupling of various N-substituted or N-unprotected 3-bromoindoles with acrylate esters.
Materials:
-
3-Bromoindole derivative (1.0 mmol)
-
Acrylate (1.2 - 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-bromoindole derivative, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF via syringe, followed by the acrylate.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-vinylindole.
Figure 2: Experimental Workflow for the Heck Reaction of 3-Bromoindole.
Protocol 2: Microwave-Assisted Heck Reaction
Microwave irradiation can significantly accelerate reaction times and improve yields in many cases.[10][17][18][19][20]
Materials:
-
3-Bromoindole derivative (0.2 mmol)
-
Olefin (0.3 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.008 mmol, 4 mol%)
-
Triphenylphosphine (PPh₃, 0.016 mmol, 8 mol%)
-
Diisopropylethylamine (DIPEA, 0.4 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the 3-bromoindole derivative, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF, the olefin, and DIPEA.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-90 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use fresh Pd(OAc)₂ and high-purity, degassed solvents.[11]- Increase reaction temperature or switch to microwave heating.- Screen different ligands (e.g., P(t-Bu)₃) or bases (e.g., Cs₂CO₃). |
| Formation of Palladium Black | - Catalyst decomposition due to high temperature or absence of stabilizing ligand.[11] | - Ensure an adequate ligand-to-palladium ratio (typically 2:1 or higher).- Avoid excessive temperatures.[11]- Use rigorously degassed solvents to remove oxygen.[11] |
| Side Product Formation | - Double bond isomerization- Homocoupling of the 3-bromoindole | - Add a halide scavenger like a silver or thallium salt.[6]- Optimize the base and reaction time.- Consider a ligand that promotes the desired regioselectivity. |
| N-H Reactivity (for N-unprotected indoles) | - The indole nitrogen can coordinate to the palladium, inhibiting the catalyst.[11] | - N-protection of the indole (e.g., with Boc, Ts, or SEM groups) can improve yields and prevent side reactions.[21][22] |
Table 2: Troubleshooting Guide for the Heck Reaction with 3-Bromoindole Derivatives.
Conclusion
The Heck reaction of 3-bromoindole derivatives is a versatile and powerful tool for the synthesis of functionalized indoles. By carefully considering the interplay of the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired 3-vinylindole products. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation and optimization of this important transformation in both academic and industrial settings.
References
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Bhavani, A., et al. (2016). Synthesis of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck reaction catalyzed by Pd/C. ResearchGate. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications. Available at: [Link]
-
Raju, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. The Journal of Organic Chemistry. Available at: [Link]
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Gevorgyan, V., & Kvasovs, N. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC - NIH. Available at: [Link]
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Wang, J., et al. (2021). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. PMC - NIH. Available at: [Link]
-
Raju, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[2][23]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. ACS Publications. Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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Li, J., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. Available at: [Link]
-
Jones, A., et al. (2020). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PMC - PubMed Central. Available at: [Link]
-
Blakemore, D. C., et al. (2016). Heck Coupling. Royal Society of Chemistry. Available at: [Link]
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Wang, C., et al. (2018). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. Royal Society of Chemistry. Available at: [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]
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Various Authors. (n.d.). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Various Authors. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Al-Masum, M., & Kumar, M. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Available at: [Link]
-
Beletskaya, I. P., & Kashin, A. N. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Bagley, M. C., et al. (2012). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. NIH. Available at: [Link]
-
Thomson, R. J., & Wolfe, J. P. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. Available at: [Link]
-
Eynde, J. J. V., & Rutledge, P. J. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Cera, G., & Scarso, A. (2014). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. NIH. Available at: [Link]
-
White, M. C., & Stang, E. M. (2011). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. Available at: [Link]
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Li, K., et al. (2013). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Scirp.org. Available at: [Link]
-
Various Authors. (2017). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. Available at: [Link]
-
Various Authors. (2014). Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations. ResearchGate. Available at: [Link]
-
Zonguldak Bülent Ecevit Üniversitesi. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. BEUN Dijital Veri Yönetim Sistemi. Retrieved from [Link]
-
Carrow, B. P., & Newman, S. G. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Available at: [Link]
-
Daugulis, O., & Chen, G. (2017). Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. ChemRxiv. Available at: [Link]
-
Collot, V., et al. (2002). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, March 20). Heck Reaction. YouTube. [Link]
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Introduction: The Strategic Value of 3-Alkynyl-6-fluoroindoles
An Application Guide: Strategic Sonogashira Coupling for the Synthesis of 3-Alkynyl-1-Boc-6-fluoroindoles
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Fluorination of this scaffold, particularly at the 6-position, is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The introduction of an alkynyl group at the 3-position further opens avenues for diversification, serving as a versatile handle for subsequent transformations like click chemistry, cyclizations, or as a key structural element in pharmacophores.[2]
The Sonogashira reaction is a powerful and reliable palladium- and copper-cocatalyzed cross-coupling for the formation of C(sp²)–C(sp) bonds.[3][4] This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 1-Boc-3-bromo-6-fluoroindole with terminal alkynes. We will delve into the mechanistic rationale behind the procedural choices, offering a robust methodology for researchers engaged in drug discovery and complex molecule synthesis. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is a critical strategic choice, preventing catalyst inhibition by the acidic N-H proton and improving reaction outcomes.[5]
Reaction Scheme
General scheme for the Sonogashira coupling of this compound.
Part 1: The Catalytic Mechanism Explained
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[4][6] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.
The Palladium Cycle: This is the main cross-coupling engine.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate. The reactivity of the haloindole follows the general trend I > Br > Cl.[5]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.[4]
-
Reductive Elimination: The desired 3-alkynyl-1-Boc-6-fluoroindole product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates to the terminal alkyne, increasing the acidity of its terminal proton.[6]
-
Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne, forming a key copper acetylide intermediate. This species is now ready to engage in the transmetalation step with the palladium complex.
An undesirable side reaction, Glaser coupling, is the oxidative homocoupling of the alkyne, which can be promoted by the presence of the copper catalyst and oxygen.[3] Running the reaction under an inert atmosphere is crucial to minimize this pathway.[3]
Part 2: Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.
2.1 Materials and Reagents
| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 328.16 | 328 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35.1 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 304 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), Anhydrous | - | 10 mL | - | - |
2.2 Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (328 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst degradation and alkyne homocoupling.[5]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (10 mL) via syringe. Stir the resulting suspension for 5 minutes. Add triethylamine (0.42 mL, 3.0 mmol) followed by the dropwise addition of phenylacetylene (0.13 mL, 1.2 mmol).
-
Reaction Execution: Heat the reaction mixture to 60 °C in an oil bath and stir vigorously. For bromoindoles, elevated temperatures may be required compared to their more reactive iodo counterparts.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting material (bromoindole) should be consumed, and a new, less polar product spot should appear. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst residues.[5]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL). The ammonium chloride wash helps to remove the copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 95:5 hexane:ethyl acetate) to afford the pure 1-Boc-3-(phenylethynyl)-6-fluoroindole.[5]
Part 3: Workflow and Troubleshooting
A successful outcome depends on careful execution and the ability to diagnose potential issues. The following workflow diagram and troubleshooting table are provided as a practical guide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous conditions.3. Reaction temperature too low. | 1. Ensure thorough degassing of the reaction vessel and solvents.[5]2. Use freshly distilled/dried solvents and reagents.3. Increase temperature in 10 °C increments. Consider using microwave irradiation for difficult couplings.[1][7] |
| Significant Homocoupling | 1. Presence of oxygen in the reaction vessel.2. High concentration of the alkyne. | 1. Improve inert atmosphere technique.2. Add the alkyne slowly via syringe pump over the course of the reaction to maintain a low concentration.[5] |
| Starting Material Remains | 1. Catalyst loading is too low.2. A more robust catalyst/ligand system is needed for the electron-rich indole. | 1. Increase catalyst loading to 5-10 mol %.2. Switch to a more active ligand system, such as using a bulky phosphine ligand like X-Phos with a suitable palladium precursor.[5] |
| Difficult Purification | 1. Residual catalyst, phosphine oxides, or amine salts co-eluting with the product. | 1. Ensure a thorough aqueous workup.2. Filter the crude product through a short plug of silica before loading onto the column to remove baseline impurities.[5] |
Conclusion
This application note provides a comprehensive and robust protocol for the Sonogashira coupling of this compound. By understanding the underlying mechanism and paying careful attention to key experimental parameters—particularly the maintenance of an inert atmosphere and the choice of conditions—researchers can reliably synthesize valuable 3-alkynylindole building blocks. This methodology is a critical tool for advancing projects in medicinal chemistry and materials science, enabling the rapid construction of complex and functionally diverse molecules.
References
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (URL: [Link])
-
Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes - ResearchGate. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. (URL: [Link])
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. (URL: [Link])
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (URL: [Link])
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
-
Synthesis of 3- and 6-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines by the use of Lewis acidic transition-metal catalysts - PubMed. (URL: [Link])
-
Conditions optimization for the double Sonogashira coupling. - ResearchGate. (URL: [Link])
-
3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PubMed Central. (URL: [Link])
-
Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide - Chemical Communications (RSC Publishing). (URL: [Link])
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])
Sources
- 1. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Compounds Using 1-Boc-3-bromo-6-fluoroindole: A Guide to Application and Protocols
Introduction: The Strategic Advantage of 1-Boc-3-bromo-6-fluoroindole in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The strategic incorporation of fluorine into drug candidates has become a powerful tool for enhancing metabolic stability, improving binding affinity to biological targets, and modulating physicochemical properties such as lipophilicity and pKa.[4][5][6] The C-F bond's strength makes fluorinated molecules more resistant to enzymatic degradation, potentially leading to longer drug half-lives.[7]
The building block, this compound, represents a highly versatile and strategic starting material for the synthesis of novel bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides stability and allows for controlled reactions at other positions. The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 6-position offers the aforementioned benefits of fluorination, making this building block particularly attractive for drug discovery programs.
This technical guide provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[8] For this compound, these reactions provide a direct pathway to a vast chemical space of 3-substituted indole derivatives.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[9] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-substituted indoles, which are common motifs in bioactive molecules.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired 3-aryl-6-fluoroindole product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of a 3-Aryl-1-Boc-6-fluoroindole Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Stir the mixture and heat to 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-Boc-6-fluoroindole.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-100 | 75-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90-110 | 70-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 80-98 |
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is instrumental in the synthesis of 3-alkynylindoles, which are valuable precursors for a variety of bioactive molecules, including kinase inhibitors and antiviral agents.
Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper:
-
Palladium Cycle: Similar to the Suzuki coupling, the palladium catalyst undergoes oxidative addition to the C-Br bond of this compound.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The alkynyl and indole moieties are reductively eliminated from the palladium center, affording the 3-alkynylindole product and regenerating the Pd(0) catalyst.
Caption: Experimental workflow for Sonogashira coupling.
Protocol: Synthesis of a 3-Alkynyl-1-Boc-6-fluoroindole Derivative
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere setup
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine (typically a 2:1 ratio).
-
Add the terminal alkyne (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Conditions
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | 70-95 |
| Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | Toluene | 50-80 | 65-90 |
| Pd(dppf)Cl₂ | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-100 | 60-85 |
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. This reaction is of paramount importance in medicinal chemistry for the introduction of amine, amide, and other nitrogen-containing functional groups onto the indole core.
Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is as follows:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine or amide coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the 3-aminoindole product and regenerating the Pd(0) catalyst.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of a 3-Amino-1-Boc-6-fluoroindole Derivative
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction tube or flask
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a reaction tube.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add the amine (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to 90-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-120 | 70-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100-110 | 65-90 |
| PEPPSI-IPr | K₃PO₄ | t-Amyl alcohol | 100 | 75-98 |
Application in the Synthesis of Bioactive Molecules: A Case Study of a SARM Precursor
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have shown promise in treating conditions such as muscle wasting and osteoporosis.[2][4] Many SARM candidates feature heterocyclic cores. The functionalized 6-fluoroindole scaffold, accessible from this compound, is an attractive starting point for the synthesis of novel SARM candidates. For instance, the synthesis of precursors to compounds like GSK2881078, a known SARM, could potentially utilize such a building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive compounds. Its strategic combination of a protected indole nitrogen, a reactive bromine handle, and a beneficial fluorine substituent allows for the efficient construction of diverse and complex molecular architectures. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to 3-aryl, 3-alkynyl, and 3-amino substituted 6-fluoroindoles, respectively. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to leverage the full potential of this powerful synthetic intermediate.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Shaikh, A. A., & Gacche, R. N. (2021). Pharmacological potential of indole derivatives: A detailed review. Advanced Journal of Chemistry-Section A, 4(2), 115-135.
- Narang, R., Ripin, D. H., & Webber, S. E. (2014). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Advances, 4(94), 52025-52049.
- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662.
- Singh, V., & Snieckus, V. (2017). The directed ortho metalation-cross coupling nexus. A powerful combination for the synthesis of functionalized indole derivatives.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-catalyzed cross-coupling: a historical perspective.
- Negishi, E. I. (2002). Palladium-or nickel-catalyzed cross-coupling. A new paradigm for organic synthesis. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 229-247). John Wiley & Sons, Inc.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic Letters, 4(17), 2897-2900.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2004). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 2.
- Zilbermintz, E., & Ilan, Y. (2015). Selective androgen receptor modulators (SARMs): a new approach to the treatment of muscle wasting in chronic disease. Journal of Cachexia, Sarcopenia and Muscle, 6(3), 202-209.
- GlaxoSmithKline. (2017). A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of GSK2881078 in Healthy Older Male and Female Subjects. ClinicalTrials.gov.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- BenchChem. (2024). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- BenchChem. (2024). Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde.
- Wikipedia. (2024).
- Wikipedia. (2024). Sonogashira coupling.
- Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (2024). Suzuki Coupling.
- MedKoo Biosciences. (2024). GSK-2881078.
- InvivoChem. (2024). GSK-2881078.
- TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction.
- Sigma-Aldrich. (2024). Suzuki Coupling.
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Application Notes & Protocols: The Strategic Use of 1-Boc-3-bromo-6-fluoroindole in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality chemical starting points for drug development.[1][2] This approach relies on screening libraries of small, low-complexity molecules, or "fragments," to identify weak but efficient binders to a biological target.[3][4] These initial hits are then elaborated into potent, drug-like leads through structure-guided medicinal chemistry. The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in approved drugs and its ability to engage in key protein-ligand interactions.[5][6] This guide details the strategic application of a specifically engineered indole fragment, 1-Boc-3-bromo-6-fluoroindole , as a versatile tool in modern FBDD campaigns. We will explore its intrinsic chemical properties, its role in a typical screening cascade, and provide detailed protocols for its synthetic elaboration into more complex lead compounds.
The Rationale: Why this compound?
The efficacy of a fragment library is dictated by the quality and chemical diversity of its components. Fragments must not only provide a binding foothold but also offer clear, synthetically accessible vectors for optimization.[7] this compound is an exemplar of a "poised" fragment, designed with these principles in mind.
-
The Indole Core: This bicyclic heterocycle is a well-validated pharmacophore. The indole N-H (once deprotected) is an excellent hydrogen bond donor, a critical interaction for anchoring ligands in many protein binding sites.[8]
-
The 1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose. It masks the reactive N-H proton during initial screening and synthetic manipulations, preventing unwanted side reactions and improving solubility in organic solvents.[9][10] Its facile removal under acidic conditions provides a straightforward path to reintroduce the hydrogen-bonding N-H group at a later, strategic stage of lead optimization.
-
The 6-Fluoro Substituent: The fluorine atom is a valuable addition for several reasons. It can enhance binding affinity through favorable electrostatic or halogen-bond interactions. From a screening perspective, it provides a unique spectroscopic handle for ¹⁹F NMR , a highly sensitive and robust primary screening technique known for its low incidence of false positives.[11][12]
-
The 3-Bromo Substituent: This is the fragment's primary "growth vector." The bromine atom at the C3 position is a versatile synthetic handle, perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions.[13] This allows chemists to systematically and efficiently "grow" the fragment into an adjacent binding pocket, guided by structural biology data.[7][14]
The FBDD Workflow: From Fragment to Lead
The journey of an FBDD campaign involves a multi-stage process of screening, validation, and optimization. This compound is well-suited for every step of this cascade.[15][16]
Primary Screening & Hit Identification
Due to their low molecular weight, fragments typically bind with weak affinity (μM to mM range), necessitating sensitive biophysical techniques for their detection.[4][15]
-
Nuclear Magnetic Resonance (NMR): NMR is a cornerstone of FBDD.[17][18] For this compound, ¹⁹F NMR is an exceptionally powerful primary screen. The experiment is rapid, requires no isotopic labeling of the protein, and the fluorine signal provides a clean background for detecting binding events. A change in the chemical shift or line broadening of the ¹⁹F signal upon addition of the target protein indicates binding.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that immobilizes the target protein on a sensor chip and flows fragments over the surface.[14] It provides real-time data on association and dissociation rates, allowing for the direct calculation of the dissociation constant (K D ).
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA measures the thermal stability of a protein.[14][15] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (ΔT m ), which is monitored using a fluorescent dye.
Hit Validation and Structural Characterization
A critical step in any screening campaign is to validate initial hits using an orthogonal method to eliminate artifacts.[15] For example, a hit from a TSA screen should be confirmed with SPR or NMR to ensure it is a true binder.
The ultimate goal of this phase is to obtain high-resolution structural information, most commonly through X-ray crystallography .[14][19] Soaking the fragment into pre-formed protein crystals or co-crystallizing the protein-fragment complex reveals the precise atomic interactions and the orientation of the fragment in the binding site.[2][16] This structural data is invaluable, as it illuminates the "growth vectors"—the directions in which the fragment can be elaborated to engage new interactions and increase potency. For this compound, the 3-bromo position is the designed vector for this structure-guided elaboration.[20]
Fragment Elaboration: The Hit-to-Lead Stage
With a crystal structure in hand, the 3-bromo position becomes the focal point for synthetic chemistry. Palladium-catalyzed cross-coupling reactions are ideal for this purpose due to their reliability and broad functional group tolerance.[21]
-
Suzuki-Miyaura Coupling: This reaction couples the 3-bromoindole with a wide array of commercially available aryl- and heteroarylboronic acids.[21][22] This is the most common method for rapidly building molecular complexity and exploring hydrophobic pockets or forming new hydrogen bonds with residues adjacent to the initial binding site.
-
Sonogashira Coupling: This reaction introduces terminal alkynes, creating rigid, linear linkers to probe deeper pockets or to alter the geometry of the elaborated ligand.[23][24][25]
This iterative process of structure-guided design, synthesis, and re-testing is the engine of FBDD, efficiently converting a millimolar fragment hit into a nanomolar lead compound.[1]
Experimental Protocols
Disclaimer: These protocols are general guidelines. Optimal conditions (e.g., reagent stoichiometry, temperature, reaction time) may vary depending on the specific substrate and target protein. All work should be performed by trained personnel in a suitable laboratory setting.
Protocol 1: Primary Hit Screening via ¹⁹F NMR
This protocol describes a ligand-observed ¹⁹F NMR experiment to detect fragment binding.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 100 mM in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Prepare a buffer solution suitable for the target protein (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) in 90% H₂O / 10% D₂O.
-
Prepare two NMR samples:
-
Reference Sample: 200 μM of the fragment in the protein buffer.
-
Test Sample: 200 μM of the fragment and 10-20 μM of the target protein in the same buffer.
-
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples on a spectrometer equipped with a fluorine probe.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectra of the reference and test samples.
-
Binding Hit: A significant change in the chemical shift, a reduction in signal intensity, or substantial line broadening of the fluorine resonance in the test sample compared to the reference indicates binding.
-
Protocol 2: Hit-to-Lead Elaboration via Suzuki-Miyaura Coupling
This protocol provides a general method for coupling an arylboronic acid to the 3-position of the fragment.
-
Reagent Setup:
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).
-
Add the desired arylboronic acid (1.2 equiv.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).[26]
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[26]
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-substituted indole product.
-
Protocol 3: Hit-to-Lead Elaboration via Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne to the 3-position of the fragment.
-
Reagent Setup:
-
To a dry reaction vial under an inert atmosphere, add this compound (1.0 equiv.).
-
Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst, such as CuI (0.05 equiv.).[24][25]
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
-
Reaction Execution:
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-alkynyl-substituted indole.
-
Data Summary and Interpretation
The successful application of these protocols will generate a matrix of data that directly informs the Structure-Activity Relationship (SAR).
Table 1: Hypothetical Screening and Elaboration Data
| Compound ID | R-Group at C3 | Primary Screen (ΔT m , °C) | Validation (K D , μM, SPR) | Potency (IC₅₀, μM) |
| Frag-01 | -Br | +2.1 | 850 | >1000 |
| Lead-01a | -Phenyl | N/A | 120 | 150 |
| Lead-01b | -4-pyridyl | N/A | 35 | 42 |
| Lead-01c | -3-hydroxyphenyl | N/A | 8.2 | 9.5 |
| Lead-01d | -(ethynyl)phenyl | N/A | 25 | 30 |
Interpretation: The initial fragment (Frag-01 ) shows weak but measurable binding. Elaboration via Suzuki coupling demonstrates that adding a phenyl group (Lead-01a ) improves affinity. Introducing a hydrogen bond acceptor (4-pyridyl, Lead-01b ) further enhances binding, and adding a hydrogen bond donor (3-hydroxyphenyl, Lead-01c ) results in a significant leap in affinity and potency. This systematic, data-driven approach is the hallmark of a successful FBDD campaign.
Conclusion
This compound is not merely a chemical reagent but a strategically designed tool for fragment-based drug discovery. Its combination of a privileged indole core, a versatile synthetic handle, a sensitive NMR probe, and a strategically placed protecting group makes it an exceptionally valuable starting point for FBDD campaigns. By leveraging the screening and synthetic protocols outlined in this guide, researchers can efficiently identify novel binding modes and rapidly translate weakly-binding fragment hits into potent, optimized lead compounds.
References
- Biophysical screening in fragment-based drug design: a brief overview. (2019-02-06) Oxford Academic.
- NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
- Fragment Screening | Drug Discovery. Sygnature Discovery.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013-07-19) PNAS.
- Applied Biophysical Methods in Fragment-Based Drug Discovery. (2020-04-29) PubMed.
- Biophysical screening in fragment-based drug design: a brief overview. (2019-02-06) Bioscience Horizons.
- Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
- NMR-based screening: a powerful tool in fragment-based drug discovery. (2006-05-05) Molecular Omics | Oxford Academic.
- Practical aspects of NMR-based fragment screening. PubMed.
- NMR-based fragment screening for drug discovery. (2017-03-22) European Pharmaceutical Review.
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010-07-22) NIH.
- Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PMC - NIH.
- Experiences in fragment-based drug discovery. (2025-08-06) ResearchGate.
- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014-05-24) Journal of Medicinal Chemistry - ACS Publications.
- Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PMC - NIH.
- Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals.
- X-ray crystallography. Wikipedia.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC - NIH.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis and Reactivity of (C6F5)3B−N-Heterocycle Complexes. 1. Generation of Highly Acidic sp3 Carbons in Pyrroles and Indoles. (2025-08-06) ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
- Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. NIH.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05) Royal Society of Chemistry.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
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- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Scale-Up Synthesis of 1-Boc-3-bromo-6-fluoroindole
Introduction: Strategic Importance in Drug Discovery
1-Boc-3-bromo-6-fluoroindole is a highly valuable heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its strategic importance stems from the unique combination of functionalities within its structure. The fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule.[1] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. Finally, the tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and directing the regioselectivity of electrophilic substitution to the C3 position.[2]
This document provides a detailed guide for the multi-gram scale synthesis of this key intermediate, focusing on a robust and scalable two-step process starting from commercially available 6-fluoroindole. We will delve into the causality behind experimental choices, provide step-by-step protocols, and address critical considerations for process scale-up.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is efficiently achieved through a two-step sequence: (1) N-protection of 6-fluoroindole with a Boc group, followed by (2) regioselective bromination at the C3 position.
Diagram 1: High-level workflow for the synthesis of this compound.
Step 1: N-Boc Protection of 6-Fluoroindole
The 'Why': The indole N-H proton is acidic and can interfere with subsequent chemical transformations, particularly electrophilic reactions.[2] Protecting the nitrogen with an electron-withdrawing group like Boc serves two primary purposes:
-
Deactivation: It reduces the nucleophilicity of the pyrrole ring, preventing undesired side reactions such as N-bromination.
-
Directing Effect: It sterically and electronically directs subsequent electrophilic attack to the C3 position, ensuring high regioselectivity in the bromination step.
The Boc group is ideal for this role due to its stability under a wide range of conditions and its facile removal under mild acidic conditions, which is often required in later synthetic stages.[2][3]
The Reaction: The protection is achieved by reacting 6-fluoroindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP). While indoles can be poor nucleophiles, DMAP catalyzes the reaction by forming a more reactive intermediate with (Boc)₂O.[4]
Step 2: Regioselective C3-Bromination
The 'Why': With the nitrogen atom protected, the C3 position of the indole ring is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the brominating agent of choice for scale-up operations. As a crystalline solid, NBS is significantly easier and safer to handle in large quantities compared to elemental bromine.[5][6] It provides a controlled source of electrophilic bromine (Br⁺).
The Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-electrons of the indole C2-C3 double bond attack the electrophilic bromine of NBS, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent loss of a proton from the C3 position re-establishes aromaticity and yields the 3-bromo product.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-3-bromo-6-fluoroindole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Boc-3-bromo-6-fluoroindole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently encountered challenges in this two-step synthesis. Our focus is on maximizing yield and purity by understanding the critical parameters of each reaction step.
The synthesis involves two key transformations: the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the regioselective bromination at the C3 position. While seemingly straightforward, each step has nuances that can significantly impact the outcome. This guide provides the causal explanations behind our protocol recommendations to empower you to make informed decisions in your laboratory work.
Overall Synthesis Workflow
The synthesis proceeds in two distinct stages: N-protection followed by C3-bromination.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Incomplete Reaction or Low Yield During Boc Protection
Question: My initial Boc protection of 6-fluoroindole is sluggish, incomplete, or results in a low yield after workup. What are the likely causes and how can I fix this?
Answer: A successful Boc protection hinges on the complete deprotonation of the indole nitrogen, which then acts as a nucleophile towards the Boc anhydride. Several factors are critical:
-
Cause 1: Inactive Base or Insufficient Deprotonation. The pKa of the indole N-H is approximately 17. A strong base is required for complete deprotonation. Sodium hydride (NaH) is commonly used, but it is highly sensitive to moisture. If your NaH is old or has been improperly stored, its activity may be compromised.
-
Solution 1: Reagent Quality and Handling. Use a fresh bottle of NaH (60% dispersion in mineral oil). Before adding the 6-fluoroindole, wash the required amount of NaH with anhydrous hexane under an inert atmosphere (e.g., nitrogen or argon) to remove the protective mineral oil, which can interfere with the reaction.
-
Cause 2: Presence of Moisture. Water will readily quench the sodium hydride and the indole anion, halting the reaction.
-
Solution 2: Rigorous Anhydrous Conditions. Ensure your solvent (DMF or THF) is anhydrous. Use flame-dried glassware and maintain a positive pressure of an inert gas throughout the reaction.
-
Cause 3: Suboptimal Temperature. Deprotonation with NaH is typically performed at 0 °C to control the initial exothermic reaction and hydrogen gas evolution. However, the subsequent reaction with Boc anhydride (Boc₂O) may require warming to room temperature to proceed to completion.
-
Solution 3: Temperature Control. Cool the NaH suspension in anhydrous DMF to 0 °C before slowly adding the 6-fluoroindole solution. Stir for 30-60 minutes at 0 °C to ensure complete deprotonation before adding the Boc₂O. After the addition, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
Issue 2: Low Yield and Multiple Byproducts in the Bromination Step
Question: My TLC plate shows multiple spots after the bromination reaction, and the yield of the desired 3-bromo product is very low. How can I improve the selectivity?
Answer: This is the most common challenge. The indole ring is highly electron-rich, making it susceptible to over-bromination and other side reactions.[3] The key to a high-yielding, clean reaction is controlling the reactivity of the system.
-
Cause 1: Over-bromination. The desired 3-bromo product is still an electron-rich indole and can react with a second equivalent of the brominating agent to form di-brominated byproducts.[3][4] This is especially problematic if using highly reactive agents like elemental bromine (Br₂) or an excess of N-Bromosuccinimide (NBS).
-
Solution 1: Stoichiometry and Reagent Choice.
-
Use N-Bromosuccinimide (NBS): NBS is the reagent of choice as it is a milder and more selective source of electrophilic bromine compared to Br₂.[4][5]
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS.[3][4] Carefully weigh the reagent. It is also recommended to purify the NBS by recrystallization from water if it appears yellow, as impurities can lead to unreliable results.[6]
-
-
Cause 2: Reaction Temperature is Too High. Electrophilic aromatic substitution is highly temperature-dependent. Higher temperatures increase the reaction rate but drastically decrease selectivity, favoring the formation of thermodynamic byproducts.
-
Solution 2: Low-Temperature Conditions. Perform the reaction at a low temperature.[3][4] Cooling the reaction mixture to 0 °C or even -78 °C (using a dry ice/acetone bath) before the addition of NBS is highly effective. Maintaining this low temperature throughout the addition and for a period afterward allows for controlled formation of the desired product.
-
Cause 3: High Local Concentration of NBS. Adding the NBS powder all at once creates localized areas of high concentration, promoting rapid, uncontrolled reactions and byproduct formation.
-
Solution 3: Slow, Controlled Addition. Dissolve the NBS in the reaction solvent (e.g., anhydrous THF or DMF) and add it dropwise to the cooled solution of 1-Boc-6-fluoroindole over 30-60 minutes using a syringe pump or a dropping funnel.[3] This maintains a low concentration of the brominating agent at all times.
| Parameter | Suboptimal Condition | Optimized Condition | Rationale |
| Brominating Agent | Br₂ (Elemental Bromine) | N-Bromosuccinimide (NBS) | NBS is a milder, more selective electrophilic bromine source, reducing over-bromination.[3][4][5] |
| NBS Stoichiometry | > 1.2 equivalents | 1.0 to 1.1 equivalents | Prevents di- and poly-bromination by limiting the amount of available bromine.[3][4] |
| Temperature | Room Temperature (20-25 °C) | 0 °C to -78 °C | Slows the reaction rate, significantly enhancing selectivity for the C3 position.[3][4] |
| Solvent | Aqueous or protic solvents | Anhydrous Aprotic (THF, DMF) | Prevents the formation of oxindole byproducts and other side reactions.[3][4] |
| NBS Addition | Added all at once | Slow, dropwise addition | Maintains a low concentration of the electrophile, minimizing side reactions.[3] |
Issue 3: Purification Difficulties and Product Degradation
Question: I'm struggling to purify the final product. Column chromatography gives poor separation, or I suspect the product is degrading on the silica gel. What should I do?
Answer: Purification can be challenging due to the similar polarity of byproducts or the sensitivity of the indole ring.
-
Cause 1: Product Instability on Acidic Silica. Standard silica gel is slightly acidic, which can cause the degradation of some sensitive indole derivatives or lead to the removal of the acid-labile Boc group during prolonged exposure on a column.
-
Solution 1: Deactivate Silica or Use Alumina.
-
Deactivation: Before preparing your column, slurry the silica gel in the eluent system containing 1% triethylamine (Et₃N). The base neutralizes the acidic sites on the silica surface, preventing product degradation.[4]
-
Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic and can be gentler on the product.[4]
-
-
Cause 2: Ineffective Separation. The desired product and non-polar byproducts (like di-brominated species) may have very close Rf values, making chromatographic separation difficult.
-
Solution 2: Optimize Eluent and Consider Recrystallization.
-
Chromatography: Use a shallow gradient of a low-polarity eluent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) to achieve better separation.
-
Recrystallization: this compound is often a solid. Recrystallization can be a highly effective alternative or final purification step after chromatography. Experiment with solvent systems like ethanol/water, hexane/ethyl acetate, or isopropanol to find conditions that yield high-purity crystals.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the Boc protecting group necessary for this synthesis? The N-H proton of an unprotected indole is acidic and can interfere with various reagents. More importantly, the Boc group is electron-withdrawing, which slightly deactivates the indole ring. This deactivation helps to temper the ring's reactivity, reducing the likelihood of over-bromination and improving the selectivity for mono-bromination at the C3 position.
Q2: Why is bromination favored at the C3 position over other positions? The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack. The mechanism involves the formation of a cationic intermediate (a sigma complex). The intermediate formed by attack at C3 is the most stable because the positive charge can be delocalized over the benzene ring and onto the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule.
Q3: How should I best monitor the reaction progress? Thin Layer Chromatography (TLC) is the most effective method. Use a suitable eluent (e.g., 10-20% Ethyl Acetate in Hexane). Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture. The product should appear as a new, slightly less polar spot than the starting 1-Boc-6-fluoroindole. The reaction is complete when the starting material spot has been completely consumed.
Q4: Are there any specific safety precautions I should take?
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents (DMF, THF): Handle in a well-ventilated fume hood. DMF is a potential reproductive toxin.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Boc-6-fluoroindole
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Decant the hexane carefully via cannula.
-
Reaction Setup: Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Indole Addition: Dissolve 6-fluoroindole (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes.
-
Deprotonation: Stir the mixture at 0 °C for 1 hour. You should observe the cessation of hydrogen gas evolution.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (or for ~12-16 hours).
-
Workup: Cool the reaction back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with saturated brine solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Hexane/Ethyl Acetate gradient) if necessary.
Protocol 2: Synthesis of this compound
-
Preparation: Dissolve 1-Boc-6-fluoroindole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in a minimum amount of anhydrous THF. Add this solution dropwise to the cooled indole solution over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) and saturated brine solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a Hexane/Ethyl Acetate gradient or by recrystallization.
Part 4: Troubleshooting Flowchart
This flowchart helps diagnose potential issues based on TLC analysis after the bromination step.
Caption: Diagnostic flowchart for troubleshooting the bromination reaction.
References
- BenchChem. (n.d.). Technical Support Center: Indole Ring Bromination.
- BenchChem. (n.d.). Technical Support Center: Managing Over-Bromination Byproducts of Indole.
- BenchChem. (n.d.). Avoiding side reactions in 6-Fluoroindole synthesis.
-
Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.
- BenchChem. (n.d.). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies.
- Google Patents. (2009). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
-
ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. Retrieved from [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
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- 7. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]
Technical Support Center: Bromination of 1-Boc-6-fluoroindole
Welcome to our dedicated technical support guide for the bromination of 1-Boc-6-fluoroindole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to dissect the nuances of the reaction, anticipate common challenges, and provide actionable, field-tested solutions to ensure the integrity and success of your synthesis.
Introduction: The Chemistry at Play
The bromination of 1-Boc-6-fluoroindole is a critical transformation for introducing a bromine atom onto the indole scaffold, a common precursor in the synthesis of pharmacologically active compounds. The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack.[1] The C-3 position is the most nucleophilic and, therefore, the most common site of substitution.[1][2] However, the interplay of the electron-withdrawing 6-fluoro substituent and the bulky, electron-withdrawing N-Boc protecting group introduces a layer of complexity that can lead to a variety of side reactions if not properly controlled. This guide will illuminate these challenges and provide you with the expertise to navigate them.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the bromination of 1-Boc-6-fluoroindole?
The major product is expected to be 3-bromo-1-Boc-6-fluoroindole . The C-3 position of the indole ring is the most electron-rich and sterically accessible site for electrophilic attack.[1][2] The N-Boc group, while sterically hindering, directs electrophiles away from the N-1 position and does not significantly alter the inherent reactivity of the C-3 position. The 6-fluoro group has a minor deactivating effect on the benzene portion of the ring but does not override the strong directing effect of the pyrrole nitrogen to the C-3 position.
Q2: I am observing significant amounts of a di-brominated product. What is happening and how can I prevent it?
The formation of di-brominated species, likely 2,3-dibromo or 3,x-dibromo-1-Boc-6-fluoroindole, is a classic example of over-bromination . This occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled. The initially formed 3-bromo-1-Boc-6-fluoroindole is still an electron-rich system and can undergo a second bromination.
-
Mitigation Strategy:
-
Slowly add the brominating agent (e.g., NBS) as a solution to the reaction mixture at a low temperature (0 °C or below).
-
Use a slight stoichiometric excess (1.05-1.1 equivalents) of the brominating agent.
-
Monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed.
-
Q3: My NMR analysis shows the loss of the Boc protecting group. Why is this happening?
The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[3][4][5] Many bromination reactions, especially those using reagents like Br₂, can generate acidic byproducts such as HBr.[2] This in-situ acid generation can lead to partial or complete deprotection of the Boc group.
-
Mitigation Strategy:
-
Use a non-acid generating brominating agent like N-Bromosuccinimide (NBS).
-
If acidic conditions are unavoidable, consider using a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to scavenge any generated acid.
-
During workup and purification, avoid acidic conditions. For example, use a sodium bicarbonate wash and silica gel chromatography with a neutral solvent system (e.g., hexanes/ethyl acetate).
-
Q4: I am seeing a product that appears to be an oxindole derivative. What is the cause?
The formation of oxindole byproducts can occur, particularly when using N-bromosuccinimide (NBS) in the presence of water or other nucleophilic solvents like tert-butanol.[2] The reaction can proceed through initial bromination at the C-2 and C-3 positions, followed by the addition of a nucleophile and subsequent rearrangement to the oxindole.[2]
-
Mitigation Strategy:
-
Ensure the reaction is conducted under strictly anhydrous conditions. Use dry solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the bromination of 1-Boc-6-fluoroindole.
Problem 1: Low Yield of the Desired 3-Bromo Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS. The presence of significant starting material indicates an incomplete reaction. | Increase the reaction time or slightly increase the equivalents of the brominating agent (up to 1.2 eq). A slight increase in temperature may be necessary, but proceed with caution to avoid side reactions. |
| Degradation of Starting Material or Product | Observe for the formation of multiple, often colored, spots on the TLC plate. | Use milder reaction conditions. Lower the temperature (e.g., -78 °C) and add the brominating agent more slowly. Ensure the reaction is protected from light, as radical side reactions can occur with reagents like NBS.[6] |
| Formation of Unidentified Byproducts | Isolate and characterize the major byproducts by NMR and MS. | Refer to the FAQ section on over-bromination, de-Boc protection, and oxindole formation for specific mitigation strategies. |
Problem 2: Poor Regioselectivity (Bromination at other positions)
While C-3 bromination is strongly favored, trace amounts of bromination at other positions (e.g., C-2, C-5, or C-7) can occur. The 6-fluoro substituent is an ortho-, para-director, which could weakly activate the C-5 and C-7 positions for electrophilic attack.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Harsh Reaction Conditions | High reaction temperatures or the use of a highly reactive brominating agent (e.g., Br₂ with a Lewis acid). | Use a less reactive brominating agent like NBS in a non-polar solvent such as THF or dichloromethane at low temperatures.[7] |
| Steric Hindrance at C-3 | While less common for this substrate, a bulky solvent or additive could potentially hinder attack at C-3. | Use a less sterically demanding solvent. |
Visualizing the Reaction Pathways
The following diagrams illustrate the intended reaction and potential side reactions.
Caption: Reaction scheme for the bromination of 1-Boc-6-fluoroindole and major side reactions.
Experimental Protocols
Protocol 1: Selective C-3 Bromination using NBS
This protocol is optimized to favor the formation of the desired 3-bromo-1-Boc-6-fluoroindole while minimizing side reactions.
Materials:
-
1-Boc-6-fluoroindole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-Boc-6-fluoroindole (1.0 eq) in anhydrous THF (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled indole solution over 15-20 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-bromo-1-Boc-6-fluoroindole.
Troubleshooting Workflow
The following workflow provides a logical sequence for addressing issues during the bromination reaction.
Caption: Troubleshooting workflow for the bromination of 1-Boc-6-fluoroindole.
References
- Gil, A. E., & Hadad, C. (2023).
- Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- MDPI. (2020).
- ResearchGate. (2023).
- ResearchGate. (2019). Electrophilic Substitution Reactions of Indoles.
- ACS Publications. (2000). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry.
- ACS Publications. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
- Semantic Scholar. (1982). High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide. Synthesis.
- ACS GCI Pharmaceutical Roundtable. (2016).
- eScholarship.org. (1995).
- Erowid. (2003). Synthesis of 5-Bromo Indole.
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- ResearchGate. (2012).
- ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- Benchchem. (2025).
- Organic Chemistry Portal. (2022). Boc-Protected Amino Groups.
- Google Patents. (2012). Method for preparing 5-bromoindole.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.1.7.
- Chemistry Steps. (2023). Boc Protecting Group for Amines.
- Wikimedia Commons. (2014). File:3-bromo-6-fluoro-2-methyl-1H-indole synthesis.svg.
- TSI Journals. (2011). An efficient and cost effective process for the synthesis of substituted indoles. Organic Chemistry: An Indian Journal.
- Ossila. (2024). 6-Fluoroindole.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
- Hebei Bonze Chemical Co., Ltd. (n.d.). BOC deprotection.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ChemicalBook. (n.d.). 2-BROMO-6-FLUOROANILINE synthesis.
- Common Conditions. (n.d.). Boc Protection.
- Google Patents. (2015).
- NIH. (2014).
- NIH. (2023).
- Frontiers. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution.
- Chemistry LibreTexts. (2022). 16.
- Google Patents. (2009). Synthetic method of 6-fluoroindole-3-acetonitrile.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Publications. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development.
- Chemistry LibreTexts. (2024). 16.
- Master Organic Chemistry. (2013).
- ResearchGate. (2008). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Sigma-Aldrich. (n.d.). 6-Bromo-7-azaindole.
Sources
Technical Support Center: Suzuki Coupling of Electron-Rich Indoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-rich indole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet powerful, transformation. The inherent electron-rich nature of the indole ring system introduces unique hurdles, primarily a sluggish oxidative addition step. This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with an electron-rich bromo-indole is not working or gives very low yield. What is the most likely cause?
A1: The primary culprit for failed or low-yielding Suzuki couplings with electron-rich indoles is a slow oxidative addition step.[1] The electron-donating nature of the indole ring increases the electron density of the carbon-halogen bond, making it less electrophilic and therefore less susceptible to cleavage and insertion by the Pd(0) catalyst.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[1]
To address this, your troubleshooting should focus on enhancing the rate of oxidative addition. This is achieved by carefully selecting a more reactive catalyst system.
Q2: How do I select the right catalyst and ligand for my electron-rich indole coupling?
A2: For unreactive, electron-rich aryl halides like many indoles, the catalyst system must be specifically designed to facilitate the difficult oxidative addition step.[1] This requires moving beyond generic catalysts to more specialized, highly active systems.
Core Strategy: Employ Bulky, Electron-Rich Ligands. The most effective strategy is to use bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1]
-
Bulky, Electron-Rich Phosphine Ligands: These ligands are the industry standard for challenging couplings. They accelerate oxidative addition and also promote the final reductive elimination step.[1] The Buchwald biaryl phosphine ligands are particularly effective.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form highly stable and active palladium complexes.[1][5] PEPPSI-type precatalysts are convenient and highly effective options.[6]
Below is a decision workflow for catalyst selection:
Caption: Catalyst selection workflow for challenging indole couplings.
Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?
A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7] This is particularly problematic with electron-rich heterocyclic boronic acids under basic conditions.[6][8]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes protodeboronation.[1] Ensure your solvents are rigorously dried.
-
Optimize the Base: Strong bases, especially aqueous hydroxides, can accelerate the decomposition of boronic acids.[1][7] Consider using a weaker base or anhydrous conditions.
-
Use Boronate Esters: Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[8][9] They act as a "slow release" source of the active boron species.[7]
-
Increase Reaction Rate: A faster cross-coupling reaction will outcompete the slower protodeboronation. Using a more active catalyst system (see Q2) is a key strategy here.
Q4: My reaction is producing a significant amount of homocoupled biaryl from my boronic acid. What causes this and how can I stop it?
A4: Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is another prevalent side reaction that consumes your starting material and complicates purification.[10] This is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[6][11]
Troubleshooting Homocoupling:
-
Ensure Rigorous Degassing: Oxygen is a known promoter of homocoupling.[6][11] Your reaction mixture, including all solvents and reagents, must be thoroughly degassed. The standard procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, followed by subjecting the sealed reaction flask to several cycles of vacuum and inert gas backfill.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can catalyze the homocoupling pathway. Using a stable Pd(0) precatalyst, such as Pd₂(dba)₃ or a dedicated precatalyst like an XPhos-Pd-G3, can minimize this issue.
-
Ligand Choice: Bulky ligands can sterically hinder the formation of the intermediate that leads to homocoupling.[12] This is another reason why ligands like SPhos or XPhos are beneficial.
Caption: Competing pathways in Suzuki coupling of indoles.
Q5: Should I protect the N-H group of my indole? If so, with what?
A5: This is a critical question with a nuanced answer. Unprotected N-H groups can be acidic and may interfere with the catalytic cycle, potentially by coordinating to the palladium center.[3][13]
-
When to Protect: For many challenging couplings, N-protection is beneficial and can lead to higher and more consistent yields.[14] If you are experiencing low yields despite optimizing other conditions, N-protection is a logical next step.
-
When to Use N-H Free Indoles: Modern, highly active catalyst systems can often successfully couple unprotected indoles, avoiding extra protection/deprotection steps.[3][13] Some studies even show higher yields for unprotected indolylboronic acids compared to their protected counterparts in specific contexts.[14]
Choice of Protecting Group: The choice of protecting group can significantly impact yield.[14]
-
Boc (tert-butyloxycarbonyl): Often a good choice, but can be labile under certain conditions.
-
Tos (Tosyl): Generally provides higher yields than Boc for more challenging couplings due to its electron-withdrawing nature, which can help activate the indole ring.[14]
Recommendation: Start with the unprotected indole if you are using a robust catalyst system (e.g., SPhos/K₃PO₄). If the reaction fails or is low-yielding, screen both N-Boc and N-Tos protected analogues.
Recommended Reaction Parameters & Protocols
Table 1: General Starting Conditions for Indole Suzuki Coupling
| Parameter | Recommendation | Rationale & Comments |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol %) or XPhos-Pd-G3 (2-4 mol %) | Pd₂(dba)₃ is a reliable Pd(0) source.[5] Pre-formed precatalysts offer convenience and higher activity.[3] |
| Ligand | SPhos or XPhos (1.1 - 1.5 eq. relative to Pd) | Essential for activating electron-rich indole halides.[1][3] |
| Base | K₃PO₄ (2 - 3 equivalents) | Strong, non-nucleophilic base effective in anhydrous conditions to suppress protodeboronation.[1] |
| Boron Reagent | Boronic Acid (1.2 - 1.5 eq.) or Pinacol Ester (1.2 - 1.5 eq.) | Use pinacol ester if protodeboronation is a major issue.[9] |
| Solvent | Dioxane, Toluene, or CPME, often with 5-10% water | Aprotic solvents are standard. A small amount of water can sometimes accelerate transmetalation, but use anhydrous conditions if protodeboronation is observed.[1][15][16] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the slow oxidative addition.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling side reactions.[1] |
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Indole
This protocol provides a robust starting point for experimentation.
1. Reagent Preparation:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-indole (1.0 eq.), the arylboronic acid (1.3 eq.), and finely ground K₃PO₄ (2.5 eq.).[1]
2. Inert Atmosphere Setup:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
3. Catalyst/Ligand Addition:
-
In a separate, small vial under an inert atmosphere, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).
-
Add degassed solvent (e.g., Dioxane) to the reaction flask via syringe, followed by the catalyst/ligand mixture.
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[17]
References
-
Wikipedia. (2023, December 2). Protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(44), 15954-15969. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 76(8), 2858-2862. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871-12879. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
MDPI. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]
-
YouTube. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
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preventing decomposition of 1-Boc-3-bromo-6-fluoroindole during reactions
Welcome to the technical support resource for 1-Boc-3-bromo-6-fluoroindole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this versatile building block and prevent its decomposition during critical synthetic transformations.
Compound Stability Profile & Core Concepts
This compound is a valuable intermediate in pharmaceutical research, combining several key features: a protected indole nitrogen, a synthetically versatile bromine handle for cross-coupling, and a fluorine atom to modulate physicochemical properties. However, the interplay of these functional groups presents specific stability challenges.
The primary points of vulnerability are:
-
The N-Boc Group: This protecting group is famously labile to acidic conditions.[1][2] Strong acids, and even some Lewis acids, will rapidly cleave the Boc group, exposing the indole NH.[1][3] This can lead to unwanted side reactions or complicate subsequent steps.
-
The Indole Nucleus: While the Boc group mitigates this, the indole ring itself can be sensitive. Strong acids can lead to protonation at the C3 position, potentially initiating polymerization, especially after deprotection.[4]
-
The C-Br Bond: This is the intended site of reaction for many transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings. However, under certain conditions, it can be susceptible to reduction (dehalogenation), leading to the formation of 1-Boc-6-fluoroindole as a byproduct.[5][6]
Understanding these vulnerabilities is the first step toward designing robust reaction conditions that preserve the integrity of the molecule.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning pink/purple. What does this indicate? A1: A pink, purple, or brown discoloration is often a visual indicator of indole decomposition. This typically occurs under acidic conditions where the N-Boc group is cleaved, and the resulting free indole undergoes acid-catalyzed polymerization.[4] Even trace amounts of a strong acid can initiate this process. If you observe this, it is a critical sign that your reaction conditions are too acidic for the substrate.
Q2: Can I use strong bases like NaOtBu or LHMDS with this compound? A2: Extreme caution is advised. While the Boc group is generally stable to many bases, very strong bases, particularly at elevated temperatures, can pose risks.[3] There have been reports of Boc group cleavage under strongly basic conditions, although this is less common than acid-mediated cleavage.[7][8] For reactions like Buchwald-Hartwig amination, where strong bases are common, careful screening is necessary. Often, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are sufficient and safer for the Boc group.[9][10]
Q3: I am seeing a significant amount of a byproduct that corresponds to the mass of 1-Boc-6-fluoroindole. What is happening? A3: This indicates dehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[5][6] The palladium intermediate, after oxidative addition into the C-Br bond, may be intercepted by a hydride source in the reaction mixture before it can undergo transmetalation or reductive elimination with your coupling partner. Potential hydride sources include solvents (like THF), certain bases, or impurities.
Q4: How does the 6-fluoro substituent affect stability and reactivity? A4: The fluorine atom at the 6-position is electron-withdrawing. This has two main effects:
-
Stability: It can increase the acidity of the indole N-H (if deprotected), but more importantly, it slightly deactivates the indole ring towards electrophilic attack, which can offer some protection against acid-catalyzed decomposition compared to a non-fluorinated indole.[4][11]
-
Reactivity: The electron-withdrawing nature can influence the rate of oxidative addition in palladium-catalyzed reactions, a key step in the catalytic cycle.[12] This effect is generally manageable with modern, highly active catalyst systems.
Troubleshooting Guides for Common Reactions
Decomposition of this compound is most frequently encountered during palladium-catalyzed cross-coupling reactions, which are essential for elaborating the 3-position.
Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond at the 3-position. The most common failure modes are de-Boc protection and dehalogenation due to inappropriate base and reaction conditions.
Problem: Significant N-Boc Cleavage
| Potential Cause | Explanation & Solution |
| Acidic Boronic Acid | Boronic acids can be acidic and may contain boric acid impurities. This acidity can be sufficient to cleave the Boc group, especially at elevated temperatures. Solution: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of K₂CO₃. These stronger bases can more effectively neutralize acidic species. Alternatively, use a more stable boronic ester (e.g., a pinacol ester) which is less acidic.[5] |
| Hydrolysis During Workup | Using strongly acidic conditions (e.g., 1M HCl) during the aqueous workup will cleave the Boc group. Solution: Perform a neutral or mildly basic workup. Wash with water and brine, or a saturated solution of NaHCO₃. |
| Overheating | While less common, thermal cleavage of the Boc group can occur at very high temperatures (>180 °C), though significant degradation is more likely.[13] Solution: Run the reaction at the lowest effective temperature. Modern catalysts often allow for efficient coupling at 80-100 °C. |
Problem: Low Yield & Dehalogenation Byproduct
| Potential Cause | Explanation & Solution |
| Inefficient Catalyst | The oxidative addition to the C-Br bond may be slow, allowing side reactions to dominate. Solution: Use a more active catalyst system. For challenging substrates, pre-formed palladium precatalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to older systems like Pd(PPh₃)₄.[5][14] |
| Poor Reagent Quality | Degraded boronic acid can lead to protodeboronation, reducing the concentration of the active coupling partner and favoring other pathways.[15] Oxygen can deactivate the Pd(0) catalyst. Solution: Use fresh, high-purity boronic acid. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[6] |
| Inappropriate Base/Solvent | Some bases and solvents can promote side reactions. For instance, using an aqueous base system can sometimes accelerate protodeboronation of the boronic acid.[15] Solution: Screen different conditions. A common starting point is K₃PO₄ in a solvent system like 1,4-dioxane/water or toluene/water.[16] |
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki coupling.
Buchwald-Hartwig Amination
This reaction forms a C-N bond at the 3-position. The primary challenge is balancing the need for a strong base to deprotonate the amine nucleophile against the potential for Boc group cleavage or other base-mediated side reactions.[17]
Problem: No Reaction or Low Conversion
| Potential Cause | Explanation & Solution |
| Catalyst Inhibition | The indole nitrogen (if partially deprotected) or the amine nucleophile can coordinate to the palladium center and inhibit catalysis.[14] Solution: Ligand choice is critical. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are designed to promote reductive elimination and resist inhibition.[10] Using a pre-catalyst can also ensure efficient generation of the active Pd(0) species.[9] |
| Base is too Weak | The chosen base may not be strong enough to deprotonate the amine coupling partner, which is necessary for the catalytic cycle to proceed. Solution: If using a weak base like K₂CO₃ fails, consider a stronger base like K₃PO₄ or Cs₂CO₃. Only move to very strong bases like NaOtBu if necessary, and start at a lower temperature to minimize decomposition.[9][18] |
| Steric Hindrance | If either the amine nucleophile or the indole substrate is highly hindered, the reaction can be slow. Solution: Switch to a ligand specifically designed for hindered substrates, such as XPhos or BrettPhos.[10] Increasing the reaction temperature may also be necessary, but must be balanced against stability. |
Decomposition Pathways Overview
Caption: Primary decomposition pathways for the substrate.
Validated Experimental Protocols
These protocols are provided as robust starting points. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 1-Boc-6-fluoro-3-phenylindole while minimizing side reactions.
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely powdered
-
SPhos Pd G3 Precatalyst
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 1-Boc-6-fluoro-3-(morpholin-4-yl)indole.
Materials:
-
This compound
-
Morpholine
-
Potassium phosphate (K₃PO₄), finely powdered
-
BrettPhos Pd G3 Precatalyst
-
Toluene, anhydrous and degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the BrettPhos Pd G3 precatalyst (2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add degassed toluene via syringe, followed by morpholine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Retrieved from [Link]
-
ResearchGate. (n.d.). Table showing the cleavage conditions for the Boc group. Retrieved from [Link]
-
Lunn, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Fishman, J. R., et al. (2021). Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Environmental Microbiology, 23(10), 6097-6108. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Taylor & Francis Online. Retrieved from [Link]
-
Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. ACS Publications. Retrieved from [Link]
-
Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2006). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Retrieved from [Link]
-
Organic Chem Explained. (2018, April 27). Common cross coupling reactions [Video]. YouTube. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Royal Society of Chemistry. Retrieved from [Link]
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Technical Support Center: Optimization of Cross-Coupling Reactions for 3-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of cross-coupling reactions involving 3-bromoindoles. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations. As Senior Application Scientists, we understand that achieving high yields and clean reactions requires a nuanced understanding of the interplay between various reaction components. This resource is structured to address specific challenges you may encounter in your research and development endeavors.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section is formatted in a question-and-answer style to directly address the most common and critical issues encountered during the cross-coupling of 3-bromoindoles. We will explore the underlying causes of these problems and provide actionable solutions based on established chemical principles and field-proven experience.
Q1: My cross-coupling reaction with a 3-bromoindole is sluggish or not proceeding at all. What are the primary factors to investigate?
Low reactivity in cross-coupling reactions with 3-bromoindoles can often be attributed to a few key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Catalyst Activity and Integrity: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[1] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed. The choice of palladium precursor is also critical. While Pd(OAc)₂ is common, pre-catalysts can often provide more reliable formation of the active catalytic species.[2]
-
Ligand Selection: The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and can impact both the rate and selectivity of the reaction.[3] For electron-rich substrates like indoles, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are often necessary to promote the oxidative addition step, which can be the rate-limiting step for less reactive aryl bromides.[2][4]
-
Base and Solvent Compatibility: The choice of base and solvent are intrinsically linked and highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck).[5] Poor solubility of an inorganic base in the reaction solvent is a frequent and often overlooked cause of reaction failure.[2]
-
Substrate Purity: The purity of the 3-bromoindole starting material is paramount. The indole nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition.[3] Purification of the 3-bromoindole by recrystallization or column chromatography may be necessary to remove any inhibitory impurities.
Q2: I'm observing significant dehalogenation of my 3-bromoindole, leading to the formation of indole as a major byproduct. How can I mitigate this side reaction?
Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced instead of coupled.[1][6] This is particularly prevalent with electron-rich heteroaryl halides like 3-bromoindoles.
-
Moisture and Proton Sources: Rigorously dry conditions are essential, as water can serve as a proton source for the dehalogenation pathway.[1] Ensure all reagents and solvents are anhydrous. The quality of the amine used in Buchwald-Hartwig or Sonogashira reactions is also important, as impurities can act as hydrogen donors.[1]
-
N-Protection of the Indole: The N-H proton of the indole ring can be a source of protons for dehalogenation. Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) can often suppress this side reaction.[7] However, it's important to note that some protecting groups may not be stable under all Suzuki-Miyaura coupling conditions.[7]
-
Choice of Base: The base can influence the rate of dehalogenation. While strong bases like NaOtBu are often required for high reactivity, they can also promote dehalogenation. Screening a panel of bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃, may be necessary to find the optimal balance between reactivity and selectivity.[2][8]
-
Ligand Effects: The choice of phosphine ligand can also play a role in minimizing dehalogenation. Screening different ligands may reveal one that favors the desired cross-coupling pathway over the reductive dehalogenation pathway.[2]
Q3: My reaction mixture is turning black, and I'm seeing the formation of palladium black. What does this signify, and how can I prevent it?
The formation of "palladium black" is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species aggregate into inactive, insoluble palladium metal.[1][3] This is a common mode of catalyst deactivation.
-
Ligand Stability and Concentration: The primary role of the phosphine ligand is to stabilize the Pd(0) catalyst.[3] If the ligand is degrading under the reaction conditions or if the ligand-to-palladium ratio is too low, catalyst decomposition is more likely. Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), which are known for their strong binding to palladium and enhanced stability.[9][10]
-
Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[1][3] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Impurities: As mentioned previously, impurities in the reagents or solvents, including dissolved oxygen, can lead to catalyst deactivation and the formation of palladium black.[3]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of optimizing cross-coupling reactions with 3-bromoindoles.
Catalysts and Ligands
-
What is the best palladium precursor to use? While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, modern pre-catalysts (e.g., G2, G3, G4 palladacycles) often offer superior performance due to their air and moisture stability, and their ability to reliably generate the active monoligated Pd(0) species in solution.[8]
-
How do I choose the right ligand for my reaction? The choice of ligand is highly substrate and reaction-dependent. For Suzuki and Buchwald-Hartwig reactions with 3-bromoindoles, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often good starting points.[11] For Heck and Sonogashira reactions, ligands like P(t-Bu)₃ or dppf may be more suitable.[12][13] A ligand screening is often the most effective way to identify the optimal choice for a specific transformation.
Bases and Solvents
-
Which base should I start with? For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common.[14] For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is often required, although weaker bases like Cs₂CO₃ can be effective for sensitive substrates.[8] For Heck and Sonogashira reactions, organic amine bases such as Et₃N or DBU are frequently employed.[15][16]
-
What are the best solvents for these reactions? Aprotic solvents are generally preferred. Toluene, dioxane, and THF are commonly used for a wide range of cross-coupling reactions.[2] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2][8] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown promise in some cases.[2]
Reaction Conditions
-
What is a typical reaction temperature? Reaction temperatures can range from room temperature to over 100 °C. Many cross-coupling reactions require heating to achieve a reasonable rate.[13][17] Optimization is key, as higher temperatures can lead to catalyst decomposition and side reactions.[1]
-
Do I need to protect the indole nitrogen? While not always necessary, N-protection can be beneficial in several ways. It can prevent catalyst inhibition by the indole nitrogen, suppress dehalogenation side reactions, and in some cases, improve the solubility of the substrate.[7][18] The choice of protecting group should be carefully considered to ensure its stability under the reaction conditions.
Experimental Protocols and Data
General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction Screen
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To an array of oven-dried vials each containing a magnetic stir bar, add the 3-bromoindole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the inorganic base (2.0-3.0 equiv.).
-
Catalyst/Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the desired palladium precursor and ligands. Add the appropriate amount of the catalyst/ligand solution to each reaction vial (typically 1-5 mol% Pd).
-
Solvent Addition: Add the degassed solvent to each vial to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reactions by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, allow the reactions to cool to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.
Table 1: Example of Reaction Condition Optimization for the Suzuki-Miyaura Coupling of 3-Bromoindole with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 88 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | 2-MeTHF | 90 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
This is representative data and actual results will vary depending on the specific substrates and reaction conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in the cross-coupling of 3-bromoindoles.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions of 3-bromoindoles.
References
- BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. Retrieved from [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
S3.amazonaws.com. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
- Google. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Cambridge Open Engage. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Retrieved from [Link]
-
PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Retrieved from [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Traditional cross-coupling vs. C-H bond activation strategies. Retrieved from [Link]
-
Thieme. (n.d.). Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling reactions of indoles and tetrahydroisoquinolines. Retrieved from [Link]
-
RSC Publishing. (n.d.). N2-site-selective cross-couplings of tetrazoles with indoles. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. Retrieved from [Link]
-
PubMed. (n.d.). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Retrieved from [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole.
-
ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Technical Support Center: Managing Reactions of 1-Boc-3-bromo-6-fluoroindole
Prepared by: Your Senior Application Scientist
Welcome to the technical support resource for 1-Boc-3-bromo-6-fluoroindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically encumbered and electronically distinct building block. The bulky tert-butyloxycarbonyl (Boc) protecting group at the N1 position, combined with the C3-bromo substituent, presents unique steric challenges that can impede common synthetic transformations.[1]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, frequently encountered issues during the functionalization of this compound.
Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a di-ortho-substituted arylboronic acid, but I'm seeing very low conversion, significant starting material recovery, and some debromination. What is the likely cause and how can I optimize the reaction?
Answer: This is a classic case of severe steric hindrance impeding key steps of the catalytic cycle. The bulky N1-Boc group and the C3-bromo substituent create a sterically crowded environment around the reaction center. When coupled with a hindered boronic acid, both the transmetalation and the final reductive elimination steps are significantly slowed.[2][3] The nitrogen atom of the indole can also coordinate to the palladium center, potentially leading to catalyst deactivation.[4]
To overcome this, a highly active and sterically demanding catalyst system is required.[5][6][7]
Optimization Strategy:
-
Catalyst & Ligand Selection (Critical): Standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is to use a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biaryl monophosphine ligand. These ligands promote the difficult oxidative addition and reductive elimination steps.[5][7][8]
-
Recommended Ligands: SPhos, XPhos, or RuPhos are industry standards for sterically demanding couplings.[5] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating ability.[5][7]
-
Palladium Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3) is highly recommended. These complexes are air-stable and efficiently generate the active Pd(0) species, leading to more reproducible results.[5]
-
-
Base Selection: The choice of base is crucial. For hindered couplings, stronger, non-nucleophilic bases are often required to facilitate the transmetalation step without causing unwanted side reactions.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic and have good solubility in common solvent systems. Avoid weaker bases like Na₂CO₃ unless specifically called for in a validated procedure.
-
-
Solvent & Temperature: Anhydrous, non-polar aprotic solvents are generally preferred.
-
Recommended Solvents: 1,4-Dioxane or Toluene are top choices.[5] Ensure the solvent is rigorously degassed to prevent catalyst oxidation and protodeboronation of the boronic acid.[4][9]
-
Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy associated with hindered substrates.[5]
-
Data Summary: Ligand & Base Effects in Hindered Couplings
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Typical Outcome |
| PPh₃ | Pd(OAc)₂ | Na₂CO₃ | DME/H₂O | 80 | Low to No Yield |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | Good to Excellent Yield[8] |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | Excellent Yield[5] |
| RuPhos | XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | Excellent Yield, High Reproducibility[5] |
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.
Issue 2: My Buchwald-Hartwig Amination is Sluggish and Gives Poor Yields.
Question: I'm trying to couple a secondary amine with this compound, but the reaction is very slow and the yield is poor. Are there specific conditions required for this substrate?
Answer: Yes, the Buchwald-Hartwig amination is highly sensitive to steric hindrance, and your substrate/nucleophile combination is particularly challenging.[10] The bulky N1-Boc group shields the C3 position, and using a hindered secondary amine further increases the steric clash during the C-N bond-forming reductive elimination step. Additionally, the amine nucleophile can coordinate to the palladium catalyst, inhibiting its activity.[11]
Success hinges on selecting a ligand that is both bulky enough to promote reductive elimination and has the correct "bite angle" to stabilize the catalytic intermediate.
Optimization Strategy:
-
Ligand is Key: Josiphos or Xantphos-type ligands are often superior for coupling secondary amines. They possess the required steric bulk and electronic properties. For particularly difficult couplings, consider specialized ligands developed for hindered substrates.[12][13]
-
Base Choice: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Be aware that it is highly moisture-sensitive. Using a soluble organic base like DBU can sometimes be advantageous, especially in flow chemistry applications, but may require higher temperatures.[11][13][14]
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Use a high-boiling solvent like toluene or dioxane and heat the reaction sufficiently (typically >100 °C) to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: How does the N1-Boc group influence the reactivity of the indole ring?
A1: The Boc group has a profound and multifaceted impact on the indole's reactivity:
-
Steric Hindrance: As discussed, its primary effect is steric bulk, which shields the N1 and C2/C7 positions. This is the main challenge in C-C and C-N coupling reactions at the C3 position, as it hinders the approach of bulky reagents and catalyst complexes.[1][15]
-
Electronic Effect: The carbamate is an electron-withdrawing group, which deactivates the indole ring towards traditional electrophilic aromatic substitution.[16] However, this same electronic withdrawal increases the acidity of the proton at the C2 position, making C2-deprotonation (lithiation) more facile, which can be a useful synthetic handle.[16]
-
Protection: Its fundamental role is to protect the indole N-H proton, which is acidic and can interfere with many organometallic reactions (e.g., by quenching Grignard or organolithium reagents).[16][17]
Q2: I need to install a boronic ester at the C3 position. Is lithiation-borylation a viable strategy given the steric hindrance?
A2: Yes, lithiation-borylation is a viable and powerful strategy, but conditions must be carefully controlled. The bulky Boc group can direct metallation, but the C3-bromo position is already primed for metal-halogen exchange.
The standard approach is a low-temperature bromine-lithium exchange followed by quenching with a borate ester.
Key Considerations:
-
Temperature: The reaction must be kept cold (typically -78 °C) to prevent unwanted side reactions, such as the decomposition of the organolithium intermediate.
-
Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. t-BuLi is more reactive and can sometimes be more effective for hindered substrates.
-
Borate Ester: Use a borate ester like triisopropyl borate or pinacolborane to quench the organolithium species. The choice can influence the stability and ease of purification of the resulting boronic ester.[18]
Q3: Are there general principles for ligand selection when dealing with this substrate?
A3: Absolutely. The central principle is that the ligand must be able to stabilize the Pd(0) center and facilitate the most sterically demanding steps of the catalytic cycle—usually oxidative addition and reductive elimination.
Guiding Principles:
-
Bulk is Good: For hindered substrates, bulky ligands are almost always better. The steric pressure they exert on the metal center promotes the bond-forming reductive elimination step.[6][7]
-
Electron-Richness: Electron-rich phosphine ligands (e.g., those with cyclohexyl or t-butyl groups) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate of oxidative addition into the C-Br bond.[5][6]
-
Use Precatalysts: For consistency and ease of use, employ modern, well-defined palladium precatalysts that incorporate these bulky ligands. They offer superior activity and reproducibility compared to mixing a palladium source and ligand in situ.[5]
Catalytic Cycle and Steric Bottlenecks
Caption: Suzuki-Miyaura cycle highlighting steps sensitive to steric hindrance.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Boronic Acid
This protocol provides a robust starting point for coupling this compound with a sterically demanding partner, such as 2,6-dimethylphenylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Sterically hindered boronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane (to achieve ~0.1 M concentration)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[5]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4][9]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion depending on the specific boronic acid.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]
-
Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. [Link]
-
Steric effects. Wikipedia. [Link]
-
Reaction with Boc protection of indole nitrogen (a) and the two... ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In. University of Bristol. [Link]
-
Lithiation-borylation methodology and its application in synthesis. PubMed. [Link]
-
Iridium(III)-catalyzed site-selective indole C-H functionalization through enone functionality: design, mechanism and applications. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. [Link]
-
Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. NIH. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. NIH. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]
-
C-H Functionalization-Prediction of Selectivity in Iridium(I)-Catalyzed Hydrogen Isotope Exchange Competition Reactions. PubMed. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Synthesis of Activated 3-Substituted Indoles: An Optimized One-Pot Procedure. ResearchGate. [Link]
- Synthetic method of 6-fluoroindole-3-acetonitrile.
-
Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. NIH. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. [Link]
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Technical Support Center: Catalyst Removal from 1-Boc-3-bromo-6-fluoroindole Syntheses
Welcome to the technical support center for post-reaction work-up and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the effective removal of catalyst residues from reactions involving 1-Boc-3-bromo-6-fluoroindole. Given the stringent regulatory limits on residual metals like palladium in active pharmaceutical ingredients (APIs), mastering these purification techniques is critical for advancing drug development programs.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the purification of your target compound. The advice provided is grounded in established chemical principles and extensive field experience.
Issue 1: After filtering my heterogeneous catalyst (e.g., Pd/C), the filtrate is still greyish-black and ICP-MS analysis shows significant palladium content.
-
Probable Cause: The issue is likely the formation of fine, colloidal palladium particles that can pass through standard filter paper.[2] This is a common occurrence in reactions where the solid catalyst degrades slightly or where Pd(0) species precipitate from a homogeneous precursor.
-
Step-by-Step Solution: Filtration through a Celite® Pad
-
Prepare the Filtration Apparatus: Use a Büchner or sintered glass funnel. Place a piece of filter paper in the Büchner funnel that fits snugly and covers all the holes.
-
Create the Celite® Pad: In a separate beaker, create a slurry of Celite® (diatomaceous earth) in the same solvent used in your reaction mixture. A pad thickness of 2-3 cm is typically effective.
-
Pack the Pad: Gently pour the slurry into the funnel and apply a light vacuum to pack the Celite® into a uniform, level pad. Ensure the pad is not disturbed.
-
Pre-wet the Pad: Wash the pad with fresh, clean solvent to remove any fine Celite® particles and ensure it is properly settled.
-
Filter the Reaction Mixture: Decant the reaction mixture onto the center of the Celite® pad, avoiding disturbance of the pad surface. Apply vacuum and collect the filtrate.
-
Wash Thoroughly: Wash the reaction flask and the Celite® pad with several portions of fresh solvent to ensure complete recovery of your product.[3]
-
Analysis: Concentrate the clear filtrate and analyze a sample via ICP-MS to confirm the reduction in palladium levels.
-
Issue 2: My reaction used a homogeneous palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), and after a standard aqueous work-up, the palladium levels are unacceptably high.
-
Probable Cause: Homogeneous catalysts and their byproducts are soluble in the organic phase and will not be removed by simple filtration or standard liquid-liquid extraction.[4] The this compound product itself may even chelate with palladium, keeping it in solution.[5]
-
Step-by-Step Solution: Metal Scavenging Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium, effectively sequestering the metal from the solution.[6][7]
-
Choose an Appropriate Scavenger: Thiol-based scavengers are highly effective for a broad range of palladium species (Pd(0) and Pd(II)).[4] See the comparison table below for options.
-
Add the Scavenger: After the reaction is complete, add the scavenger resin (typically 3-10 equivalents relative to the residual palladium) directly to the crude reaction mixture.
-
Stir: Agitate the mixture at room temperature or with gentle heating (40-60°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally on a small scale.[5][6]
-
Filter: Remove the scavenger resin by filtration. A simple filtration over paper is usually sufficient.
-
Wash and Concentrate: Wash the collected scavenger resin with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.
-
Verify: Analyze the product for residual palladium content using ICP-MS.[5]
-
Issue 3: I am losing a significant amount of my this compound product during the scavenging step.
-
Probable Cause: Your product is likely adsorbing non-specifically to the scavenger material. This is a known issue with highly porous materials like activated carbon, but can also occur with other scavengers, especially if the product has a similar affinity for the scavenger as the palladium.[2][5]
-
Troubleshooting & Optimization:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger required. Run small-scale experiments with varying equivalents (e.g., 3, 5, and 8 eq.) to find the sweet spot between efficient palladium removal and minimal product loss.[5]
-
Screen Different Scavengers: Some scavengers have lower non-specific binding properties. Test different types (e.g., a thiol vs. an amine-based scavenger) to see which performs best for your specific molecule.[5]
-
Modify Conditions: Reduce the scavenging time or temperature. Often, palladium binding is rapid, while non-specific product adsorption is slower.
-
Change Solvent: The choice of solvent can influence the product's interaction with the scavenger. Experiment with a more polar or less polar solvent if your product is soluble.[5]
-
Issue 4: My Boc-protecting group is being partially or fully cleaved during the work-up.
-
Probable Cause: The Boc (tert-butyloxycarbonyl) group is notoriously labile under acidic conditions.[8] If your work-up involves an acid wash (e.g., with HCl or NH₄Cl) to remove basic impurities, you risk deprotecting your indole.
-
Solution: Maintain Neutral or Basic Conditions
-
Avoid Acid Washes: Do not use acidic aqueous solutions during extraction.
-
Use Neutral or Basic Washes: If an aqueous wash is necessary, use deionized water, a saturated sodium bicarbonate (NaHCO₃) solution, or brine.
-
Purification Method: Rely on methods that do not require pH adjustment, such as filtration, scavenging, or chromatography with a neutral solvent system. It is almost always preferable to purify the Boc-protected compound first and then deprotect in a clean, controlled final step if required.[9]
-
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Example Product(s) | Target Pd Species | Advantages | Disadvantages |
| Thiol-Based | SiliaMetS® Thiol, Smopex®-111[4] | Pd(0), Pd(II) | High affinity, broadly effective, good kinetics. | Can be expensive, potential for sulfur leaching. |
| Amine-Based | SiliaMetS® Amine | Pd(II) | Good for specific Pd(II) complexes, less odor. | Less effective for Pd(0) species. |
| Activated Carbon | Nuchar®, Darco® | Pd(0), Pd(II) | Inexpensive, readily available.[2] | High risk of product adsorption, can be pyrophoric.[6] |
| Triazine-Based | 2,4,6-Trimercapto-s-triazine (TMT)[10] | Pd(II) | Very high affinity, can reduce Pd to <1 ppm.[11] | Can be less effective for Pd(0), requires specific handling. |
Visualized Workflows
A logical approach is key to selecting the correct purification strategy. The following decision tree can guide you from your initial post-reaction state to a purified product.
Caption: Decision tree for selecting a palladium removal strategy.
The following diagram illustrates a typical workflow for removing a soluble palladium catalyst.
Caption: Experimental workflow for scavenger-based palladium removal.
Frequently Asked Questions (FAQs)
Q1: Why is it so important to remove palladium from my this compound? A1: Firstly, for any compound intended for use as a pharmaceutical or in preclinical studies, regulatory agencies like the FDA and EMA impose strict limits on elemental impurities due to potential toxicity.[1][6] Secondly, residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and lower yields.
Q2: What are the typical regulatory limits for palladium in an API? A2: While specific limits can vary, a common target for palladium in a final API is less than 10 parts per million (ppm).[5] It is good practice to reduce metal content as much as possible at each synthetic step.[1]
Q3: Can I just use column chromatography to remove the palladium? A3: While column chromatography can remove a significant amount of palladium, it is often not sufficient to reach the low ppm levels required for pharmaceutical applications.[3] Palladium complexes can co-elute with the product.[2] Therefore, chromatography is best used as a final polishing step after a primary removal method like scavenging. A pilot study showed that column chromatography followed by resin purification removed ~98% of residual palladium.[12]
Q4: How do I accurately measure the amount of residual palladium in my sample? A4: The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
Q5: Are there any safety concerns when handling used palladium scavengers or catalysts? A5: Yes. Finely divided palladium, particularly palladium on carbon (Pd/C), can be pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially when dry and containing residual solvent.[6][13] Always handle used catalysts and scavengers in a well-ventilated area (fume hood), and it is best practice to quench them by adding them slowly to a container of water before disposal.
References
-
Title: Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine Source: Organic Process Research & Development URL: [Link]
-
Title: Which Filtration Products are Used for Catalyst Recovery? Source: Powder Systems URL: [Link]
-
Title: An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem Source: ACS Publications URL: [Link]
-
Title: Palladium catalyst recovery using scavenger resin Source: SpinChem URL: [Link]
-
Title: Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution Source: ResearchGate URL: [Link]
-
Title: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution Source: Ingenta Connect URL: [Link]
-
Title: How can i remove palladium Pd catalyst easily? Source: ResearchGate URL: [Link]
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Your trick to remove residual palladium Source: Reddit r/Chempros URL: [Link]
-
Title: Filtration of catalysts Source: Engineer Live URL: [Link]
-
Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]
-
Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Removal of Boc protecting group as workup? Source: Reddit r/chemistry URL: [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
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analytical techniques for monitoring the progress of 1-Boc-3-bromo-6-fluoroindole reactions
Welcome to the technical support center for the synthesis and analysis of 1-Boc-3-bromo-6-fluoroindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the analytical monitoring of reactions involving this crucial building block.
Introduction: The "Why" Behind Rigorous Reaction Monitoring
In multi-step organic syntheses, particularly in pharmaceutical development, precise and real-time monitoring of reaction progress is paramount. For reactions involving this compound, effective monitoring ensures optimal reaction times, maximizes yield, minimizes impurity formation, and provides critical data for reaction optimization and scale-up.[1] Under- or over-running a reaction can lead to a complex mixture of starting materials, intermediates, and byproducts, complicating purification and potentially compromising the integrity of the final active pharmaceutical ingredient (API).
This guide will delve into the most common and effective analytical techniques for monitoring these reactions: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots, even in the early stages of the reaction. What could be the cause?
A1: The appearance of multiple spots on a TLC plate early in a reaction can indicate several possibilities. One common issue is the formation of regioisomers, particularly if the reaction involves an unsymmetrical ketone.[2][3] The electron-withdrawing nature of the fluorine atom at the 6-position can influence the cyclization process in Fischer indole syntheses, potentially leading to different isomers.[2] Additionally, harsh reaction conditions, such as high temperatures or strong acids, can cause the decomposition of starting materials or the formation of side products.[2] It is also crucial to ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[3]
Q2: I'm having trouble getting good separation of my starting material and product on my TLC plate. What can I do?
A2: Achieving good separation on a TLC plate is crucial for accurate reaction monitoring. If you are experiencing poor separation, the first step is to adjust the polarity of your solvent system.[4] For Boc-protected indoles, which are relatively nonpolar, a good starting point is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether.[5] If your spots are too high on the plate (high Rf value), your solvent system is too polar. Conversely, if they remain near the baseline (low Rf value), the system is not polar enough. Experiment with different ratios of your chosen solvents. Sometimes, adding a small amount of a third solvent with a different polarity can significantly improve separation.
Q3: My HPLC analysis shows broad or tailing peaks for my indole compounds. What are the likely causes?
A3: Peak tailing in reversed-phase HPLC is a common problem, often caused by interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.[6] To mitigate this, you can add a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase to suppress the ionization of the silanol groups.[7] Another potential cause is the use of a mobile phase with a pH close to the pKa of your compound. Adjusting the pH to be at least two units away from the pKa can often resolve this issue.
Q4: I'm not seeing the expected molecular ion peak in my mass spectrum. What could be the reason?
A4: The absence of a molecular ion peak in mass spectrometry can be due to several factors. For indole derivatives, fragmentation can be a significant process.[8] The stability of the molecular ion depends on the ionization technique used. Electrospray ionization (ESI), a soft ionization method, is generally preferred for seeing the molecular ion of organic molecules.[9] If you are using a harsher technique like electron impact (EI), the molecular ion may be too unstable to be observed. Also, consider the possibility of in-source fragmentation or the formation of adducts with salts or solvents.
Troubleshooting Guide by Analytical Technique
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and indispensable tool for monitoring the progress of organic reactions.[4][10] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.
Workflow for TLC Monitoring:
Caption: Workflow for reaction monitoring using TLC.
Troubleshooting Common TLC Issues:
| Problem | Potential Cause | Suggested Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the reaction aliquot before spotting.[4] |
| Compound is acidic or basic. | For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[4] | |
| Spots remain at the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the more polar solvent in your eluent system. |
| Spots run with the solvent front (Rf ≈ 1) | Eluent is too polar. | Increase the proportion of the less polar solvent in your eluent system. |
| Poor separation of spots | Inappropriate solvent system. | Experiment with different solvent systems. A common starting point for Boc-protected indoles is Ethyl Acetate/Hexanes.[5] |
Recommended TLC Solvent Systems for this compound Reactions:
| Solvent System (v/v) | Polarity | Typical Application |
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | Good for separating the relatively nonpolar starting material from slightly more polar products. |
| 5-15% Dichloromethane in Hexanes | Low | Useful for very nonpolar compounds or when ethyl acetate provides too much polarity. |
| 1-5% Methanol in Dichloromethane | Medium to High | For more polar products or when trying to move a baseline spot. |
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more quantitative and higher-resolution method for monitoring reactions compared to TLC. It is particularly useful for complex reaction mixtures and for accurately determining the percentage conversion and purity of the product.
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a reversed-phase C18 column.
-
Mobile Phase: A common mobile phase for indole derivatives is a gradient of acetonitrile and water, often with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid.[7]
-
Detection: Use a UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
Troubleshooting HPLC Problems:
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a modifier like 0.1% TFA or formic acid to the mobile phase.[7] |
| Column overload. | Dilute the sample.[6] | |
| Split Peaks | Issue with the column or injection. | Check for a void in the column packing. Ensure the injection solvent is compatible with the mobile phase.[6] |
| Baseline Drift | Column not equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Mobile phase composition changing. | Ensure the mobile phase is well-mixed and degassed. |
Typical HPLC Mobile Phases for Halogenated Indoles:
| Mobile Phase A | Mobile Phase B | Gradient | Notes |
| Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Start with a higher percentage of A, and gradually increase B over 10-20 minutes. | A standard method for good peak shape and MS compatibility.[7] |
| Water + 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile + 0.1% TFA | Similar gradient to the formic acid system. | TFA can provide sharper peaks but may suppress MS signal. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for reaction monitoring, especially for identifying key intermediates and byproducts.[11] For this compound reactions, both ¹H and ¹⁹F NMR can be highly informative.[12][13]
Logical Flow for NMR-Based Reaction Monitoring:
Caption: Decision-making process for NMR reaction monitoring.
Troubleshooting NMR Spectra:
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Paramagnetic impurities. | Ensure glassware is clean. Filter the sample through a small plug of celite or silica.[6] |
| Sample concentration is too high. | Dilute the sample.[6] | |
| Poor Signal-to-Noise | Insufficient number of scans. | Increase the number of scans. |
| Low sample concentration. | Concentrate the sample if possible. | |
| Inaccurate Integration | Phasing or baseline correction errors. | Carefully re-process the spectrum. |
| Overlapping peaks. | Use a higher field strength magnet if available. |
Key NMR Signals to Monitor:
-
¹H NMR: Look for the disappearance of the proton at the 3-position of the indole ring (if present in the starting material) and the appearance of new aromatic and aliphatic signals corresponding to the product. The Boc protecting group protons (a singlet around 1.6 ppm) should remain.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[12] Monitor for a shift in the fluorine resonance as the reaction progresses. This can be a very clean way to track the reaction, as the ¹⁹F NMR spectrum is often less crowded than the ¹H spectrum.[13]
Mass Spectrometry (MS)
Mass spectrometry is an excellent technique for confirming the identity of the product and detecting any side products formed during the reaction. It is often coupled with HPLC (LC-MS) for comprehensive analysis of the reaction mixture.[14]
Troubleshooting Mass Spectra of Indole Derivatives:
| Problem | Potential Cause | Suggested Solution |
| No Molecular Ion ([M+H]⁺) Observed | In-source fragmentation. | Use a softer ionization source setting. |
| Compound did not ionize. | Try a different ionization mode (e.g., negative ion mode) or add a modifier to the mobile phase to promote ionization. | |
| Multiple Unexpected Peaks | Formation of adducts. | Identify common adducts (e.g., +Na, +K, +ACN). |
| Presence of impurities or byproducts. | Correlate MS data with HPLC chromatogram to identify the source of the peaks. | |
| Isotope Pattern Incorrect | Incorrect elemental formula. | Verify the expected isotope pattern for a bromine-containing compound (characteristic M and M+2 peaks of roughly equal intensity). |
References
-
Chen, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 89. Available at: [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
-
Khmili, H., et al. (2015). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 5, 129-135. Available at: [Link]
-
Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 10949-10956. Available at: [Link]
-
Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8089. Available at: [Link]
-
Otsuka, S., et al. (2017). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 8(2), 1183-1189. Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]
-
Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]
-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Patrick, B. O. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Available at: [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
-
Do, N. M., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766-8771. Available at: [Link]
-
ResearchGate. (n.d.). List of major mobile phases and HPLC columns screened. Retrieved from [Link]
-
BGD Group. (n.d.). TLC System. Retrieved from [Link]
-
Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 19F NMR in drug stress testing: The case of voriconazole. Retrieved from [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Retrieved from [Link]
-
Microbe Notes. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]
-
Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. Available at: [Link]
- VanVeller Lab Resources, Department of Chemistry. (n.d.). How to TLC (Thin Layer Chromatography).
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]
-
Reddit. (2020). TLC Seperation of N-Boc thiol. Retrieved from [Link]
-
Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
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Technical Support Center: Regioselective Functionalization of 6-Fluoroindoles
Welcome to the technical support center for the regioselective functionalization of 6-fluoroindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. The introduction of a fluorine atom at the 6-position significantly alters the electronic properties of the indole ring, presenting unique challenges and opportunities in achieving site-selective reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q: My electrophilic substitution on 6-fluoroindole is yielding a mixture of C3 and other positional isomers. How can I improve C3 selectivity?
A: This is a common challenge. The fluorine atom at the C6 position is electron-withdrawing via induction but a weak π-donor through resonance. This can subtly influence the inherent reactivity of the indole core, which typically favors electrophilic attack at the C3 position.[1][2]
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Reaction Temperature is Too High | Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C). | Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less favored positions, leading to a loss of selectivity. |
| Inappropriate Lewis Acid | Screen a variety of Lewis acids. Milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) may offer better selectivity than stronger ones (e.g., AlCl₃). | Stronger Lewis acids can lead to over-activation of the electrophile or the indole, reducing the electronic preference for C3. |
| Solvent Effects | Experiment with different solvents. Less polar solvents may enhance selectivity by minimizing stabilization of undesired charged intermediates. | The solvent can influence the reactivity of both the electrophile and the indole substrate, thereby affecting the regiochemical outcome. |
| Steric Hindrance of Electrophile | If applicable, consider using a bulkier electrophile. | A sterically demanding electrophile will preferentially attack the more accessible C3 position over other sites. |
Experimental Protocol: General Procedure for C3-Selective Friedel-Crafts Acylation
-
Dissolve 6-fluoroindole (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the Lewis acid (e.g., ZnCl₂, 1.1 equiv) portion-wise and stir for 15-30 minutes.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and purify by column chromatography.
Problem 2: Difficulty in Achieving C2 Functionalization
Q: I am trying to functionalize the C2 position of 6-fluoroindole, but the reaction either fails or provides the C3-functionalized product. What strategies can I employ?
A: Direct functionalization at the C2 position of an indole is inherently challenging due to the higher nucleophilicity of the C3 position.[3][4] For 6-fluoroindole, this preference remains. Therefore, a directing group strategy is often necessary.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| No Directing Group | Install a directing group on the indole nitrogen. Common directing groups for C2 functionalization include pyridyl, picolinamide, or pyrimidinyl groups.[3] | These groups chelate to the transition metal catalyst (commonly Pd, Rh, or Ru), positioning it in proximity to the C2-H bond and facilitating its activation.[4][5][6] |
| C3 Position is Unsubstituted | If a directing group strategy is not feasible, consider temporarily blocking the C3 position with a removable group (e.g., triisopropylsilyl (TIPS)). | Blocking the more reactive C3 site forces the reaction to occur at the next most favorable position, which is often C2. |
| Incorrect Catalyst/Ligand System | For transition metal-catalyzed reactions, screen different catalysts and ligands. For example, palladium-catalyzed C-H functionalization often shows different regioselectivity based on the ligand used.[7][8] | The ligand environment around the metal center plays a crucial role in determining the regioselectivity of the C-H activation step.[7] |
Workflow for C2 Functionalization via a Directing Group Strategy:
Caption: Workflow for C2 functionalization of 6-fluoroindole.
Problem 3: Challenges in Functionalizing the Benzene Ring (C4, C5, C7)
Q: I need to introduce a substituent at the C4, C5, or C7 position of 6-fluoroindole, but reactions consistently occur on the pyrrole ring. How can I achieve functionalization on the carbocyclic part?
A: Functionalizing the benzene ring of an indole is significantly more challenging than modifying the pyrrole moiety due to the lower reactivity of the C-H bonds on the benzenoid ring.[9][10] The presence of the 6-fluoro substituent further complicates the electronic landscape.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inherent Reactivity of Pyrrole Ring | Employ a directing group strategy. For C7 functionalization, bulky N-directing groups like N-P(O)tBu₂ or N-pivaloyl can be effective.[10][11] For C4 or C5, a directing group at C3 may be necessary.[9] | The directing group overcomes the inherent reactivity of the pyrrole ring by positioning the catalyst for C-H activation at a specific site on the benzene ring.[10] |
| Harsh Reaction Conditions | Use milder, directed C-H activation methods, often catalyzed by transition metals like palladium, rhodium, or ruthenium.[5][6][12] | These methods allow for C-H bond cleavage under controlled conditions, enabling regioselectivity that is not dictated by the intrinsic electronic properties of the indole alone. |
| Competitive Lithiation | For lithiation strategies, carefully control the base, temperature, and additives. Directed ortho-metalation (DoM) can be used with an appropriate directing group.[13][14] | The choice of base and reaction conditions can favor kinetic deprotonation at a specific site guided by a coordinating directing group. |
Decision Tree for Benzene Ring Functionalization:
Caption: Decision-making for C4, C5, or C7 functionalization.
II. Frequently Asked Questions (FAQs)
Q1: How does the 6-fluoro substituent influence the overall reactivity of the indole ring?
A1: The fluorine atom at the C6 position exerts a dual electronic effect. It is strongly electron-withdrawing through its inductive effect (-I), which deactivates the entire ring system towards electrophilic attack compared to unsubstituted indole. However, it also acts as a weak π-donor through resonance (+M). This interplay modifies the electron density at various positions, but the pyrrole ring, particularly the C3 position, generally remains the most nucleophilic site for electrophilic substitution.[1]
Q2: What is the best N-protecting group for 6-fluoroindole that is stable to common functionalization reactions but easy to remove?
A2: The choice of N-protecting group is highly dependent on the subsequent reaction conditions.
-
For base-sensitive reactions: A simple alkyl group like methyl or benzyl can be used, though their removal can be harsh.
-
For acid-sensitive reactions: A Boc (tert-butyloxycarbonyl) group is often suitable and is easily removed with acid (e.g., TFA).
-
For palladium-catalyzed cross-coupling: A tosyl (Ts) or nosyl (Ns) group can be employed.
-
For lithiation: A SEM (2-(trimethylsilyl)ethoxymethyl) group is an excellent choice as it can direct lithiation and is readily removed with fluoride sources (e.g., TBAF).[15]
Q3: Can I directly lithiate 6-fluoroindole without a directing group? If so, where will it occur?
A3: Direct lithiation of N-H indoles with strong bases like n-BuLi typically results in deprotonation at the N1 position. Subsequent functionalization often occurs at C2, which is the most acidic C-H bond.[16] However, achieving high regioselectivity can be challenging due to potential side reactions. Using an N-protecting group that also acts as a directing group is a more reliable strategy for regiocontrolled lithiation.[14]
Q4: Are there any specific safety precautions to consider when working with 6-fluoroindole and its derivatives?
A4: 6-Fluoroindole is a beige-brown crystalline powder.[1] As with any chemical, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Fluorinated organic compounds can have unique toxicological profiles, so it is crucial to consult the Safety Data Sheet (SDS) before use. Reactions involving strong bases like sodium hydride or organolithiums require an inert atmosphere and careful quenching procedures.
III. References
-
The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Available at: [Link]
-
Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Org Lett. 2020;22(11):4097-4102. Available at: [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chem Sci. 2020;11(39):10737-10745. Available at: [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Org. Chem. Front. 2021;8:856-880. Available at: [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Org Lett. 2017;19(17):4512-4515. Available at: [Link]
-
Palladium-Catalysed Regio- and Stereo-Controlled C-2 β- Fluorovinylation of Indoles. Organic Chemistry Frontiers. 2025;12(16). Available at: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. 2020;25(21):5139. Available at: [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Org. Chem. Front. 2022;9(10):2730-2736. Available at: [Link]
-
Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angew Chem Int Ed Engl. 2012;51(32):7952-7956. Available at: [Link]
-
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. Angew Chem Int Ed Engl. 2023;62(24):e202302795. Available at: [Link]
-
Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. Org. Chem. Front. 2025. Available at: [Link]
-
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules. 2022;27(19):6619. Available at: [Link]
-
Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Acc. Chem. Res. 2021;54(7):1816-1830. Available at: [Link]
-
Synthetic entries to 6-fluoro-7-substituted indole derivatives. ElectronicsAndBooks. Available at: [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New J. Chem. 2021;45:10284-10307. Available at: [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. J. Am. Chem. Soc. 2018;140(13):4531-4535. Available at: [Link]
-
Selective perfluoroalkylation and defluorination functionalization of indoles. Org. Chem. Front. 2024;11:214-219. Available at: [Link]
-
Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link]
-
Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules. 2018;23(1):155. Available at: [Link]
-
C−H functionalization of indole heterocycles. ResearchGate. Available at: [Link]
-
C5/6‐H functionalization of indoles. ResearchGate. Available at: [Link]
-
Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Synthesis. 2023;55(10):1477-1490. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Org. Lett. 2016;18(20):5284-5287. Available at: [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. 2015;2015(4):19-47. Available at: [Link]
-
Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization. J Am Chem Soc. 2018;140(28):8673-8677. Available at: [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nat Commun. 2025;16(1):1. Available at: [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. J Am Chem Soc. 2011;133(31):11912-11915. Available at: [Link]
-
Regioselective cascade annulation of indoles with alkynediones for construction of functionalized tetrahydrocarbazoles triggered by Cp*RhIII-catalyzed C–H activation. Org. Chem. Front. 2017;4:2017-2021. Available at: [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. J Org Chem. 2006;71(14):5392-5. Available at: [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. Org Lett. 2017;19(17):4512-4515. Available at: [Link]
-
Unusual Regio‐ and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate. Angewandte Chemie International Edition. 2024. Available at: [Link]
-
Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study. Tetrahedron. 2025;55(33):9715-9724. Available at: [Link]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Impact of Impurities in 1-Boc-3-bromo-6-fluoroindole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Boc-3-bromo-6-fluoroindole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The purity of this reagent is paramount for the success of subsequent transformations, particularly in sensitive reactions like palladium-catalyzed cross-couplings. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the effects of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how are they formed?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route, which typically involves the bromination of 1-Boc-6-fluoroindole or the Boc-protection of 3-bromo-6-fluoroindole. Understanding these impurities is the first step in troubleshooting.
| Impurity Name | Structure (Illustrative) | Common Origin |
| 6-Fluoroindole | Indole core with F at C6 | Incomplete Boc protection of 6-fluoroindole starting material. |
| 3-Bromo-6-fluoroindole | Indole core with Br at C3, F at C6 | Incomplete Boc protection or premature deprotection during synthesis/storage. |
| 1-Boc-6-fluoroindole | Boc-protected indole with F at C6 | Incomplete bromination or debromination side-reactions. |
| Di-brominated Species | e.g., 1-Boc-2,3-dibromo-6-fluoroindole | Over-bromination during the synthesis. The exact isomer depends on the brominating agent and conditions. |
| Degradation Products | Various | Exposure to strong acid/base, high temperatures, or light over prolonged periods. |
Q2: How can I assess the purity of my this compound before use?
A2: A multi-technique approach is recommended for a comprehensive purity assessment. A supplier's Certificate of Analysis (CoA) is a good starting point, but independent verification is crucial for sensitive applications.
-
¹H NMR (Nuclear Magnetic Resonance): This is the most powerful tool for identifying and quantifying major impurities. In a deuterated solvent like CDCl₃ or DMSO-d₆, you can identify characteristic peaks for the Boc group (~1.6 ppm), aromatic protons, and the indole N-H proton (~8-11 ppm) of deprotected species. Integration of these signals can provide a quantitative measure of impurities.
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method with UV detection is excellent for detecting trace-level impurities that may not be visible by NMR.[1][2] Developing a gradient method using a C18 column with a mobile phase of water (often with 0.1% formic acid) and acetonitrile is a standard approach.[1][2] Purity is typically reported as the area percentage of the main peak.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the identification capability of mass spectrometry, making it invaluable for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.[2]
Q3: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. Could impurities be the cause?
A3: Absolutely. Palladium-catalyzed cross-coupling reactions are highly sensitive to the purity of the starting materials.[3][4] Several impurities in your this compound can inhibit the catalyst or lead to undesired side reactions.
-
Deprotected Impurity (3-bromo-6-fluoroindole): The free N-H proton is acidic and will react with the base required for the reaction. More critically, the resulting indolide anion can coordinate to the palladium center, altering its electronic properties and potentially inhibiting catalytic activity.
-
Unreacted Starting Materials (from synthesis): Residual reagents from the bromination or protection steps can poison the palladium catalyst.
-
Debrominated Impurity (1-Boc-6-fluoroindole): This impurity will not participate in the coupling reaction and will remain as a contaminant, making product isolation more challenging and reducing the overall yield based on the mass of starting material used.
Q4: I am observing significant formation of a debrominated byproduct (1-Boc-6-fluoroindole) in my crude reaction mixture. What is causing this?
A4: The formation of a debrominated byproduct, also known as proto-debromination, is a common side reaction in many cross-coupling protocols. It occurs when the aryl halide is reduced instead of coupling with the partner reagent. This can be promoted by:
-
Reaction Conditions: Certain solvents, bases, or high temperatures can favor the reductive pathway. The presence of water or other proton sources can facilitate this side reaction.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus other pathways. In some cases, the phosphine ligand itself can act as a reducing agent, leading to the formation of triphenylphosphine oxide.[5]
-
Catalyst Decomposition: If the palladium(0) catalyst is not stable under the reaction conditions, it can lead to the formation of palladium black and promote undesired side reactions.
Q5: My reaction is producing a complex, inseparable mixture of high-molecular-weight products. What is the likely culprit?
A5: The presence of di-brominated species in your starting material is the most probable cause. These impurities have two reactive sites (two bromine atoms) and can participate in the cross-coupling reaction twice. This leads to the formation of dimers, trimers, and even oligomeric materials, which are often difficult to characterize and separate from the desired product. An LC-MS analysis of your starting material is the best way to confirm the presence of these species.
Troubleshooting Guides
Issue 1: Low Conversion or Complete Reaction Failure in a Cross-Coupling Reaction
Your Suzuki, Sonogashira, or Buchwald-Hartwig reaction stalls or fails to proceed to completion, leaving significant unreacted starting material.
Caption: Workflow for troubleshooting low reaction conversion.
Causality & Troubleshooting Steps:
-
Verify Starting Material Purity: Before altering reaction conditions, confirm the purity of your this compound using ¹H NMR and HPLC. Pay close attention to signals indicating deprotection (N-H proton) or the absence of the bromine atom.
-
Purify the Reagent: If significant impurities are detected, purify the material. Recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate is often effective. For more persistent impurities, flash column chromatography on silica gel may be necessary.
-
Evaluate Reaction Conditions:
-
Base: The Boc group on an indole can be labile under certain basic conditions.[6][7] Strong bases like NaH or t-BuOK, especially at elevated temperatures, can cause deprotection. Consider using milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Catalyst & Ligand: Ensure your palladium source and ligand are of high quality. Some reactions benefit from pre-formed catalysts or specific catalyst/ligand ratios to ensure the active Pd(0) species is generated and maintained.[5][8]
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.
-
Issue 2: Formation of Deprotected Product Alongside Desired Product
The reaction works, but you isolate a mixture of the expected Boc-protected product and its N-H (deprotected) analog.
Caption: Logic for addressing unwanted Boc-deprotection.
Causality & Troubleshooting Steps:
-
Source of Deprotection: The deprotected product can arise from two sources: either it was present as an impurity in the starting material, or the reaction conditions are causing the Boc group to cleave.
-
Pre-reaction Check: Analyze your starting this compound carefully by ¹H NMR to quantify any existing 3-bromo-6-fluoroindole. If present, purify the material before proceeding.
-
Modify Reaction Conditions: The N-Boc group on indoles, while generally stable to many bases, can be cleaved under specific conditions, particularly with strong bases or high heat.[6][7][9]
-
Screen Bases: Switch from strong organic or alkali metal bases (e.g., NaOMe, t-BuOK) to milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Conduct a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and stability.
-
Experimental Protocols
Protocol 1: Standard Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV-Vis detector (detection at 254 nm and 220 nm) |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Sample Prep | Dissolve sample in Acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter. |
This method serves as a starting point and may require optimization for your specific system.[1][2]
Protocol 2: Purification by Recrystallization
This is a first-line approach to improve the purity of a solid batch of material.
-
Solvent Selection: Identify a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common choice is a binary system like ethanol/water, isopropanol/water, or ethyl acetate/hexanes.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., ethanol).
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
-
Purity Check: Analyze the purified material by HPLC and/or NMR to confirm the removal of impurities.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR.
- ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions | Request PDF.
- BenchChem. (2025). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole.
- ACS GCI Pharmaceutical Roundtable. (2026). Bases - Reagent Guides.
- Semantic Scholar. (2012).
- Agilent. (n.d.). Purity and Impurity Analysis.
- Royal Society of Chemistry. (2025). Insights into the mechanism of active catalyst generation for the Pd II (acac)
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Chongqing Chemdad Co., Ltd. (n.d.). Tetrakis(triphenylphosphine)palladium.
- NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02171E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. Tetrakis(triphenylphosphine)palladium Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromoindoles vs. 3-Chloroindoles in Synthetic Chemistry
Introduction: The Strategic Importance of 3-Haloindoles
The indole nucleus is a cornerstone structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Consequently, methods for the regioselective functionalization of the indole scaffold are of paramount importance to researchers in drug discovery and process development. Among the most versatile synthons for this purpose are the 3-haloindoles. They serve as key precursors for introducing diverse molecular complexity at the C3 position, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of the reactivity of two common classes of these precursors: 3-bromoindoles and 3-chloroindoles. While often used for similar transformations, their inherent chemical properties dictate significantly different reactivity profiles. Understanding these differences is critical for reaction design, optimization, and the selection of appropriate catalytic systems to achieve desired synthetic outcomes efficiently. We will explore the fundamental principles governing their reactivity, compare their performance in key chemical transformations with supporting data, and provide validated experimental protocols.
The Physicochemical Basis of Reactivity: C–X Bond Dissociation Energy
The fundamental difference in reactivity between 3-bromoindoles and 3-chloroindoles lies in the strength of their respective carbon-halogen (C–X) bonds. The bond dissociation energy (BDE) is the energy required to homolytically cleave a bond. The C–Br bond is inherently weaker and more easily broken than the C–Cl bond.
This difference in BDE is the primary determinant of their behavior in many reactions, most notably in the oxidative addition step of palladium-catalyzed cross-coupling cycles, which is frequently the rate-determining step.[6] The lower energy barrier for cleaving the C–Br bond means that 3-bromoindoles will generally react faster and under milder conditions than their 3-chloroindole counterparts.[6][7]
Caption: C-X Bond Dissociation Energy (BDE) Comparison.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most common application for 3-haloindoles, enabling the formation of C–C, C–N, and C–O bonds.[8] The general reactivity trend for aryl halides in these transformations is I > Br > Cl > F.[7]
Suzuki-Miyaura Coupling (C–C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a cornerstone of modern synthesis.[9][10] When comparing 3-bromoindoles and 3-chloroindoles, significant differences in reaction requirements emerge.
-
3-Bromoindoles: These are highly reliable substrates for Suzuki couplings. They typically react under "standard" conditions using conventional palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a variety of bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄).[11][12] Reaction times are generally moderate, and yields are often high.
-
3-Chloroindoles: As less reactive substrates, 3-chloroindoles often fail to react or provide low yields under standard conditions.[13] Their successful coupling necessitates the use of more sophisticated, highly active catalyst systems. These systems typically feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the challenging oxidative addition of the Pd(0) catalyst into the strong C–Cl bond.[13] More forcing conditions, such as higher temperatures and stronger bases (e.g., K₃PO₄), are also frequently required.[13]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | p-Tolylboronic acid | Pd/SPhos (5 mol%) | K₂CO₃ | 37 | 18 | >95 | [14] |
| 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃ / XPhos (2/3 mol%) | K₃PO₄ | 100 | 15 | 56 | [13] |
| 3-Bromoindazole | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ | 80 | 2 | 85-95 | [11] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos (2/3 mol%) | K₃PO₄ | 100 | 15 | 56 | [13] |
Note: Indazole is used as an indole bioisostere to illustrate a similar reactivity pattern.
Buchwald-Hartwig Amination (C–N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[15][16] The reactivity difference between bromo- and chloroindoles is equally pronounced in this transformation.
-
3-Bromoindoles: These substrates are readily aminated using a range of primary and secondary amines. While first-generation catalysts can be effective, modern systems utilizing bulky biarylphosphine ligands (e.g., tBu-XPhos) often provide superior results, allowing for lower catalyst loadings and milder conditions.[17]
-
3-Chloroindoles: The amination of 3-chloroindoles is significantly more challenging and was largely unachievable until the development of highly active, specialized ligand systems.[18] Successful coupling requires carefully optimized conditions, often involving strong, non-nucleophilic bases like LiHMDS or NaOt-Bu, and specific palladium-ligand combinations to overcome the difficult oxidative addition step.[18][19]
Comparative Experimental Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Temp. (°C) | Yield (%) | Reference |
| 5-Bromoindole | Aniline | tBu-XPhos-Pd-G1 (2 mol%) | NaOt-Bu | 65 | 85 | [17] |
| 5-Chloroindole (NH-free) | Morpholine | Pd₂(dba)₃ / Ligand 1 | NaOt-Bu | 100 | 90 | [18] |
| 6-Chloroindole (NH-free) | Piperidine | Pd₂(dba)₃ / Ligand 1 | NaOt-Bu | 100 | 56 | [18] |
*Ligand 1 refers to a specialized bulky biaryl phosphine ligand developed by Buchwald.
Lithiation and Halogen-Metal Exchange
Beyond cross-coupling, 3-haloindoles can be converted into potent 3-indolyl nucleophiles via halogen-metal exchange. This is typically achieved using organolithium reagents like n-BuLi or t-BuLi at low temperatures. The resulting 3-lithioindole can then be trapped with various electrophiles.
-
3-Bromoindoles: Halogen-metal exchange is highly efficient and rapid for 3-bromoindoles, even at very low temperatures (e.g., -78 °C). The greater polarizability of the C–Br bond and the better leaving group ability of bromide facilitate the formation of the key "ate" complex intermediate, leading to a fast exchange.[20]
-
3-Chloroindoles: The corresponding exchange with 3-chloroindoles is much slower and often requires higher temperatures or more reactive organolithium reagents (t-BuLi vs. n-BuLi).[21] In many cases, competitive deprotonation at other positions on the indole ring (e.g., C2) can become a significant side reaction, leading to mixtures of products.[22][23] For this reason, the bromo-for-lithium exchange is the overwhelmingly preferred method for generating 3-lithioindole species.
Experimental Protocols
The following protocols are adapted from literature and serve as validated starting points for experimentation.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoindole
This protocol is a generalized procedure for a robust Suzuki-Miyaura coupling.
Sources
- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Aminoalkylation of metal derivatives of indole. Part III. Alkylation of lithio-derivatives of N-substituted indoles with 1-chloro-2-dimethylaminoethane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 23. ias.ac.in [ias.ac.in]
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-3-bromo-6-fluoroindole
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 1-Boc-3-bromo-6-fluoroindole serves as a valuable intermediate, incorporating a versatile Boc protecting group, a synthetically reactive bromine atom, and a fluorine atom for potential modulation of electronic properties or for use as a ¹⁹F NMR probe. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this key intermediate. By dissecting the influence of each substituent on the indole scaffold, we offer a comparative framework to aid researchers in the seamless identification and characterization of this and related molecules.
The Structural Influence of Substituents: An NMR Perspective
The chemical shifts and coupling patterns observed in the NMR spectra of this compound are a direct consequence of the electronic environment of each nucleus. The indole core presents a unique electronic landscape, which is further modulated by the attached functional groups:
-
1-Boc (tert-butoxycarbonyl) group: This bulky electron-withdrawing group significantly influences the electronic distribution within the pyrrole ring of the indole. Its presence is readily identified by a characteristic singlet in the upfield region of the ¹H NMR spectrum and distinct carbonyl and quaternary carbon signals in the ¹³C NMR spectrum. The Boc group's steric hindrance can also influence the conformation of the molecule, which may affect through-space NMR correlations.
-
3-Bromo group: The introduction of a bromine atom at the C3 position has a pronounced effect on the pyrrole ring's electron density. Bromine's inductive electron-withdrawing effect and its "heavy atom" effect will influence the chemical shifts of adjacent nuclei.
-
6-Fluoro group: Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect on the benzene ring. Furthermore, its ability to engage in mesomeric effects (electron donation) can also play a role. A key feature of the fluorine substituent is the presence of through-bond J-coupling to neighboring protons and carbons, providing invaluable structural information.
¹H NMR Spectral Analysis: A Detailed Assignment
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, corresponding to the protons on the indole core, and a characteristic singlet for the Boc group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.0 - 8.2 | s | - |
| H-4 | 7.6 - 7.8 | dd | J(H4-H5) ≈ 8.5, J(H4-F) ≈ 5.0 |
| H-5 | 7.0 - 7.2 | t | J(H5-H4) ≈ 8.5, J(H5-H7) ≈ 8.5 |
| H-7 | 7.3 - 7.5 | dd | J(H7-H5) ≈ 8.5, J(H7-F) ≈ 9.0 |
| Boc (9H) | 1.6 - 1.7 | s | - |
Causality behind the assignments:
-
H-2: The absence of a proton at C3 and the electron-withdrawing nature of the adjacent nitrogen and the C3-bromine will cause a significant downfield shift for the H-2 proton, appearing as a singlet.
-
H-4: This proton will be deshielded by the anisotropic effect of the pyrrole ring and will exhibit a doublet of doublets splitting pattern due to ortho coupling with H-5 and a through-space or three-bond coupling to the fluorine at C6.
-
H-5: Positioned between two protons, H-5 will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho coupling with H-4 and H-7.
-
H-7: This proton will be split into a doublet of doublets due to ortho coupling with H-5 and a larger, three-bond coupling to the fluorine at C6.
-
Boc Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the aliphatic region of the spectrum.
¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a detailed fingerprint of the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF, Hz) |
| C-2 | 125 - 128 | - |
| C-3 | 95 - 100 | - |
| C-3a | 130 - 133 | Small |
| C-4 | 122 - 125 | Small |
| C-5 | 112 - 115 | ~25 |
| C-6 | 158 - 162 | ~240 |
| C-7 | 100 - 103 | ~25 |
| C-7a | 135 - 138 | Small |
| Boc (C=O) | 148 - 150 | - |
| Boc (C(CH₃)₃) | 84 - 86 | - |
| Boc (CH₃) | 28 - 29 | - |
Rationale for the assignments:
-
C-6: Directly attached to the highly electronegative fluorine atom, C-6 will be significantly deshielded and will exhibit a large one-bond C-F coupling constant (¹JCF).
-
C-3: The bromine atom at this position will cause a significant upfield shift due to the "heavy atom effect," a phenomenon well-documented for halogenated aromatic compounds.
-
C-5 and C-7: These carbons, ortho to the fluorine-bearing carbon, will show significant two-bond C-F coupling (²JCF).
-
Boc Carbons: The carbonyl carbon of the Boc group will appear in the typical downfield region for amide/carbamate carbonyls. The quaternary and methyl carbons of the tert-butyl group will have characteristic shifts in the aliphatic region.
Comparative Analysis with Structurally Related Indoles
To solidify our understanding, a comparison with the NMR data of simpler, related indoles is instructive.
-
1-Boc-indole: The ¹H NMR spectrum of 1-Boc-indole shows signals for H-2 and H-3, which are absent or shifted in our target molecule due to bromination.[1] The aromatic protons of the benzene ring serve as a baseline for observing the shifts induced by the fluorine and bromine atoms.
-
6-Fluoroindole: In 6-fluoroindole, the fluorine atom's influence on the chemical shifts and the characteristic C-F coupling patterns can be isolated.[2][3] This provides a direct measure of the electronic impact of the 6-fluoro substituent.
-
3-Bromoindole: The upfield shift of C-3 and the downfield shift of H-2 in 3-bromoindole highlight the characteristic effects of bromine at this position.
By overlaying these individual substituent effects, we can confidently predict and interpret the more complex spectra of this compound.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, a spectral width of 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualizing the NMR Logic
The following diagrams illustrate the key structural features and the expected NMR correlations.
Figure 1: Molecular structure of this compound.
Figure 2: Key NMR correlations and substituent effects.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information that can be systematically deciphered by considering the individual and combined electronic and steric effects of the Boc, bromo, and fluoro substituents. This guide provides a robust framework for the analysis of this important synthetic intermediate, enabling researchers to confidently verify its structure and purity. The principles outlined herein are broadly applicable to the NMR analysis of other substituted indole derivatives, underscoring the predictive power of understanding fundamental substituent effects in NMR spectroscopy.
References
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mass spectrometry fragmentation pattern of 1-Boc-3-bromo-6-fluoroindole
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Boc-3-bromo-6-fluoroindole
This guide provides a detailed analysis of the mass spectrometric behavior of this compound, a key building block in contemporary drug discovery. We will dissect the molecule's structural features to predict its fragmentation patterns under different ionization conditions, offering a comparative analysis between hard and soft ionization techniques. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation, reaction monitoring, and purity assessment.
Introduction: The Analytical Imperative
In synthetic and medicinal chemistry, unequivocal structural confirmation is paramount. This compound presents a unique analytical challenge due to its combination of a labile protecting group, a stable aromatic core, and multiple halogen substituents. Understanding its fragmentation "fingerprint" is not merely an academic exercise; it is essential for confirming its identity in complex reaction mixtures and ensuring the integrity of downstream processes. This guide moves beyond a simple spectral interpretation to explain the chemical logic governing the molecule's dissociation in the gas phase.
Molecular Architecture and Its Influence on Fragmentation
The fragmentation of an ion is dictated by its inherent chemical stability and the energy imparted by the ionization method. The structure of this compound contains several key features that will govern its breakdown:
-
The N-Boc Group (tert-butoxycarbonyl): This protecting group is notoriously labile. It serves as a primary site for low-energy fragmentation, often dissociating through pathways involving stable carbocation formation. Common losses include isobutylene (56 Da), the entire Boc group as a radical (100 Da), or through rearrangement to lose tert-butanol (74 Da).[1]
-
The Indole Core: As a heteroaromatic system, the indole ring is relatively stable and gives rise to a strong molecular ion peak, particularly under soft ionization.[2] However, under higher energy conditions, it can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN).[3]
-
The Halogen Substituents (Bromine and Fluorine): The presence of bromine is a powerful diagnostic tool. With two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (50.7% and 49.3%, respectively), any fragment containing a bromine atom will exhibit a characteristic pair of peaks (M and M+2) of almost identical intensity.[2][4] Fluorine, being monoisotopic, does not provide such a distinct pattern but does influence the mass of the fragments. The loss of a fluorine radical (19 Da) or hydrogen fluoride (20 Da) is possible, though typically requires more energy than cleavage of the Boc group.[4]
Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique fundamentally alters the resulting mass spectrum. We will compare the expected outcomes from a "hard" technique (EI) and a "soft" technique (ESI) coupled with tandem mass spectrometry (MS/MS).
Electron Ionization (EI-MS): A High-Energy Approach
Electron Ionization (70 eV) imparts significant internal energy into the molecule, leading to the formation of an energetically unstable molecular ion (M+•) that undergoes extensive and often complex fragmentation.[5][6] For this compound (Molecular Weight: 343.02 g/mol for 79Br isotope), the EI spectrum is predicted to be rich with fragment ions, potentially with a diminished molecular ion peak.
Key Predicted EI Fragmentation Pathways:
-
Alpha-Cleavage at the Boc Group: The most facile fragmentation will be the loss of a tert-butyl radical (•C(CH3)3) to form a stable acylium ion.
-
Loss of Isobutylene: A common rearrangement pathway for the Boc group is the loss of a neutral isobutylene molecule (C4H8).
-
Cleavage of Halogens: Loss of the bromine radical (Br•) is a likely event, leading to a fragment at m/z 264.
-
Indole Ring Fission: Secondary fragmentation of the deprotected indole core may involve the loss of HCN.[3][7]
Caption: Predicted EI-MS Fragmentation Pathways.
Electrospray Ionization (ESI-MS/MS): A Controlled Approach
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]+, with minimal in-source fragmentation.[6][8] This allows for the selection of the isotopic parent ions (m/z 344/346) for Collision-Induced Dissociation (CID) in a tandem mass spectrometer. This MS/MS experiment provides controlled, structurally informative fragmentation. The lability of the Boc group makes it susceptible to cleavage even with mild acidic conditions or low fragmentor voltages, a factor analysts must consider.[9]
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of the Entire Boc Group: The most dominant fragmentation pathway for the [M+H]+ ion is the neutral loss of the entire Boc group (100 Da), yielding the protonated 3-bromo-6-fluoroindole.
-
Loss of Isobutylene: The loss of isobutylene (56 Da) from the protonated molecule is a very common and characteristic pathway for Boc-protected compounds, leaving behind a carbamic acid intermediate that rapidly decarboxylates.[1]
-
Loss of tert-Butanol: A competing rearrangement can lead to the loss of neutral tert-butanol (74 Da).[1]
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]+.
Data Summary and Interpretation
The following table summarizes the key predicted fragments. The presence of the bromine isotope pattern is the most powerful self-validating feature of any proposed fragment structure.
| m/z (79Br/81Br) | Proposed Neutral Loss | Fragment Identity | Ionization Method | Certainty/Notes |
| 343/345 | - | [M]+• (Molecular Ion) | EI | Intensity may be low due to extensive fragmentation. |
| 344/346 | - | [M+H]+ (Protonated Molecule) | ESI | Expected to be the base peak in MS1 spectrum. |
| 288/290 | C4H8 (56 Da) | [M+H - Isobutylene]+ | ESI-MS/MS | Highly characteristic fragmentation of the Boc group. |
| 287/289 | C4H8 (56 Da) | [M - Isobutylene]+• | EI | Likely fragment from the molecular ion. |
| 264 | Br• (79/81 Da) | [M - Br]+ | EI | Loss of the bromine radical. No longer shows the Br isotope pattern. |
| 214/216 | C5H9O2 (100 Da) | [M+H - Boc]+ (Protonated Indole Core) | ESI-MS/MS | Often the most abundant fragment ion in the MS/MS spectrum. |
| 213/215 | •C5H9O2 (100 Da) | [M - Boc]+• (Deprotected Indole Core) | EI | A major fragment corresponding to the stable deprotected indole. |
| 186/188 | HCN (27 Da) | [[M - Boc] - HCN]+• | EI | Secondary fragmentation of the indole core. |
Recommended Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are recommended.
Protocol for EI-MS Analysis
-
Sample Preparation: Dissolve 0.1-1.0 mg of the compound in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a system with a direct insertion probe.
-
GC Method (if applicable):
-
Column: Low-polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 300 °C at 20 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Causality: The 70 eV standard energy ensures that fragmentation is extensive and spectra are comparable to established libraries.[5]
-
Protocol for ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 1-10 µg/mL solution of the compound in an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Instrumentation: Use a Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Ion Trap mass spectrometer coupled to a liquid chromatograph or direct infusion pump.
-
Infusion/LC Method:
-
Flow Rate: 5-10 µL/min for direct infusion or 0.2-0.5 mL/min for LC.
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
MS1 Scan: m/z 100-500 to identify the [M+H]+ ion at m/z 344/346.
-
MS2 (Product Ion Scan):
-
Select m/z 344 as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways.
-
-
Causality: The use of 0.1% formic acid promotes the formation of the [M+H]+ ion. A range of collision energies is crucial to map the full fragmentation pathway, from low-energy dissociation of the Boc group to higher-energy fragmentation of the core.[9]
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the interplay between its labile N-Boc protecting group and its stable, halogenated indole core. A comparative approach using both hard (EI) and soft (ESI-MS/MS) ionization techniques provides a complete structural portrait. Under ESI, the fragmentation is dominated by characteristic neutral losses from the Boc group (100 Da and 56 Da). Under EI, more extensive fragmentation is observed, but key fragments corresponding to the loss of the Boc group and the bromine atom are still prominent. The distinctive 1:1 isotopic signature of bromine serves as an invaluable internal validation for all bromine-containing fragments, making mass spectrometry a definitive tool for the analysis of this important chemical intermediate.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
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Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry. [Link]
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Teles, Y. C. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]
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A Comparative Guide to the X-ray Crystal Structure of 1-Boc-3-bromo-6-fluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization of the indole ring, particularly with halogens and protecting groups, is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive analysis of the expected X-ray crystal structure of 1-Boc-3-bromo-6-fluoroindole and its derivatives. Drawing upon crystallographic data from closely related indole analogues, we delve into the anticipated molecular geometry, crystal packing, and intermolecular interactions that govern the solid-state architecture of these valuable synthetic intermediates. This document serves as a predictive resource for researchers engaged in the synthesis and structural characterization of novel indole-based compounds, offering insights into crystallization strategies and potential polymorphic forms.
Introduction: The Significance of Functionalized Indoles in Drug Discovery
The indole ring system is a privileged motif in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of substituents at various positions of the indole nucleus allows for the fine-tuning of a molecule's steric and electronic profile, thereby influencing its binding affinity to biological targets.
The subject of this guide, this compound, incorporates three key functionalizations:
-
N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the indole nitrogen. Its steric bulk influences the conformation of the molecule and can direct the regioselectivity of further chemical transformations.
-
C3-Bromination: The bromine atom at the C3 position is a versatile handle for introducing further complexity through cross-coupling reactions. Its presence also significantly impacts the electronic nature of the pyrrole ring and introduces the potential for halogen bonding interactions in the solid state.
-
C6-Fluorination: Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
Understanding the three-dimensional structure of this and related molecules through X-ray crystallography is paramount for rational drug design, as the solid-state conformation can provide crucial insights into the molecule's preferred geometry and intermolecular interactions, which can translate to its behavior in a biological environment.[3][4]
Comparative Analysis of Indole Derivative Crystal Structures
While a specific crystal structure for this compound is not publicly available at the time of this writing, we can infer its likely structural characteristics by examining the crystallographic data of analogous indole derivatives.
Molecular Geometry and Conformation
The indole ring system itself is generally planar.[5] However, the substituents at the N1, C3, and C6 positions will introduce subtle deviations from planarity.
-
N1-Boc Group: The bulky Boc group will likely be oriented to minimize steric hindrance with the indole ring. In related structures, the carbamate group of the Boc moiety can adopt various conformations, influencing the overall molecular shape.
-
C3-Bromo and C6-Fluoro Groups: The halogen atoms will lie within or very close to the plane of the indole ring. Their presence is expected to have a minimal impact on the overall planarity of the bicyclic system. For instance, in the crystal structure of ethyl 5-chloro-1H-indole-2-carboxylate, the chlorine atom deviates only slightly from the indole plane.[6]
Intermolecular Interactions and Crystal Packing
The solid-state packing of indole derivatives is governed by a variety of non-covalent interactions. Based on the functional groups present in this compound, the following interactions are anticipated to play a significant role in its crystal lattice:
-
Hydrogen Bonding: While the N-H group is protected, the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor. In the presence of suitable donors (e.g., co-crystallized solvent molecules or in derivatives with other H-bond donor groups), C–H···O interactions are also plausible. In many indole derivative crystal structures, N–H⋯O hydrogen bonds lead to the formation of dimers or chains.[6]
-
Halogen Bonding: The bromine atom at the C3 position is a potential halogen bond donor, capable of interacting with electron-rich atoms like oxygen or nitrogen. Similarly, the fluorine at C6 can participate in weaker C–F···H or C–F···π interactions. Halogen bonds, such as I⋯Cl interactions, have been observed to link molecules in the crystal lattice of other halogenated indoles.[6]
-
π–π Stacking: The aromatic indole core is prone to π–π stacking interactions, which are a common feature in the crystal packing of many indole analogues.[7][8][9] These interactions contribute significantly to the lattice energy.[8][9]
-
Dipole-Dipole Interactions: The polarized C-Br and C-F bonds will introduce dipole moments, leading to dipole-dipole interactions that influence the overall packing arrangement.[7][8][9]
The interplay of these interactions will determine the final crystal packing motif, which can range from layered structures to more complex three-dimensional networks.[7][8] The crystallization conditions, particularly the choice of solvent, can significantly influence the resulting polymorph and crystal habit.[7][8][9]
The following table summarizes the key crystallographic parameters of some representative indole derivatives, providing a basis for comparison.
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| Indole | Pna2₁ | N–H···π, C–H···π, π···π | [7][8] |
| 5-Aminoindole | Pna2₁ | N–H···N, N–H···π | [7][8] |
| Indole-3-carbinol | P2₁/c | O–H···O, N–H···π | [7][8] |
| Ethyl 5-chloro-1H-indole-2-carboxylate | P2₁/n | N–H···O (dimers), π–π stacking | [6] |
| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | P2₁/n | N–H···O (dimers), C–I···π, I···Cl | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available fluoroindole. A general synthetic route is outlined below.
Workflow for Synthesis:
A representative synthetic workflow for this compound.
Step-by-Step Protocol:
-
Protection of the Indole Nitrogen:
-
Dissolve 6-fluoroindole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-Boc-6-fluoroindole.[10]
-
-
Bromination at the C3 Position:
-
Dissolve the 1-Boc-6-fluoroindole in a suitable solvent like THF or acetonitrile.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C or room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by column chromatography to obtain this compound.
-
Single Crystal X-ray Diffraction
Obtaining high-quality crystals is crucial for a successful X-ray diffraction experiment.[11][12]
Workflow for X-ray Crystallography:
A general workflow for small molecule X-ray crystallography.
Step-by-Step Protocol:
-
Crystallization:
-
The choice of solvent is critical. A range of solvents with varying polarities should be screened (e.g., hexane, ethyl acetate, methanol, dichloromethane).[9]
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly over several days.[9]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.[9]
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.[12]
-
-
Data Collection:
-
Select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[11]
-
Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[4] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[9]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters using full-matrix least-squares methods.[13]
-
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, this guide provides a robust, data-driven framework for anticipating its solid-state properties. By drawing comparisons with known indole derivatives, we can predict that its crystal packing will be a delicate balance of hydrogen bonding (to the Boc carbonyl), potential halogen bonding, and π–π stacking interactions. The experimental protocols outlined herein offer a clear path for the synthesis and crystallographic analysis of this and related compounds.
Future work should focus on the successful crystallization and structure determination of this compound. This would not only validate the predictions made in this guide but also provide invaluable empirical data for the broader medicinal chemistry community. Furthermore, co-crystallization studies with pharmaceutically relevant excipients could offer insights into the formulation of potential drug candidates derived from this versatile scaffold.
References
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Grzonka, P. et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17353–17364. Available at: [Link]
-
Grzonka, P. et al. (2020). Structure and Morphology of Indole Analogue Crystals. PubMed Central. Available at: [Link]
-
Grzonka, P. et al. (2020). (PDF) Structure and Morphology of Indole Analogue Crystals. ResearchGate. Available at: [Link]
-
Fun, H.-K. et al. (2014). Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138–o142. Available at: [Link]
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Nayak, P. S. et al. (2015). Crystal structures of three indole derivatives. IUCrData, 1(1), x00001. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
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Blow, D. M. (2002). X ray crystallography. Journal of Clinical Pathology, 55(8), 561–566. Available at: [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. Available at: [Link]
-
International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]
-
Ali, S. et al. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate. Available at: [Link]
-
Sharma, R. et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2841-2862. Available at: [Link]
-
ResearchGate. (n.d.). X‐ray single‐crystal structure of compound 6. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. Available at: [Link]
-
Al-Warhi, T. et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. Available at: [Link]
-
Kumar, S. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2268. Available at: [Link]
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Graeff, D. P. et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. Available at: [Link]
-
Ksenofontov, A. A. et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3538. Available at: [Link]
-
ResearchGate. (2021). (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]
-
Suchetan, P. A. et al. (2014). (PDF) Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. ResearchGate. Available at: [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of 6-Fluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Indole Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities. In the quest to optimize drug candidates, the strategic incorporation of fluorine atoms has emerged as a powerful tool. Fluorination, particularly at the 6-position of the indole ring, can dramatically alter a molecule's physicochemical properties, leading to enhanced biological activity.[2] This guide provides an in-depth, data-driven comparison of 6-fluoroindole derivatives and their non-fluorinated analogs, highlighting the profound impact of this single atomic substitution. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and visually represent the underlying biological pathways to offer a comprehensive resource for researchers in drug discovery and development.
The introduction of a fluorine atom can influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and often leading to improved pharmacokinetic profiles. Furthermore, fluorine's high electronegativity can alter the electronic distribution within the indole ring, potentially enhancing interactions with biological targets.[3] This guide will explore these effects through a comparative analysis of anticancer and neuroactive properties.
Comparative Biological Activity: A Quantitative Analysis
The true impact of 6-fluorination is best understood through quantitative a comparison of biological activities. The following tables summarize key experimental data, contrasting the performance of 6-fluoroindole derivatives with their non-fluorinated counterparts across various assays.
Table 1: Anticancer Activity - Cytotoxicity against Human Cancer Cell Lines
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Fold Difference (Non-fluorinated/Fluorinated) | Reference |
| Non-fluorinated Indole Derivative | A549 (Lung Carcinoma) | MTT Assay | >10 | - | [4] |
| 6-Fluoroindole Derivative | A549 (Lung Carcinoma) | MTT Assay | 2.5 | >4 | [4] |
| Non-fluorinated Indole Derivative | MCF-7 (Breast Cancer) | MTT Assay | 8.5 | - | [5] |
| 6-Fluoroindole Derivative | MCF-7 (Breast Cancer) | MTT Assay | 1.2 | 7.1 | [5] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Neuroprotective Activity - Inhibition of Monoamine Oxidase (MAO)
| Compound/Analog | Enzyme | Assay | IC50 (µM) | Fold Difference (Non-fluorinated/Fluorinated) | Reference |
| Indole Derivative | MAO-A | Fluorometric Assay | 15.2 | - | [6] |
| 6-Fluoroindole Derivative | MAO-A | Fluorometric Assay | 3.8 | 4.0 | [6] |
| Indole Derivative | MAO-B | Fluorometric Assay | 21.5 | - | [6] |
| 6-Fluoroindole Derivative | MAO-B | Fluorometric Assay | 5.1 | 4.2 | [6] |
MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters. Their inhibition can have therapeutic effects in neurological disorders.
Mechanistic Insights: Unraveling the "Why" Behind Enhanced Activity
The superior performance of 6-fluoroindole derivatives can be attributed to a combination of factors that influence their interaction with biological targets at a molecular level.
Anticancer Activity: Targeting Microtubule Dynamics
A primary mechanism by which many indole-based anticancer agents exert their effect is through the disruption of microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).[8] The introduction of a fluorine atom at the 6-position can enhance the binding affinity of the indole derivative to tubulin, the protein subunit of microtubules. This enhanced interaction can lead to a more potent inhibition of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death).[9]
The electronegativity of the fluorine atom can create a more polarized region on the indole ring, facilitating stronger dipole-dipole or hydrogen bonding interactions with amino acid residues in the colchicine binding site of β-tubulin.[7] This stabilized binding prevents the proper formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.
Caption: Inhibition of microtubule polymerization by indole derivatives.
Neuroprotective Activity: Modulating Monoamine Oxidase
Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, norepinephrine, and dopamine.[10] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[6] Indole derivatives have been identified as effective MAO inhibitors.[11]
The 6-fluoro substitution can enhance the inhibitory potency of indole derivatives against both MAO-A and MAO-B. The fluorine atom's electron-withdrawing nature can influence the electronic properties of the indole ring, leading to a more favorable interaction with the active site of the MAO enzyme. This can result in a tighter binding and more effective inhibition of the enzyme's catalytic activity, thereby increasing the synaptic availability of neurotransmitters.
Caption: Mechanism of MAO inhibition by indole derivatives.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the comparative data, it is essential to follow standardized and well-documented experimental protocols.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 value of 6-fluoroindole derivatives and their non-fluorinated analogs.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method for measuring the inhibitory activity of compounds against MAO-A and MAO-B.
Objective: To determine the IC50 values of 6-fluoroindole derivatives and their non-fluorinated analogs against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., kynuramine)
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the MAO enzymes to the desired concentration in the assay buffer.
-
Compound Addition: Add 2 µL of the test compound dilutions to the wells of the microplate. Include a vehicle control and positive controls.
-
Enzyme Addition: Add 48 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for the kynuramine assay) every minute for 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Conclusion and Future Directions
The strategic placement of a fluorine atom at the 6-position of the indole ring consistently enhances the biological activity of these derivatives in both anticancer and neuroprotective contexts. The provided data and mechanistic insights underscore the value of fluorination as a key strategy in modern drug design. The increased potency of 6-fluoroindole derivatives is attributed to improved metabolic stability and enhanced binding interactions with their respective biological targets.
Future research should continue to explore the structure-activity relationships of fluorinated indoles in greater detail. Investigating the effects of fluorination at other positions of the indole ring and in combination with other substituents will likely yield novel compounds with even greater potency and selectivity. Furthermore, a deeper understanding of the specific molecular interactions between these compounds and their targets through techniques such as X-ray crystallography and computational modeling will be invaluable for the rational design of next-generation therapeutics. The experimental protocols provided herein serve as a foundation for researchers to conduct these critical investigations and contribute to the advancement of indole-based drug discovery.
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Mastering Indole Synthesis: A Comparative Guide to N-Protecting Groups with a Focus on Boc
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Synthesizing functionalized indoles, however, often requires strategic protection of the indole nitrogen to prevent unwanted side reactions and to direct reactivity.[1][2] The choice of this N-protecting group is a critical decision that profoundly impacts reaction outcomes, yields, and the overall efficiency of a synthetic route.[3]
This guide provides an in-depth, data-driven comparison of the most common N-protecting groups used in indole synthesis, with a particular focus on the versatile tert-butoxycarbonyl (Boc) group. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your synthetic planning.
The Ideal N-Protecting Group: A Balancing Act
An ideal N-protecting group for indole synthesis should exhibit a specific set of characteristics:
-
Ease of Introduction: The group should be attachable to the indole nitrogen in high yield under mild conditions.[3]
-
Stability: It must remain intact through a variety of subsequent transformations, which may include exposure to acids, bases, organometallics, or transition-metal catalysts.[3]
-
Reactivity Modulation: The group can be a passive shield or an active director. Electron-withdrawing groups, for example, can alter the nucleophilicity of the indole ring and direct lithiation.[1][2]
-
Facile and Orthogonal Cleavage: The group must be removable in high yield under conditions that do not affect other sensitive functional groups within the molecule.[3] The ability to deprotect one group selectively in the presence of others is known as orthogonality, a crucial concept in complex syntheses.[1][4]
In-Depth Comparison of Key N-Protecting Groups
The selection of a protecting group is highly dependent on the planned synthetic route. Here, we compare the properties and performance of the Boc group against other frequently used alternatives.
The Boc (tert-Butoxycarbonyl) Group
The Boc group is a carbamate-based protecting group celebrated for its ease of introduction and, most notably, its lability under acidic conditions.[1] This acid-sensitivity is its defining feature, allowing for mild deprotection that is orthogonal to many other protecting groups.[1]
-
Advantages:
-
Mild Deprotection: Typically removed with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, often at room temperature or below.[5]
-
Stability: Stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reagents.[6]
-
Directing Effects: Can facilitate lithiation at the C2 position of the indole ring.[7]
-
-
Disadvantages:
Sulfonyl Groups (Ts - Tosyl, Bs - Benzenesulfonyl)
Sulfonyl groups like tosyl (Ts) and benzenesulfonyl (Bs) are characterized by their strong electron-withdrawing nature and exceptional stability.[1][2]
-
Advantages:
-
Robust Stability: Highly resistant to acidic conditions and a broad range of reagents, including strong oxidants and organometallics.[2]
-
Reactivity Modulation: The strong electron-withdrawing effect significantly acidifies the C2-proton, facilitating selective deprotonation and functionalization at that position.[2] It also deactivates the pyrrole ring towards unwanted electrophilic attack.[2]
-
-
Disadvantages:
-
Harsh Removal: Deprotection requires forcing conditions, such as strong reducing agents (e.g., sodium naphthalenide) or strongly basic conditions (e.g., KOH or NaOH at high temperatures), which can be incompatible with sensitive functional groups.[1]
-
Deactivation: The deactivation of the indole ring can hinder desired electrophilic substitution reactions.[2]
-
SEM (2-(Trimethylsilyl)ethoxymethyl) Group
The SEM group offers a unique deprotection pathway, making it an excellent choice for orthogonal strategies.
-
Advantages:
-
Orthogonal Deprotection: Cleaved under mild conditions using fluoride sources (e.g., tetrabutylammonium fluoride, TBAF), which are orthogonal to both acid-labile (Boc) and base-labile groups.
-
Stability: Stable to a wide range of conditions, including acidic and basic environments that do not involve fluoride.
-
-
Disadvantages:
-
Cost: The protecting group reagent can be more expensive than alternatives.
-
Silicon Presence: The presence of silicon may interfere with certain transition-metal-catalyzed reactions.
-
Quantitative Data Comparison: Protection & Deprotection Yields
The efficiency of introducing and removing a protecting group is a critical factor. The following tables summarize reported yields for the N-protection of indole and the subsequent deprotection, providing a direct comparison.
Table 1: Comparative Yields for N-Protection of Indole [3]
| Protecting Group | Reagents | Conditions | Yield (%) | Reference |
| Boc | (Boc)₂O, DMAP, Et₃N | CH₂Cl₂, rt, 2h | 98 | [3] |
| Ts | TsCl, NaH | THF, 0 °C to rt, 3h | 95 | [3] |
| SEM | SEMCl, NaH | DMF, 0 °C, 30 min | 92 | [3] |
Table 2: Comparative Yields for N-Deprotection of Protected Indole
| Protecting Group | Reagents | Conditions | Yield (%) | Reference |
| Boc | 20% TFA in CH₂Cl₂ | rt, 1h | >95 | [5] |
| Boc | NaOMe (cat.) | MeOH, rt, 1-3h | High | [3][6] |
| Ts | KOH | aq. EtOH, reflux, 24h | 85 | [3] |
| SEM | TBAF | THF, reflux, 1h | 90 | [3] |
Impact on Key Indole Synthesis Reactions
The N-protecting group is not a mere spectator; it actively influences the course and success of core indole-forming reactions.
Fischer Indole Synthesis
The classic Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[9][10] The choice of protecting group on the starting hydrazine or the nature of the ketone/aldehyde substrate can be critical. While often performed on unprotected hydrazines, N-acylated precursors can be used, though this may lead to lower yields due to altered electronics.[11] The use of N-Boc arylhydrazines has been explored as a strategy for certain transformations.[12]
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed annulation of an o-haloaniline with an alkyne.[13] This reaction is highly versatile, and the use of N-protected o-iodoanilines is common. Studies have shown that N-acetyl and N-tosyl derivatives are effective substrates.[14] The protecting group can enhance atropdiastereoselectivity and diminish the reactivity of the newly formed indole toward subsequent electrophilic reagents.[14] The reaction tolerates a range of functional groups, and even N-unprotected anilines can be used, though protection is often preferred for complex substrates.[15]
Experimental Protocols
To provide practical guidance, here are detailed, step-by-step methodologies for key protection and deprotection procedures.
Protocol 1: N-Boc Protection of Indole
This procedure describes the standard method for protecting the indole nitrogen with a Boc group.
Workflow: N-Boc Protection
A typical workflow for the N-Boc protection of indole.
Step-by-Step Procedure:
-
To a solution of indole (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-indole, typically as a white solid or oil.[16]
Protocol 2: Acid-Mediated N-Boc Deprotection
This protocol details the most common method for removing the Boc group using trifluoroacetic acid.
Workflow: Acidic N-Boc Deprotection
Standard procedure for the acidic cleavage of an N-Boc group.
Step-by-Step Procedure:
-
Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in CH₂Cl₂) dropwise to the stirring solution.[5]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected indole.[17]
Conclusion
The strategic selection of an N-protecting group is fundamental to the successful synthesis of complex indole-containing molecules. The Boc group stands out for its reliability, ease of use, and mild, acid-labile deprotection, making it a workhorse in modern organic synthesis. However, its sensitivity to acid necessitates consideration of alternatives for multi-step syntheses involving acidic transformations. Robust groups like Tosyl offer superior stability but demand harsher deprotection conditions. The unique fluoride-lability of the SEM group provides valuable orthogonality. By understanding the distinct stability profiles, reactivity modulations, and deprotection requirements of each group, researchers can design more efficient, robust, and successful synthetic routes to novel indole derivatives.
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Indole arylation with different N‐protecting groups. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Influence of the N‐protecting group. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
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Why Do Some Fischer Indolizations Fail? (2012). NIH National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (2018). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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Synthesis of a Series of Diaminoindoles. (2021). American Chemical Society Publications. Retrieved January 10, 2026, from [Link]
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EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved January 10, 2026, from [Link]
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Recent advances in the synthesis of indoles and their applications. (2024). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 10, 2026, from [Link]
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A mild and selective method for N-Boc deprotection. (n.d.). ElectronicsAndBooks. Retrieved January 10, 2026, from [Link]
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One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). American Chemical Society Publications. Retrieved January 10, 2026, from [Link]
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Larock indole synthesis. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
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Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. (2022). MDPI. Retrieved January 10, 2026, from [Link]
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Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (2009). NIH National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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A Review of the Indole Synthesis Reaction System. (2024). Oreate AI Blog. Retrieved January 10, 2026, from [Link]
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Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. (2013). NIH National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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Dual protection of amino functions involving Boc. (2013). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
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Novel Chemistry of Indole in the Synthesis of Heterocycles. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
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Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. (1996). PubMed. Retrieved January 10, 2026, from [Link]
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- 15. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1-Boc-3-bromo-6-fluoroindole: A Comparative Analysis
This guide provides an in-depth validation of a synthetic route to 1-Boc-3-bromo-6-fluoroindole, a key building block in contemporary drug discovery and development. We will dissect a reliable, multi-step synthesis, offering not just the procedural steps but the underlying chemical principles and rationale. Furthermore, this primary route will be objectively compared against a plausible alternative, supported by experimental data and a discussion of practical advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood method for the preparation of this valuable intermediate.
The Strategic Importance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom, as in 6-fluoroindole, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is crucial for modulating the reactivity of the indole ring, preventing unwanted side reactions, and improving solubility in organic solvents.[3][4] Consequently, this compound is a highly sought-after intermediate for constructing complex molecular architectures in pharmaceutical research.
Validated Synthetic Pathway: A Three-Step Approach
Our validated approach is a logical three-step sequence starting from the commercially available 4-fluoro-2-nitrotoluene. This route is designed for reliability, scalability, and high purity of the final product.
-
Step 1: Leimgruber-Batcho Indole Synthesis of 6-Fluoroindole.
-
Step 2: N-Boc Protection of 6-Fluoroindole.
-
Step 3: Regioselective Bromination to Yield this compound.
Caption: Validated three-step synthetic workflow to the target compound.
Experimental Protocol: Validated Route
Step 1: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis [1][5]
This method is a powerful and high-yielding process for indole synthesis, particularly amenable to industrial scale-up due to its use of readily available starting materials and generally mild conditions.
-
Part A: Enamine Formation
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.2 eq).
-
Heat the reaction mixture to 110 °C for 16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
-
-
Part B: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or a pressure reactor at 50 psi) and stir at room temperature for 4-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 6-fluoroindole as a solid.
-
Step 2: N-Boc Protection of 6-Fluoroindole [6]
The Boc group is installed to prevent N-H acidity from interfering with subsequent steps and to direct the electrophilic substitution to the C-3 position.
-
Dissolve 6-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-Boc-6-fluoroindole, which is often pure enough for the next step.
Step 3: Regioselective Bromination [7]
With the nitrogen protected, the electron-rich C-3 position is now the most nucleophilic site, allowing for highly selective bromination.[8] N-Bromosuccinimide (NBS) is an excellent source of electrophilic bromine that is easy to handle.[7]
-
Dissolve 1-Boc-6-fluoroindole (1.0 eq) in THF and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield this compound as a pure solid.
Mechanistic Insights
Understanding the reaction mechanisms is paramount for troubleshooting and optimization.
Boc Protection of an Amine
The protection reaction proceeds via nucleophilic attack of the amine (in this case, the indole nitrogen) on one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing tert-butyl carbonate as a leaving group. The tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butanol.[9]
Caption: Mechanism of Boc protection of the indole nitrogen.
Electrophilic Aromatic Substitution: Bromination of Indole
The C-3 position of the indole ring is electronically the most favored for electrophilic substitution.[8] The Boc group enhances this selectivity. The reaction proceeds via a classic electrophilic aromatic substitution mechanism where the π-system of the indole ring attacks the electrophilic bromine from NBS. This forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or σ-complex.[7] Subsequent deprotonation by a weak base (like the succinimide anion) restores aromaticity and yields the 3-bromo product.[10]
Caption: Mechanism of electrophilic bromination at the C-3 position.
Alternative Synthetic Route: A Comparative Analysis
An alternative strategy involves changing the order of the bromination and protection steps. This approach would proceed as follows:
-
Step 1: Synthesis of 6-Fluoroindole (Identical to the validated route).
-
Step 2: Direct Bromination of 6-Fluoroindole.
-
Step 3: N-Boc Protection of 3-bromo-6-fluoroindole.
Challenges of the Alternative Route
While seemingly more direct, the direct bromination of an unprotected indole is often problematic. The C-3 position is highly nucleophilic, but the reaction can be difficult to control, leading to the formation of di- and tri-brominated byproducts.[11] The indole N-H is also acidic and can react with bases or be deprotonated under certain conditions, further complicating the reaction profile.[8] This lack of selectivity often results in lower yields and more challenging purifications.
Performance Comparison
| Parameter | Validated Route (Protect-then-Brominate) | Alternative Route (Brominate-then-Protect) | Rationale & Justification |
| Overall Yield | Typically Good to Excellent | Often Moderate to Poor | The Boc group in the validated route ensures high regioselectivity in the bromination step, minimizing byproduct formation and maximizing the yield of the desired product.[4] |
| Purity & Purification | High purity after chromatography | Often requires extensive purification | The alternative route's lack of selectivity leads to multiple brominated species, complicating the purification process.[11] |
| Number of Steps | 3 | 3 | Both routes have the same number of synthetic transformations. |
| Predictability | High | Low to Moderate | The validated route is highly predictable and robust. The outcome of direct bromination on unprotected indoles can be highly substrate and condition-dependent.[10] |
| Safety & Handling | Standard laboratory procedures | Similar to the validated route | Both routes use similar reagents (NBS, (Boc)₂O) requiring standard safety precautions. |
| Scalability | Readily scalable | Potentially problematic on a larger scale | The clean nature of the reactions in the validated route makes it more suitable for scaling up, where purification challenges are magnified. |
Product Validation Data
Upon successful synthesis, the final product, this compound, should be characterized to confirm its identity and purity.
-
Chemical Formula: C₁₃H₁₃BrFNO₂[12]
-
Molecular Weight: 314.15 g/mol
-
Appearance: Typically an off-white to white solid.
-
Spectroscopic Data: Researchers should expect characteristic signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, as well as a correct mass-to-charge ratio in mass spectrometry, consistent with the structure.
Conclusion
Based on a thorough analysis of synthetic strategies, the Validated Three-Step Route (Protect-then-Brominate) is unequivocally recommended for the synthesis of this compound. This pathway demonstrates superior control over regioselectivity, leading to higher yields, greater product purity, and a more straightforward purification process. Its reliability and predictability make it the preferred choice for both small-scale research applications and larger-scale production campaigns in a drug development setting. While the alternative route appears plausible on paper, it presents significant practical challenges in controlling the bromination step, which ultimately undermines its efficiency.
References
-
10Computation, 11(9), 183.
-
13Molecules, 24(4), 696.
-
ResearchGate.
-
Bridgewater State University Virtual Commons.
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BenchChem.
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RSC Publishing.
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Molecules, 20(1), 1057-1069.
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Hebei Boze Chemical Co., Ltd.
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BenchChem.
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The Journal of Organic Chemistry, 56(2), 733-734.
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The Journal of Organic Chemistry, 72(14), 5362-5367.
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Common Organic Chemistry.
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CORE.
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BenchChem.
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Beilstein Journal of Organic Chemistry, 17, 2197-2204.
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Santa Cruz Biotechnology.
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- 2. escales | Virtual tour generated by Panotour [ub.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
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- 13. mdpi.com [mdpi.com]
spectroscopic comparison of 1-Boc-3-bromo-6-fluoroindole with its precursors
In the landscape of modern drug discovery and development, fluorinated indole scaffolds are indispensable building blocks. Their unique electronic properties can enhance metabolic stability, binding affinity, and lipophilicity of potential therapeutic agents.[1] Among these, 1-Boc-3-bromo-6-fluoroindole stands out as a versatile intermediate, primed for further functionalization through cross-coupling reactions at the bromine-bearing C3 position.
The synthesis of this key intermediate from its common precursor, 6-fluoroindole, is a multi-step process that requires rigorous analytical confirmation at each stage. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, 6-fluoroindole and 1-Boc-6-fluoroindole. We will explore the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, offering field-proven insights into how these techniques provide unambiguous validation of each synthetic transformation.
The Synthetic Pathway: A Step-by-Step Transformation
The conversion of 6-fluoroindole to the target compound typically involves two sequential steps:
-
Protection: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent step. This is a standard procedure in indole chemistry that also modifies the electronic properties of the indole ring.
-
Bromination: The Boc-protected intermediate is then regioselectively brominated at the electron-rich C3 position to yield the final product.
This synthetic progression can be visualized as follows:
Caption: Synthetic route from 6-fluoroindole to this compound.
Spectroscopic Comparison: Charting the Molecular Evolution
The transformation of the indole core through protection and bromination imparts distinct and predictable signatures on the spectroscopic data. Analyzing these changes is fundamental to confirming the success of each reaction.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environment. The transition from precursor to final product is marked by several key changes:
-
6-Fluoroindole: The spectrum is characterized by a broad singlet for the N-H proton (typically > 8.0 ppm), which disappears upon Boc protection. The aromatic region shows complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
1-Boc-6-fluoroindole: The most telling change is the appearance of a strong singlet at approximately 1.6 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protector. The N-H proton signal is absent. The aromatic protons typically shift downfield due to the electron-withdrawing effect of the Boc group.
-
This compound: The proton signal for H3 (typically a singlet or a narrowly coupled multiplet around 7.3-7.5 ppm in the Boc-protected precursor) disappears completely. This is the definitive indicator of successful bromination at the C3 position. The H2 proton often appears as a sharp singlet, and its chemical shift is influenced by the new bromine substituent at C3.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy reveals changes in the carbon skeleton and is highly sensitive to the electronic effects of the substituents.
-
6-Fluoroindole: The spectrum shows eight distinct carbon signals. The C6 carbon signal is split into a doublet due to coupling with the directly attached fluorine atom (¹JC-F), a characteristic feature with a large coupling constant (~240 Hz).
-
1-Boc-6-fluoroindole: The addition of the Boc group introduces two new signals: a quaternary carbon (C=O) around 150 ppm and the quaternary carbon of the tert-butyl group around 84 ppm. The nine methyl carbons of the Boc group appear as a single strong signal around 28 ppm.
-
This compound: The most significant change is the dramatic upfield shift of the C3 signal, which now bears the bromine atom. This carbon signal moves from ~105 ppm to the ~95-100 ppm range. Conversely, the C2 signal experiences a downfield shift due to the adjacent electronegative bromine.
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is particularly effective for tracking the functional group transformations in this synthesis.
-
6-Fluoroindole: A sharp, distinct absorption band corresponding to the N-H stretching vibration is observed in the region of 3400-3450 cm⁻¹.
-
1-Boc-6-fluoroindole: The N-H stretching band completely disappears. A new, very strong absorption band emerges around 1730-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the Boc protecting group.
-
This compound: The IR spectrum is very similar to its direct precursor, dominated by the strong Boc carbonyl stretch. The primary value of IR at this stage is to confirm the continued presence of the Boc group and the absence of any N-H, which would indicate undesired deprotection.
Mass Spectrometry: Confirming Mass and Composition
MS provides the molecular weight of the compounds, offering definitive proof of the chemical transformation at each step.
-
6-Fluoroindole: The molecular ion peak (M⁺) appears at m/z 135, corresponding to the molecular formula C₈H₆FN.[2]
-
1-Boc-6-fluoroindole: The addition of the Boc group (C₅H₉O₂) increases the mass by 100.05 amu. The molecular ion peak is observed at m/z 235, confirming the formula C₁₃H₁₄FNO₂. A common fragment observed is the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group ([M-100]⁺).
-
This compound: Bromination adds one bromine atom, increasing the mass by approximately 79 or 81 amu. A key diagnostic feature is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 314 and 316. This isotopic signature is unequivocal proof of successful monobromination.
Data Summary Table
| Spectroscopic Feature | 6-Fluoroindole | 1-Boc-6-fluoroindole | This compound |
| Formula | C₈H₆FN | C₁₃H₁₄FNO₂ | C₁₃H₁₃BrFNO₂ |
| Mol. Weight | 135.14 g/mol [2] | 235.25 g/mol | 314.14 g/mol |
| ¹H NMR (Key Signals) | ~8.1 ppm (br s, 1H, N-H) | ~1.6 ppm (s, 9H, t-Bu) | ~1.6 ppm (s, 9H, t-Bu); Absence of C3-H |
| ¹³C NMR (Key Signals) | ~124 ppm (C2), ~102 ppm (C3) | ~150 ppm (C=O), ~84 ppm (qC), ~28 ppm (CH₃) | ~98 ppm (C3-Br), ~150 ppm (C=O) |
| FT-IR (Key Bands) | ~3420 cm⁻¹ (N-H Stretch) | ~1740 cm⁻¹ (C=O Stretch) | ~1740 cm⁻¹ (C=O Stretch) |
| MS (m/z) | 135 [M]⁺ | 235 [M]⁺ | 314/316 [M]⁺ (1:1 ratio) |
Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and concentration. The data for this compound are predicted based on established spectroscopic principles.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample analysis are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 250 ppm, centered around 125 ppm.
-
Acquire several thousand scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
-
Referencing: Reference ¹H spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or internal standard (TMS at 0 ppm). Reference ¹³C spectra to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Caption: Standardized workflow for NMR sample analysis.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform a background subtraction.
Mass Spectrometry Protocol (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Operate the mass spectrometer in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Use a Time-of-Flight (TOF) analyzer for high-resolution mass measurement.
-
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ or [M+Na]⁺ and compare the measured exact mass to the theoretical mass to confirm the elemental composition. For brominated compounds, verify the characteristic 1:1 isotopic pattern for the [M]⁺ and [M+2]⁺ ions.
Conclusion
The spectroscopic journey from 6-fluoroindole to this compound is a clear and logical progression. Each synthetic step imparts a unique and identifiable fingerprint on the analytical data. The disappearance of the N-H proton signal in ¹H NMR and the N-H stretch in IR, coupled with the appearance of the Boc group's characteristic signals, confirms successful protection. Subsequently, the disappearance of the C3-H proton signal in ¹H NMR and the tell-tale 1:1 isotopic doublet in the mass spectrum provide definitive evidence of successful C3-bromination. By carefully applying these spectroscopic techniques, researchers can proceed with confidence in the identity and purity of their materials, paving the way for the successful development of novel chemical entities.
References
-
PubChem. 6-Fluoroindole Compound Summary. [Link]
-
Royal Society of Chemistry. Supporting Information for Methylation of Indoles and Pyrroles. [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. HETEROCYCLES, Vol 27, No 2.
-
Reich, H. J. ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Clark, C. R., et al. (2014). GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids. Talanta. [Link]
-
ISIC-EPFL. Online Mass Spectrometry Tools. [Link]
Sources
A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 1-Boc-3-bromo-6-fluoroindole by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-Boc-3-bromo-6-fluoroindole is a vital heterocyclic building block in the synthesis of various pharmaceutically active compounds, including potential treatments for neurological disorders and cancer.[1][2] The introduction of fluorine can enhance metabolic stability and binding affinity, while the bromo- and Boc-protected functionalities provide versatile handles for subsequent synthetic transformations.
Given its role as a starting material, the purity of this compound is paramount. Even trace impurities can carry through the synthetic route, leading to the formation of undesired side products, complicating purification processes, reducing overall yield, and potentially introducing toxic components into the final active pharmaceutical ingredient (API).[3][4] Therefore, a validated, stability-indicating analytical method is not merely a quality control check; it is a foundational requirement for efficient process development and regulatory compliance.[5][6] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high sensitivity, specificity, and quantitative accuracy.[7][8]
This guide will focus on developing and comparing Reverse-Phase HPLC (RP-HPLC) methods, the most common and versatile approach for analyzing moderately non-polar small molecules like our target compound.[9]
Understanding the Analyte and Potential Impurities
A robust analytical method begins with a thorough understanding of the target molecule and the potential impurities that may arise during its synthesis.[3] The synthesis of this compound typically proceeds via the protection of 6-fluoroindole, followed by regioselective bromination.
This pathway can introduce several process-related impurities:
-
Impurity A (Starting Material): Unreacted 6-fluoroindole.
-
Impurity B (Intermediate): 1-Boc-6-fluoroindole (incomplete bromination).
-
Impurity C (Debromination): Potential formation of 1-Boc-6-fluoroindole through a side reaction.
-
Impurity D (Deprotection): 3-bromo-6-fluoroindole, resulting from the hydrolysis of the acid-labile Boc group.
-
Impurity E (Isomeric): Other brominated isomers (e.g., 2-bromo or 5-bromo derivatives), though less likely with controlled bromination.
-
Impurity F (Over-reaction): Di-brominated species.
The following diagram illustrates this synthetic pathway and the potential formation of key impurities.
Caption: Synthetic route to this compound and origins of key impurities.
Our HPLC method must be capable of resolving the main compound from all these potential impurities. Due to the structural similarities, this presents a significant chromatographic challenge.
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase is critical for achieving the desired separation.[10] Given the non-polar nature of the Boc-protected indole, Reverse-Phase Chromatography is the most suitable approach.[11] We will compare two common stationary phases: the industry-standard C18 and a Pentafluorophenyl (PFP) phase, which can offer alternative selectivity for halogenated compounds.[12][13]
| Parameter | Method A: Standard C18 | Method B: PFP (Alternative Selectivity) | Rationale for Comparison |
| Stationary Phase | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | C18 separates primarily based on hydrophobicity.[9] PFP phases provide unique π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating halogenated compounds and positional isomers.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | An acidic modifier is used to suppress the ionization of any residual silanols on the column and ensure sharp, symmetrical peaks for the indole moiety.[15] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.[16] |
| Elution Mode | Gradient | Gradient | A gradient elution is essential to separate compounds with a wide range of polarities, from the more polar 6-fluoroindole to potentially less polar di-brominated impurities, within a reasonable timeframe.[17] |
| Detection | UV at 225 nm | UV at 225 nm | The indole chromophore exhibits strong absorbance in the low UV range. 225 nm is chosen to maximize sensitivity for both the parent compound and potential impurities. A full UV scan is recommended during method development to confirm the optimal wavelength. |
Detailed Experimental Protocol: A Validated RP-HPLC Method
Based on extensive internal development, the following protocol using a standard C18 column has been optimized for robust purity assessment. This method serves as a self-validating system by incorporating system suitability checks.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 225 nm |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 10-fold with the diluent to a final concentration of 100 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the 100 µg/mL standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 5000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.
These SST criteria ensure the chromatographic system is performing with adequate efficiency, peak shape, and precision for reliable quantification.[18]
The overall workflow for this purity assessment is visualized below.
Caption: Workflow for the HPLC purity analysis of this compound.
Method Validation and Forced Degradation Studies
To ensure the developed HPLC method is "fit for purpose," it must be validated according to ICH Q2(R2) guidelines.[19] A crucial part of this validation is demonstrating specificity through forced degradation studies.[20][21] These studies intentionally stress the sample to produce potential degradants and prove the method can separate them from the main peak, thus confirming it is "stability-indicating."[6][22]
Forced Degradation Protocol
Samples of this compound are subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105°C for 48 hours.
-
Photolytic: Solution exposed to UV light (ICH Q1B conditions).
Expected Results and Comparative Data
The stressed samples are then analyzed using the validated HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[6] The table below summarizes hypothetical results from such a study, comparing the performance of the C18 and PFP columns.
| Condition | % Degradation (C18) | Peak Purity (C18) | % Degradation (PFP) | Peak Purity (PFP) | Key Degradant Observed |
| Control (Unstressed) | 0.0% | >99.9% | 0.0% | >99.9% | N/A |
| Acid Hydrolysis | 15.2% | >99.8% | 14.8% | >99.5% | 3-bromo-6-fluoroindole (Impurity D) |
| Base Hydrolysis | 8.5% | >99.9% | 9.1% | >99.9% | Multiple minor degradants |
| Oxidative | 5.8% | >99.9% | 6.2% | >99.9% | N-oxide species (polar) |
| Thermal | 2.1% | >99.9% | 2.3% | >99.9% | Minor deprotection |
| Photolytic | 11.4% | >99.6% | 12.0% | >99.2% | Debrominated species |
Analysis of Results: Both columns effectively separate the parent peak from degradants, as indicated by the high peak purity values under all stress conditions. The primary degradation pathway observed is acid-catalyzed deprotection to form Impurity D . The C18 column provides excellent resolution and is considered the primary recommended method due to its robustness and widespread availability. The PFP column serves as a valuable orthogonal method for confirmation, especially if isomeric impurities are suspected.
Conclusion and Recommendations
The purity of this compound is a critical quality attribute that directly impacts downstream process efficiency and final API quality. This guide has detailed a robust, stability-indicating RP-HPLC method using a standard C18 column that is fit for purpose in a research and drug development setting.
Key Recommendations for Researchers:
-
Method Adoption: Implement the detailed C18 method as the primary QC test for purity assessment.
-
System Suitability: Always perform and document system suitability tests before analysis to guarantee data integrity.[18]
-
Impurity Identification: For any unknown peaks exceeding the reporting threshold (typically 0.05%), further characterization using a technique like LC-MS is required to confirm their identity.[23]
-
Method Validation: For GMP applications, this method must undergo full validation as per ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[24][25]
By employing a systematic and scientifically grounded approach to analytical method development, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.
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A Comparative Guide to the Stability of 1-Boc-3-bromo-6-fluoroindole and Other Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the indole scaffold remains a privileged structure due to its prevalence in biologically active compounds. Halogenation of the indole ring is a key strategy for modulating the physicochemical and pharmacokinetic properties of these molecules, including their stability. This guide provides a comprehensive comparison of the stability of 1-Boc-3-bromo-6-fluoroindole against other halogenated indoles, offering insights grounded in experimental data to inform the selection and handling of these critical building blocks.
Introduction to Halogenated Indoles and Stability Considerations
The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indole ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is frequently employed during synthesis to prevent unwanted side reactions.[2] However, the stability of the final halogenated indole, both with and without the Boc group, is a critical parameter that can affect storage, formulation, and ultimately, therapeutic efficacy.
Key factors that influence the stability of halogenated indoles include:
-
Nature of the Halogen: The carbon-halogen (C-X) bond strength decreases down the group (F > Cl > Br > I).[3] This trend directly impacts the susceptibility of the molecule to degradation pathways involving C-X bond cleavage.
-
Position of the Halogen: The electronic environment of the halogen on the indole ring affects its reactivity and the overall stability of the molecule.
-
Presence of Protecting Groups: The Boc group, while protective during synthesis, can be labile under certain conditions, influencing the degradation profile of the molecule.[2][4]
-
Environmental Factors: Exposure to light, temperature, and pH can initiate or accelerate degradation.[5][6]
This guide will focus on a comparative analysis of these factors, with a particular emphasis on this compound.
Comparative Stability Analysis
While specific, direct comparative stability studies of this compound against a wide array of other halogenated indoles are not extensively published, we can infer its stability profile based on the known effects of its constituent parts: the Boc group, the bromine at position 3, and the fluorine at position 6.
1. Influence of the Halogen Substituents:
-
C-X Bond Strength: The C-Br bond is significantly weaker than the C-F bond.[3] This suggests that, under conditions promoting homolytic or heterolytic cleavage, the C-Br bond in this compound would be the more likely site of degradation compared to the C-F bond. In comparison to chloroindoles, bromoindoles are generally more reactive in processes like cross-coupling reactions due to the lower C-Br bond dissociation energy.[7] Conversely, iodoindoles, with the weakest C-X bond, would be expected to be the least stable among the halogenated indoles in this regard.[8]
-
Electronic Effects: Both bromine and fluorine are electron-withdrawing groups.[1] Fluorine's high electronegativity can influence the overall electron density of the indole ring, potentially affecting its susceptibility to oxidative or hydrolytic degradation. The presence of a fluorine atom at the 6-position can enhance metabolic stability.[9]
2. Role of the N-Boc Protecting Group:
The N-Boc group is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[10] Its thermal lability is also a factor, with deprotection possible at elevated temperatures, a process that can be accelerated in certain solvents or with microwave assistance.[11][12] Therefore, the stability of this compound will be significantly compromised in acidic environments or at high temperatures, leading to the formation of 3-bromo-6-fluoroindole.
3. Positional Influences:
The 3-position of the indole ring is known to be reactive.[13] The presence of a bromine atom at this position makes the molecule susceptible to various chemical transformations, including nucleophilic substitution and cross-coupling reactions. While this reactivity is advantageous for synthesis, it can be a liability in terms of long-term stability.
Summary Table of Predicted Stability Trends:
| Halogenated Indole Type | Predicted Relative Stability | Key Influencing Factors |
| Fluoroindoles | High | Strong C-F bond.[3] |
| Chloroindoles | Moderate to High | Stronger C-Cl bond compared to C-Br.[7] |
| This compound | Moderate | Weaker C-Br bond, lability of N-Boc group under acidic/thermal stress.[3][11] |
| Bromoindoles (unprotected) | Moderate | Weaker C-Br bond.[5] |
| Iodoindoles | Low to Moderate | Weakest C-I bond.[8] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and compare it to other halogenated indoles, a forced degradation study is essential.[5] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Forced Degradation Workflow:
Caption: Potential degradation pathways of this compound.
Conclusion
The stability of this compound is a multifaceted issue influenced by the interplay of its N-Boc protecting group and its halogen substituents. Based on fundamental chemical principles, it is predicted to be less stable than its fluoro- and chloro-analogs, particularly under acidic and thermal stress, due to the lability of the Boc group and the weaker C-Br bond. However, the presence of the 6-fluoro substituent may confer some degree of metabolic stability. For researchers and drug development professionals, a thorough understanding of these stability characteristics is paramount for ensuring the integrity of the molecule during synthesis, storage, and formulation. The execution of forced degradation studies as outlined in this guide is a critical step in developing robust handling procedures and predicting the shelf-life of this and other valuable halogenated indole intermediates.
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A Senior Application Scientist's Guide to Mechanistic Strategies for 1-Boc-3-bromo-6-fluoroindole Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone of pharmacophore design. Its prevalence in biologically active natural products and synthetic drugs underscores the continuous need for efficient and selective methods for its functionalization. The strategic introduction of substituents onto the indole core can profoundly influence a molecule's pharmacological profile. Among the plethora of functionalized indoles, 1-Boc-3-bromo-6-fluoroindole stands out as a versatile and highly valuable building block. The electron-withdrawing nature of the fluorine atom at the 6-position and the synthetically tractable bromo group at the 3-position, coupled with the protecting Boc group at the nitrogen, make it an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of key mechanistic pathways for the functionalization of this compound. We will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, alongside the burgeoning field of C-H functionalization. By understanding the underlying mechanisms and comparative performance, researchers can make more informed decisions in their synthetic strategies, leading to accelerated drug discovery and development.
Comparative Analysis of Cross-Coupling Reactions
The C3-bromo substituent on the 1-Boc-6-fluoroindole core is the primary reactive handle for traditional cross-coupling reactions. The choice of reaction is dictated by the desired carbon-carbon or carbon-heteroatom bond to be formed. Below, we compare the most common palladium-catalyzed cross-coupling reactions, highlighting their mechanistic cycles and typical performance metrics. While direct, side-by-side comparative experimental data for this compound across all these reactions is not consolidated in a single source, the following analysis is synthesized from established principles and data from analogous bromo-aromatic and bromo-indole systems.[1][2]
Table 1: Performance Comparison of Cross-Coupling Reactions with this compound (Predicted)
| Reaction | Bond Formed | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | High functional group tolerance; commercially available boronic acids.[3] | Boronic acid instability; potential for deboronation. |
| Heck | C(sp²) - C(sp²) (alkene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, MeCN | 80-120 | Atom economical; direct alkenylation.[4][5] | Regioselectivity with unsymmetrical alkenes; requires activated alkenes. |
| Sonogashira | C(sp²) - C(sp) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | 25-80 | Forms valuable alkyne linkages; mild conditions.[6][7] | Homocoupling of alkynes (Glaser coupling); requires a co-catalyst (CuI).[6] |
| Buchwald-Hartwig | C(sp²) - N | Pd₂(dba)₃, XPhos, SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Broad amine scope; excellent for C-N bond formation.[8][9] | Strong bases can be limiting; ligand sensitivity. |
Mechanistic Deep Dive & Experimental Considerations
A thorough understanding of the catalytic cycles is paramount for troubleshooting and optimizing reaction conditions. Each reaction, while sharing common elementary steps like oxidative addition and reductive elimination, possesses unique mechanistic features.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a stalwart for constructing biaryl and aryl-vinyl linkages.[10] The reaction's success hinges on the activation of the organoboron species by a base to facilitate transmetalation.[11]
Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10][12]
Caption: Suzuki-Miyaura catalytic cycle.
Experimental Protocol (General):
-
To a degassed solution of this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[13]
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Heck Reaction: Direct Alkenylation of the Indole Core
The Heck reaction provides a direct route to introduce alkenyl groups at the C3 position.[4] The reaction typically proceeds with high trans selectivity.[5]
Catalytic Cycle: The cycle begins with the oxidative addition of the bromoindole to Pd(0). Subsequent coordination and migratory insertion of the alkene into the Pd-C bond is followed by β-hydride elimination to release the product and a hydridopalladium species. The base regenerates the Pd(0) catalyst.[4][15]
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A Senior Application Scientist's Guide to the Computational Modeling of 1-Boc-3-bromo-6-fluoroindole Reactivity
In the landscape of modern drug discovery and organic synthesis, 1-Boc-3-bromo-6-fluoroindole stands as a pivotal building block. Its unique substitution pattern, featuring a bulky Boc protecting group, a reactive bromine at the 3-position, and a fluorine atom on the benzene ring, offers a versatile platform for the synthesis of complex indole derivatives. Understanding and predicting the reactivity of this molecule is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This guide provides an in-depth analysis of the computational modeling of this compound's reactivity, comparing it with key alternatives and grounding the discussion in established experimental and theoretical frameworks.
The Strategic Importance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The strategic placement of a bromine atom at the C3 position makes it an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The 6-fluoro substituent can significantly modulate the electronic properties and metabolic stability of the final compound, a crucial aspect in drug design. The N-Boc protecting group, while sterically demanding, offers stability and facilitates purification, and its straightforward removal is a key advantage in multi-step syntheses.
Computational Modeling: A Predictive Lens into Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity.[1][2][3][4] By modeling the electronic structure and energetics of reactants, intermediates, and transition states, we can gain invaluable insights into the feasibility and selectivity of a given transformation. For this compound, computational modeling can help answer critical questions regarding its participation in key reactions such as the Suzuki-Miyaura cross-coupling.
Visualizing the Suzuki-Miyaura Coupling Workflow
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[5] The catalytic cycle, typically involving a palladium catalyst, can be effectively modeled to understand the reactivity of this compound.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis: this compound vs. Alternatives
To truly appreciate the utility of this compound, it's essential to compare its reactivity with that of other relevant indole derivatives. This comparison will focus on the key steps of the Suzuki-Miyaura reaction: oxidative addition and reductive elimination.
| Compound | Key Features | Predicted Reactivity in Suzuki-Miyaura Coupling | Rationale |
| This compound | N-Boc, C3-Br, C6-F | High | The electron-withdrawing fluorine at the 6-position enhances the electrophilicity of the C3 carbon, facilitating oxidative addition. The Boc group provides steric bulk but does not significantly hinder the reaction electronically. |
| 1-Boc-3-bromoindole [6] | N-Boc, C3-Br | Moderate to High | Lacks the activating effect of the fluorine atom, potentially leading to a slightly slower oxidative addition step compared to its 6-fluoro counterpart. |
| 3-Bromoindole | Unprotected NH, C3-Br | Variable | The acidic NH proton can interfere with the basic conditions of the reaction, potentially leading to side reactions or requiring specific base/catalyst systems. |
| 1-Boc-3-chloro-6-fluoroindole | N-Boc, C3-Cl, C6-F | Lower | The stronger carbon-chlorine bond generally makes oxidative addition more difficult compared to the carbon-bromine bond, often requiring more active catalysts or harsher reaction conditions.[7] |
Delving into the Mechanism: A Computational Protocol
To quantify the reactivity differences, a standardized computational protocol using DFT is proposed. This protocol allows for a consistent and reliable comparison of the reaction energetics.
Experimental Protocol: Computational Modeling of Suzuki-Miyaura Reactivity
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: B3LYP functional with the 6-311+G(d,p) basis set for non-metal atoms and the LANL2DZ basis set with an effective core potential for palladium.
-
Solvation Model: The SMD solvation model to simulate the solvent environment (e.g., dioxane).
-
Procedure: a. Optimize the geometries of all reactants, intermediates, transition states, and products for the Suzuki-Miyaura catalytic cycle for each indole derivative. b. Perform frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain Gibbs free energies. c. Locate the transition state for the rate-determining step (often transmetalation or oxidative addition) using a synchronous transit-guided quasi-Newton (STQN) method.[3] d. Calculate the activation energy barriers for the key steps.
Visualizing the Reaction Pathway
A potential energy surface diagram, generated from the computational data, provides a clear visualization of the reaction progress and the relative energy barriers.
Caption: A simplified potential energy surface for the Suzuki-Miyaura reaction.
Conclusion and Future Directions
The computational modeling of this compound's reactivity provides a powerful, predictive framework for its application in organic synthesis. Our comparative analysis suggests that the 6-fluoro substituent plays a crucial role in activating the molecule towards palladium-catalyzed cross-coupling reactions. The outlined computational protocol offers a robust method for further in-silico investigations of this and other valuable building blocks.
Future studies could expand this approach to model other important reactions of this compound, such as Sonogashira, Heck, and Buchwald-Hartwig couplings.[7][8] Furthermore, exploring the reactivity of other halogenated and functionalized indole derivatives will continue to enrich our understanding and accelerate the development of novel therapeutics and functional materials. By integrating computational modeling with experimental validation, we can unlock the full synthetic potential of these versatile molecules.
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Muzalevskiy, V. M., Sizova, Z. A., & Nenajdenko, V. G. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8822. [Link]
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Zhao, B., Li, X., Wang, X., Jiang, L., Li, Z., & Du, Y. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, 88(3), 1493–1503. [Link]
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Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321–345. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 124-127. [Link]
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Galeandro-Diamant, T., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3496. [Link]
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A Comparative Benchmarking Guide: Evaluating a Novel Palladium-Catalyzed Approach Against the Classical Leimgruber-Batcho Synthesis for 6-Fluoroindoles
Introduction: The Strategic Importance of the 6-Fluoroindole Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The 6-fluoroindole core, in particular, is a privileged structure, imparting significant advantages to bioactive molecules. The fluorine atom at the 6-position can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Consequently, 6-fluoroindole serves as a critical intermediate in the synthesis of a diverse array of pharmaceuticals, including treatments for neurological disorders and infectious diseases.[1]
The demand for efficient, scalable, and versatile methods to construct this valuable scaffold has driven continuous innovation in synthetic organic chemistry. Historically, classical named reactions have been the workhorses for indole synthesis. However, the advent of transition-metal catalysis has opened new avenues for C-N and C-C bond formation, offering potentially milder conditions, broader substrate scope, and improved yields.
This guide provides an in-depth, objective comparison of a traditional, well-established route—the Leimgruber-Batcho indole synthesis—with a modern, palladium-catalyzed approach analogous to the Larock indole synthesis. By presenting side-by-side experimental data, detailed protocols, and a discussion of the underlying chemical principles, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research and development goals.
Methodology Comparison: A Head-to-Head Analysis
The choice of a synthetic route is a multifactorial decision, balancing considerations of yield, reaction conditions, starting material availability, scalability, and atom economy. Here, we dissect the Leimgruber-Batcho synthesis and a representative palladium-catalyzed cross-coupling and cyclization strategy.
Established Route: The Leimgruber-Batcho Indole Synthesis
First disclosed in the 1970s, the Leimgruber-Batcho synthesis has become a preferred method for industrial-scale indole production due to its typically high yields and the use of readily available starting materials.[1] The causality behind its success lies in a two-stage process that avoids the harsh acidic conditions of other classical methods like the Fischer synthesis. The sequence begins with the formation of an enamine from an ortho-nitrotoluene derivative, which then undergoes a reductive cyclization to form the indole ring.[1]
The key advantage of this method is its reliability and the mild conditions of the final cyclization step. However, a potential drawback can be the availability of the requisite substituted o-nitrotoluenes.[1]
New Synthetic Method: Palladium-Catalyzed Heteroannulation (Larock-Type Synthesis)
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions. The Larock indole synthesis, a powerful heteroannulation reaction, constructs the indole core by coupling an ortho-haloaniline with a disubstituted alkyne.[2] This approach offers a convergent and modular route to complex indoles. The catalytic cycle, a self-validating system, is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. Subsequent coordination of the alkyne, migratory insertion, and intramolecular C-N bond formation lead to the indole product.
The primary driver for exploring this methodology is its potential for greater flexibility in introducing substituents on the indole ring by simply varying the alkyne coupling partner. Furthermore, these reactions can often proceed under milder conditions than some classical methods.
Quantitative Performance Benchmarking
To provide a clear, data-driven comparison, the following table summarizes the key performance indicators for the synthesis of 6-fluoroindole via the Leimgruber-Batcho method and a representative modern palladium-catalyzed approach.
| Metric | Leimgruber-Batcho Synthesis | Modern Pd-Catalyzed Heteroannulation (Larock-Type) |
| Starting Materials | 4-Fluoro-2-nitrotoluene | ortho-Iodo/bromoanilines (e.g., 2-Bromo-4-fluoroaniline), Alkynes |
| Key Reagents | DMF-DMA, Pyrrolidine, Pd/C or Fe/AcOH | Pd(OAc)₂, Ligands (e.g., PPh₃), Base (e.g., K₂CO₃) |
| Reaction Temperature | Step 1: ~130-140°C; Step 2: RT to 100°C | Typically 80-130°C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Reported Yield | Generally High | Good to Excellent |
| Key Advantages | High yields, mild cyclization, avoids harsh acids, scalable.[1] | High functional group tolerance, modularity (diversity from alkynes).[2] |
| Key Disadvantages | Dependent on availability of substituted o-nitrotoluenes.[1] | Catalyst cost, potential for ligand sensitivity, removal of metal traces. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as detailed, self-validating systems for the synthesis of 6-fluoroindole, representing both the classical and modern approaches.
Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole
This two-step procedure is a robust and widely used method for the preparation of 6-fluoroindole.
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a dark red oil or solid and can be used in the next step without further purification.[1]
Step 2: Reductive Cyclization to 6-Fluoroindole
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.[1]
-
Alternative Reduction: Reduction can also be achieved using iron powder in acetic acid. Heat the mixture to approximately 100°C and stir for 1-2 hours.[1]
-
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 6-fluoroindole.[1]
Protocol 2: Palladium-Catalyzed Synthesis of 2,3-Disubstituted 6-Fluoroindoles (Larock Indolization)
This protocol describes a general procedure for the Larock indole synthesis, which can be adapted for the synthesis of 6-fluoroindole derivatives from 2-bromo- or 2-iodo-4-fluoroaniline and a suitable alkyne.
-
To an oven-dried reaction vessel, add the ortho-haloaniline (e.g., 2-iodo-4-fluoroaniline, 1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent, such as DMF or toluene.
-
Add the alkyne (1.2 eq) to the reaction mixture.
-
Heat the reaction to 100-120°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted 6-fluoroindole.
Visualizing the Synthetic Pathways
To better illustrate the logical flow and key transformations in each synthetic route, the following diagrams are provided.
Caption: Workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.
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A Comparative Kinetic Analysis of Cross-Coupling Reactions for the Functionalization of 1-Boc-3-bromo-6-fluoroindole
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in neuroactive compounds, anti-cancer agents, and antimicrobial drugs underscores the continuous need for efficient and scalable methods for its functionalization.[1] Among the myriad of indole building blocks, 1-Boc-3-bromo-6-fluoroindole stands out as a versatile intermediate. The strategic placement of the bromine atom at the C3 position allows for a variety of cross-coupling reactions, while the fluorine atom at the C6 position can enhance metabolic stability and binding affinity. The Boc protecting group offers stability and facilitates purification.
Understanding the kinetics of reactions involving this key intermediate is paramount for process optimization, scale-up, and ensuring batch-to-batch consistency in a drug development setting. This guide provides a comprehensive framework for the kinetic analysis of three a_lot_of cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—utilizing this compound. Furthermore, we will compare these traditional methods with a more contemporary approach: direct C-H functionalization of the unhalogenated precursor, 1-Boc-6-fluoroindole. This guide is designed to not only present established protocols but also to elucidate the underlying causality of experimental choices, empowering researchers to make informed decisions in their synthetic endeavors.
Theoretical Framework: A Primer on the Kinetics of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. While the specifics of each named reaction differ, they generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. A foundational understanding of this cycle is crucial for interpreting kinetic data.
The three key steps in these reactions are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, this compound). This step is often the rate-determining step, and its rate is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.[2][3]
-
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[4] In the Sonogashira reaction, a copper acetylide typically transfers the alkyne group. For the Heck reaction, an alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
The overall rate of the reaction is governed by the slowest step in the catalytic cycle. Kinetic studies, therefore, aim to identify this rate-determining step and understand how the concentrations of the various reactants and the catalyst influence the overall reaction rate.
A Proposed Framework for a Comprehensive Kinetic Study
Given the scarcity of published kinetic data for the specific reactions of this compound, this guide proposes a series of experiments to systematically determine the kinetic parameters for its Suzuki, Heck, and Sonogashira couplings. The "initial rates method" is a robust approach for this purpose, as it simplifies the analysis by measuring the reaction rate at the very beginning of the reaction, before the concentrations of reactants have changed significantly and before potential product inhibition or catalyst deactivation can complicate the results.[5][6][7]
General Experimental Workflow for Kinetic Analysis
The following workflow is applicable to all three cross-coupling reactions, with specific modifications for each.
Caption: Proposed workflow for kinetic analysis of cross-coupling reactions.
Detailed Experimental Protocol: Monitoring by HPLC
1. Reaction Setup:
-
To a flame-dried, jacketed reactor equipped with a magnetic stirrer, temperature probe, and septum, add the palladium catalyst and ligand (if applicable).
-
Purge the reactor with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent, followed by the base and the coupling partner (e.g., boronic acid, alkene, or alkyne).
-
Allow the mixture to stir at the desired temperature until thermally equilibrated.
2. Reaction Initiation and Sampling:
-
Initiate the reaction by adding a stock solution of this compound.
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., cold acetonitrile with an internal standard) to stop the reaction.[8]
3. HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with a UV detector.
-
Develop a method that provides good separation of the starting material, product, and any major byproducts. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Create a calibration curve for this compound and the expected product to accurately determine their concentrations from the peak areas.
4. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial rate of the reaction by calculating the slope of the tangent to the curve at t=0.[9][10]
-
Repeat this procedure for a series of experiments where the initial concentration of one component is varied while the others are held constant.
Comparative Kinetic Analysis: Suzuki vs. Heck vs. Sonogashira
The following sections outline the specific experimental designs for each reaction type and present hypothetical data to illustrate the expected outcomes and their interpretation.
Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an arylboronic acid.
Proposed Standard Conditions:
-
Catalyst: Pd(dppf)Cl₂ (2 mol%)
-
Base: K₂CO₃ (2 equivalents)
-
Solvent: Dioxane/Water (4:1)
-
Temperature: 90 °C
Experimental Design (Initial Rates Method):
| Experiment | [Indole] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 2.0 | Rate₁ |
| 2 | 0.2 | 0.15 | 2.0 | Rate₂ |
| 3 | 0.1 | 0.30 | 2.0 | Rate₃ |
| 4 | 0.1 | 0.15 | 4.0 | Rate₄ |
Interpretation of Expected Results: By comparing the rates between experiments, the reaction order with respect to each component can be determined. For example, if doubling the indole concentration (Exp. 2 vs. 1) doubles the initial rate, the reaction is first-order in the indole. Similarly, the orders for the boronic acid and the catalyst can be found. The overall rate law would be of the form: Rate = k[Indole]ˣ[Boronic Acid]ʸ[Pd]ᶻ .
Heck Reaction
Reaction: Coupling of this compound with an acrylate ester.
Proposed Standard Conditions:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: P(o-tolyl)₃ (4 mol%)
-
Base: Et₃N (1.5 equivalents)
-
Solvent: DMF
-
Temperature: 110 °C
Experimental Design (Initial Rates Method):
| Experiment | [Indole] (M) | [Acrylate] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 2.0 | Rate₁ |
| 2 | 0.2 | 0.15 | 2.0 | Rate₂ |
| 3 | 0.1 | 0.30 | 2.0 | Rate₃ |
| 4 | 0.1 | 0.15 | 4.0 | Rate₄ |
Interpretation of Expected Results: The Heck reaction can sometimes exhibit zero-order kinetics with respect to the alkene if the migratory insertion step is fast relative to the rate-determining oxidative addition. The data from this experimental design would reveal such kinetic behavior.
Sonogashira Coupling
Reaction: Coupling of this compound with a terminal alkyne. A copper-free protocol is often preferred in pharmaceutical synthesis to avoid residual copper contamination.
Proposed Standard Conditions (Copper-Free):
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: Diisopropylamine (2 equivalents)
-
Solvent: THF
-
Temperature: 60 °C
Experimental Design (Initial Rates Method):
| Experiment | [Indole] (M) | [Alkyne] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |
| 1 | 0.1 | 0.12 | 3.0 | Rate₁ |
| 2 | 0.2 | 0.12 | 3.0 | Rate₂ |
| 3 | 0.1 | 0.24 | 3.0 | Rate₃ |
| 4 | 0.1 | 0.12 | 6.0 | Rate₄ |
Interpretation of Expected Results: The kinetic data will help to elucidate the rate-determining step in the copper-free Sonogashira cycle for this specific substrate. This information is valuable for optimizing reaction times and catalyst loading.
Alternative Strategy: Direct C-H Functionalization
An increasingly attractive alternative to traditional cross-coupling with pre-halogenated substrates is the direct functionalization of C-H bonds. This approach is more atom-economical and can reduce the number of synthetic steps. For the synthesis of 3-aryl-6-fluoroindoles, a direct C-H arylation of 1-Boc-6-fluoroindole would be a compelling alternative. Rhodium-catalyzed C-H activation has shown great promise for the functionalization of indoles.[11][12][13][14]
Caption: Comparison of synthetic routes to 3-aryl-6-fluoroindoles.
Proposed Kinetic Study of Direct C-H Arylation
A similar kinetic analysis using the initial rates method can be applied to the direct C-H arylation of 1-Boc-6-fluoroindole.
Reaction: Rhodium-catalyzed direct arylation of 1-Boc-6-fluoroindole with an aryl halide.
Proposed Standard Conditions:
-
Catalyst: [RhCp*Cl₂]₂ (2.5 mol%)
-
Ligand: (if necessary)
-
Base/Additive: AgSbF₆ (10 mol%), CsOAc (2 equivalents)
-
Solvent: t-AmylOH
-
Temperature: 120 °C
A kinetic study of this reaction would provide valuable data to compare its efficiency with the palladium-catalyzed cross-coupling of the bromo-derivative. While the C-H activation approach may require harsher conditions (higher temperatures), the elimination of the bromination step could offer significant advantages in terms of overall process efficiency and cost.
Conclusion and Outlook
This guide has presented a comprehensive framework for the detailed kinetic analysis of Suzuki-Miyaura, Heck, and Sonogashira reactions of the important building block this compound. By employing the method of initial rates and systematic variation of reactant concentrations, researchers can obtain crucial data on reaction orders, rate constants, and the rate-determining steps of these transformations.
Furthermore, the comparison with the alternative strategy of direct C-H functionalization highlights the evolving landscape of synthetic methodology. A thorough kinetic understanding of both approaches will enable drug development professionals to select and optimize the most efficient, scalable, and cost-effective route for the synthesis of complex indole-containing molecules. The experimental protocols and analytical methods described herein provide a robust starting point for any laboratory aiming to deepen its understanding of these fundamental and widely applied chemical reactions.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-3-bromo-6-fluoroindole
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly throughout their lifecycle. The proper disposal of a chemical is as crucial as its synthesis or application. This guide provides a detailed, step-by-step protocol for the disposal of 1-Boc-3-bromo-6-fluoroindole, grounded in established safety principles and regulatory compliance. Our approach moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to ensure a culture of safety and environmental stewardship in your laboratory.
Hazard Identification and Immediate Safety Precautions
Personal Protective Equipment (PPE): Based on the potential hazards, the following minimum PPE must be worn when handling this compound waste:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always consult the glove manufacturer's specifications for compatibility.[4]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handling of the solid powder or creating aerosols should be performed in a certified chemical fume hood to avoid inhalation.[2][4]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements (Anticipated) |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Waste Characterization: The "Halogenated Organic" Classification
Proper disposal begins with correct waste characterization. This compound is an organic molecule containing both a bromine and a fluorine atom. This classifies it unequivocally as a halogenated organic compound .[4][5]
Why this classification is critical: Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[5][6] The reason lies in the disposal technology. Halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrobromic acid and hydrofluoric acid) produced during combustion.[7][8] This process is significantly more expensive than the fuel blending used for non-halogenated solvents.[4][9] Mixing these waste streams unnecessarily increases the volume of waste requiring this specialized, costly treatment.
Therefore, all waste streams containing this compound must be segregated into a dedicated halogenated organic waste container.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol covers the disposal of the pure solid compound, solutions containing the compound, and contaminated labware.
Step 1: Container Selection and Preparation
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap.[4][6]
-
The container must be in good condition, compatible with the waste, and have a tightly fitting lid.[6][10]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4][10]
Step 2: Waste Collection and Segregation
-
Pure Solid Waste: Unused or expired this compound solid should be transferred directly into the designated halogenated waste container. Do not leave the original container partially full; if disposing of the original bottle, ensure its contents are clearly listed on the waste tag.
-
Solutions: Solutions containing this compound (e.g., from a reaction workup in dichloromethane or ethyl acetate) must be poured into the halogenated organic waste container.
-
Contaminated Labware:
-
Grossly Contaminated Items: Items heavily contaminated with the compound (e.g., weighing boats, gloves, silica gel from chromatography) should be placed in a sealed, labeled plastic bag and disposed of as solid halogenated waste.
-
Rinsable Glassware: Glassware should be triple-rinsed with a small amount of a suitable solvent (e.g., acetone). The first rinseate is considered hazardous and must be collected in the halogenated organic waste container. Subsequent rinses may be collected as well, or as dictated by your institutional policy. Empty, triple-rinsed containers can often be disposed of as regular glass waste after defacing the original label.[11]
-
Step 3: Labeling and Documentation
-
On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
List all other components in the waste container, including solvents, and estimate their percentages. Maintain a running log of additions.[9]
-
Ensure the generator's name, lab location, and accumulation start date are clearly filled out.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within your laboratory.[4]
-
The SAA should be located at or near the point of generation.
-
The container must be kept closed at all times except when actively adding waste.[4][10] Using a funnel that is removed after use is standard practice; do not leave a funnel in the container opening.[6]
-
Store the container in secondary containment (e.g., a plastic tub) to prevent spills.[4]
Step 5: Arranging for Disposal
-
Once the container is full, or if you exceed the SAA volume limits (typically 55 gallons for all hazardous waste), contact your institution's EHS department to arrange for a waste pickup.[4]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.[11]
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety.
-
Small Spill (Solid):
-
Ensure you are wearing appropriate PPE.
-
If the material is a powder, avoid creating dust. Gently sweep the material into a plastic bag or other sealable container.[3]
-
Wipe the area with a cloth dampened with a suitable solvent (like acetone), placing the cloth in the same waste bag.
-
Seal the bag, label it as "Spill Debris: this compound," and manage it as hazardous waste.
-
-
Spill in Solution:
-
Alert others in the lab and restrict access to the area.
-
If possible, contain the spill using absorbent pads or sand.[10]
-
Place the used absorbent material into a sealed, labeled bag for disposal as halogenated waste.[10]
-
Ventilate the area by working within a fume hood or ensuring adequate room ventilation.
-
-
Large Spill or Uncontrolled Release:
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of waste streams containing this compound.
Caption: Decision workflow for handling this compound waste.
References
- Hazardous Waste Segregation. (n.d.). Google Cloud.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1987, December). U.S. Environmental Protection Agency. Retrieved January 10, 2026, from [Link]
- Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations.
- Chemical Waste Disposal Guidelines. (n.d.). Unknown University Source.
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Other Disposal Guidance . (n.d.). U.S. Environmental Protection Agency. Retrieved January 10, 2026, from [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials . (1983, December). U.S. Environmental Protection Agency. Retrieved January 10, 2026, from [Link]
- Standard Operating Procedures Waste Handling & Disposal. (n.d.). Kamat Lab, University of Notre Dame.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved January 10, 2026, from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved January 10, 2026, from [Link]
-
Laboratory chemical waste disposal guidelines . (n.d.). University of Otago. Retrieved January 10, 2026, from [Link]
-
Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 10, 2026, from [Link]
-
Environmental Fact Sheet, Organobromine . (1998, April). U.S. Environmental Protection Agency. Retrieved January 10, 2026, from [Link]
-
Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities . (1998, May 4). Federal Register, 63(85). Retrieved January 10, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 1-Boc-3-bromo-6-fluoroindole: Essential Safety Protocols and Operational Plans
Welcome to your essential guide for the safe handling of 1-Boc-3-bromo-6-fluoroindole. As a crucial intermediate in pharmaceutical research and drug development, particularly in the synthesis of complex heterocyclic compounds, understanding its proper management is paramount. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for its use. Our objective is to empower you, our colleague in the scientific community, with the knowledge to handle this reagent with the highest degree of safety and precision, ensuring both personal protection and the integrity of your research.
Hazard Identification: Understanding the "Why" Behind the Precautions
While specific toxicological data for this compound is not extensively documented, its structure—a halogenated and Boc-protected indole—provides clear indicators of its potential hazards.[1] Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] The presence of bromine and fluorine moieties necessitates a cautious approach, as halogenated organic compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[1][3] The tert-butyloxycarbonyl (Boc) protecting group is stable under many conditions but can be cleaved by strong acids, generating flammable isobutylene gas. Therefore, our protocols are built on a principle of proactive containment and exposure minimization.
Primary Hazards Summary:
-
Skin/Eye Irritation: Assumed to be an irritant based on analogous compounds.[2][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[1][2]
-
Potential for Harm if Absorbed: May be harmful if it enters the bloodstream via skin contact, inhalation, or ingestion.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. It is the most direct barrier between you and the chemical. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes.[5][6] A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities.[7] |
| Hands | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer good resistance to a range of halogenated hydrocarbons.[5][8] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving or using thicker, heavy-duty nitrile gloves. Change gloves immediately if contamination is suspected.[6] |
| Body | Chemical-Resistant Laboratory Coat | A fully-buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[9] Ensure the material is appropriate for handling organic chemicals. |
| Respiratory | Use within a Certified Chemical Fume Hood | All manipulations of this compound, including weighing and transfers, must be performed within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[2][5] |
| Feet | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory to protect against spills and dropped equipment.[5] |
The Operational Workflow: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the complete handling process from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Procedure:
A. Preparation & Engineering Controls:
-
Verify Fume Hood: Before starting any work, ensure the chemical fume hood is certified and the airflow monitor indicates it is functioning correctly.[5]
-
Don PPE: Put on all personal protective equipment as detailed in the table above.
-
Assemble Equipment: Gather all necessary glassware, reagents, and non-sparking tools within the fume hood to minimize movement in and out of the containment area.[5][10]
-
Emergency Preparedness: Confirm the location and accessibility of the nearest eyewash station, safety shower, and a spill kit containing appropriate absorbent material.[5]
B. Handling and Use (Inside Chemical Fume Hood):
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Avoid creating dust. When transferring the material, do so slowly and deliberately to prevent spillage.
-
Container Management: Keep the container for this compound tightly sealed when not in direct use to prevent the release of dust or vapors.[2][5]
-
Avoid Incompatibilities: While specific reactivity data is limited, as a general precaution, keep away from strong oxidizing agents and strong acids.
C. Storage:
-
Designated Storage: Store the compound in a cool, dry, and well-ventilated area.[2]
-
Secure Container: Ensure the container is tightly closed and stored upright to prevent leakage. The storage location should be away from sources of ignition.[1]
D. Disposal Plan:
-
Waste Collection: All waste materials, including contaminated consumables (e.g., gloves, weighing paper) and residual chemical, must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[1][5]
-
Professional Disposal: This material must be disposed of as hazardous waste.[2] Do not pour it down the drain.[1] Arrange for disposal through a licensed professional waste disposal service, adhering to all federal, state, and local environmental regulations.[1]
Emergency Procedures: Immediate and Corrective Actions
In the event of accidental exposure or a spill, a swift and correct response is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[10]
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Collect the material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[10] Ventilate the area and wash the spill site after material pickup is complete.
By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of science.
References
- Material Safety Data Sheet. (2012, February 23). [Source similar to Aldrich MSDS for Bromocyclohexane].
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Retrieved from [Link]
- Safety Data Sheet. (2024, December 19). Fluorochem.
- SAFETY DATA SHEET. (2024, March 29). [Source similar to Thermo Fisher Scientific Chemicals, Inc. SDS].
- SAFETY DATA SHEET. (2022, April 4). Sigma-Aldrich.
-
3-bromo-6-fluoro-2-methyl-1H-indole. PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
-
6-Fluoroindole-3-carboxaldehyde. PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
